molecular formula C33H40GdN3Na3O15P B10832322 Gadofosveset

Gadofosveset

Cat. No.: B10832322
M. Wt: 975.9 g/mol
InChI Key: PIZALBORPSCYJU-QSQMUHTISA-H
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Gadofosveset trisodium is a gadolinium-based contrast agent (GBCA) that was developed for magnetic resonance angiography (MRA). It functions as an intravascular blood-pool agent due to its reversible, strong noncovalent binding to human serum albumin . This binding confers several key properties critical for research: a significant increase in T1 relaxivity, a prolonged intravascular half-life, and restriction of the agent primarily to the vascular space . The primary research application of this compound trisodium is for high-resolution, steady-state MRA of the vascular system . Its prolonged intravascular residence time enables detailed imaging of both arterial and venous structures during a single, low-dose contrast injection . This makes it particularly valuable for researching dynamic and functional vascular disease, comprehensive peripheral vascular imaging, and thoracic vasculature where motion artifacts are a concern . The extended imaging window allows for the use of high-resolution, navigator-gated, or cardiac-triggered sequences that are not feasible with conventional extracellular contrast agents . Please be advised that commercial production of this compound trisodium was discontinued in 2017 . This product is strictly for research use and is classified as "For Research Use Only." It is not intended for diagnostic or therapeutic use in humans.

Properties

Molecular Formula

C33H40GdN3Na3O15P

Molecular Weight

975.9 g/mol

IUPAC Name

trisodium;2-[[(2R)-2-[bis(carboxylatomethyl)amino]-3-[(4,4-diphenylcyclohexyl)oxy-oxidophosphoryl]oxypropyl]-[2-[bis(carboxylatomethyl)amino]ethyl]amino]acetate;gadolinium(3+);hydrate

InChI

InChI=1S/C33H44N3O14P.Gd.3Na.H2O/c37-28(38)18-34(15-16-35(19-29(39)40)20-30(41)42)17-26(36(21-31(43)44)22-32(45)46)23-49-51(47,48)50-27-11-13-33(14-12-27,24-7-3-1-4-8-24)25-9-5-2-6-10-25;;;;;/h1-10,26-27H,11-23H2,(H,37,38)(H,39,40)(H,41,42)(H,43,44)(H,45,46)(H,47,48);;;;;1H2/q;+3;3*+1;/p-6/t26-;;;;;/m1...../s1

InChI Key

PIZALBORPSCYJU-QSQMUHTISA-H

Isomeric SMILES

C1CC(CCC1OP(=O)([O-])OC[C@@H](CN(CCN(CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-])(C2=CC=CC=C2)C3=CC=CC=C3.O.[Na+].[Na+].[Na+].[Gd+3]

Canonical SMILES

C1CC(CCC1OP(=O)([O-])OCC(CN(CCN(CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-])(C2=CC=CC=C2)C3=CC=CC=C3.O.[Na+].[Na+].[Na+].[Gd+3]

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Gadofosveset

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract: Gadofosveset (B1198095) trisodium (B8492382), formerly marketed as Ablavar® and Vasovist®, is a gadolinium-based contrast agent (GBCA) designed specifically for contrast-enhanced magnetic resonance angiography (MRA). Its unique mechanism of action is centered on its reversible, non-covalent binding to endogenous human serum albumin (HSA). This interaction dramatically alters the agent's pharmacokinetic and relaxivity properties compared to conventional, non-protein-binding GBCAs. By binding to the abundant, slow-moving albumin molecule, this compound's rotational correlation time is significantly increased, leading to a substantial enhancement in T1 relaxivity, particularly at lower magnetic field strengths. This results in a prolonged intravascular residence time and a strong, sustained increase in the signal intensity of blood, enabling high-resolution imaging of the vasculature. This guide provides a detailed examination of the molecular mechanism, pharmacokinetic profile, and relaxivity of this compound, supported by quantitative data, experimental methodologies, and schematic diagrams. Although production was discontinued (B1498344) in 2017 due to commercial reasons, the principles of its design remain highly relevant for the development of next-generation contrast agents.[1][2]

Core Mechanism of Action: Reversible Albumin Binding

This compound is a stable gadolinium diethylenetriaminepentaacetic acid (Gd-DTPA) chelate derivative that features a lipophilic diphenylcyclohexylphosphate group.[3][4] This specific moiety is the key to its mechanism, mediating a strong but reversible binding interaction with a hydrophobic pocket on human serum albumin.[3]

Upon intravenous injection, this compound rapidly enters the bloodstream and a significant fraction—over 90% at clinically relevant low concentrations—binds to albumin.[4][5] This binding event has two critical consequences that define its function as a blood pool contrast agent:

  • Altered Pharmacokinetics: The binding to the large albumin protein (approximately 66.5 kDa) dramatically increases the effective molecular weight of the this compound complex from under 1 kDa to nearly 68 kDa.[4][5] This larger complex is restricted to the intravascular space, significantly reducing its rate of extravasation into the interstitial fluid and prolonging its elimination half-life.[5]

  • Enhanced Relaxivity: The primary mechanism of T1 relaxation enhancement by gadolinium ions is through the dipole-dipole interaction between the gadolinium's unpaired electrons and the protons of nearby water molecules. The efficiency of this interaction is highly dependent on the rotational correlation time (τR), which is the time it takes for a molecule to rotate one radian. Unbound, small-molecule GBCAs tumble rapidly in solution, leading to a less efficient energy transfer. When this compound binds to the slow-tumbling albumin, its rotational motion is restricted, and its τR increases significantly.[5][6] This slower tumbling rate more closely matches the Larmor frequency of water protons in low-to-mid-strength clinical MRI scanners, leading to a 5- to 10-fold increase in T1 relaxivity (r1) and a much greater T1 shortening effect (brighter signal).[5][7]

The binding is reversible, meaning an equilibrium exists between the bound and unbound (free) states of the agent in the plasma.

This compound's Mechanism of Action cluster_injection Intravascular Space cluster_properties Biophysical Properties & MR Effect This compound This compound (Unbound) Complex This compound-Albumin Complex This compound->Complex Reversible Binding (>90%) Unbound_prop Fast Tumbling Low r1 Relaxivity This compound->Unbound_prop Albumin Serum Albumin Albumin->Complex Bound_prop Slow Tumbling High r1 Relaxivity Complex->Bound_prop MR_Effect Efficient T1 Shortening Bright Blood Pool Signal Bound_prop->MR_Effect Leads to

Core mechanism of this compound binding to serum albumin.

Data Presentation

Physicochemical and Pharmacokinetic Parameters

The physicochemical properties and pharmacokinetic profile of this compound are distinct from non-binding GBCAs, characterized by a significantly longer elimination half-life and a volume of distribution roughly equivalent to the extracellular fluid volume.[8][9]

ParameterValueReference
Physicochemical Properties
Molecular Weight975.88 g/mol [2][9]
Recommended Dose0.03 mmol/kg[1][9]
Concentration0.25 mmol/mL[1][9]
Osmolality (@ 37°C)825 mOsmol/kg water[9]
Viscosity (@ 20°C)3.0 cP[9]
Pharmacokinetic Properties
Plasma Protein Binding79.8% - 87.4%[8][9]
Distribution Half-Life (t½α)0.48 ± 0.11 hours[9]
Elimination Half-Life (t½β)16.3 ± 2.6 hours[9]
Volume of Distribution (Vd)148 ± 16 mL/kg[8][9]
Total Clearance6.57 ± 0.97 mL/h/kg[9]
Excretion~95% Renal, ~5% Hepatic[1]
T1 Relaxivity

The T1 relaxivity (r1) of this compound is highly dependent on its binding state and the strength of the external magnetic field (B₀). The relaxivity of the albumin-bound form peaks at lower field strengths and decreases as the field strength increases.[5][6] However, even at 3T, its relaxivity in plasma remains significantly higher than that of conventional agents.[5]

ConditionMagnetic Field (T)T1 Relaxivity (r1) (mM⁻¹s⁻¹)Reference
In Plasma0.4733.4 - 45.7[8][9]
In Plasma1.518 - 20[1]
Bound State (r1bound)~0.5 (Peak)Substantially higher (up to 10-fold)[5][6]
In Plasma3.0> 2x conventional GBCAs[5]
Unbound State (in water)4.7~5.5[5]
Bound State (in albumin)4.7Converges to unbound value[5][6]

Experimental Protocols

In Vitro Determination of T1 Relaxivity

This protocol outlines a standard method for measuring the T1 relaxivity of this compound in both its free and albumin-bound states.

Objective: To quantify the T1 relaxivity (r1) of this compound in a controlled environment simulating its unbound and bound states.

Materials:

  • This compound trisodium stock solution of known concentration.

  • Phosphate-buffered saline (PBS), pH 7.4.

  • Human or Bovine Serum Albumin (HSA or BSA), e.g., 4.5% w/v solution in PBS.

  • NMR spectrometer or MRI scanner (e.g., 1.5T, 3T, 4.7T).

  • Temperature control system (to maintain 37°C).

  • Calibrated pipettes and volumetric flasks.

Methodology:

  • Sample Preparation:

    • Unbound Samples: Prepare a series of dilutions of the this compound stock solution in PBS to achieve a range of concentrations (e.g., 0.25, 0.5, 1.0, 1.5, 2.0 mM). Include a PBS-only sample as a diamagnetic control (0 mM).

    • Bound Samples: Prepare an identical series of this compound dilutions in the HSA/BSA solution. Include an albumin-only sample as a control.

  • Temperature Equilibration: Place all samples in a water bath or the scanner's temperature control unit to equilibrate at 37°C.

  • T1 Measurement:

    • Use a standard inversion-recovery pulse sequence ([π] - τi - [π/2] - Acquire) to measure the longitudinal relaxation time (T1) for each sample.[10]

    • The sequence involves a 180° inversion pulse followed by a variable inversion time (τi) and a 90° excitation pulse.

    • Acquire data for at least 10-15 different τi values, ranging from approximately 0.01T1 to 3T1, with a repetition time (TR) of at least 5*T1 to ensure full relaxation between measurements.

  • Data Analysis:

    • For each sample, fit the signal intensity (S) as a function of τi to the three-parameter equation: S(τi) = S₀(1 - 2e^(-τi/T1) + e^(-TR/T1)).

    • Calculate the longitudinal relaxation rate (R1) for each sample, where R1 = 1/T1.

    • Plot R1 (in s⁻¹) versus the this compound concentration (in mM) for both the unbound (in PBS) and bound (in albumin) series.

    • The slope of the linear regression of this plot represents the T1 relaxivity (r1) in units of mM⁻¹s⁻¹.

Experimental Workflow for In Vitro Relaxivity Measurement cluster_prep 1. Sample Preparation cluster_measure 2. T1 Measurement cluster_analysis 3. Data Analysis Prep Prepare serial dilutions of this compound PBS in PBS Buffer (Unbound State) Prep->PBS BSA in Albumin Solution (Bound State) Prep->BSA MRI Place samples in MRI/NMR (Equilibrate to 37°C) Prep->MRI Sequence Run Inversion-Recovery Pulse Sequence MRI->Sequence Fit Fit Signal vs. τ to calculate T1 for each sample MRI->Fit Plot Plot R1 (1/T1) vs. [this compound] Fit->Plot Result Relaxivity r1 = Slope of Line Plot->Result

Workflow for determining T1 relaxivity of this compound.

References

A Technical Guide to the Albumin Binding Affinity and Kinetics of Gadofosveset

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gadofosveset (B1198095), a gadolinium-based contrast agent, was notable for its application in magnetic resonance angiography (MRA). A key feature of this compound is its strong, reversible, non-covalent binding to human serum albumin (HSA), the most abundant protein in human plasma.[1][2] This interaction is central to its mechanism of action, significantly influencing its pharmacokinetic and pharmacodynamic properties. By binding to HSA, this compound's effective molecular weight increases, leading to a prolonged intravascular residence time and enhanced T1 relaxivity, which improves the contrast in MRA images.[3][4] This technical guide provides an in-depth overview of the binding affinity and kinetics of this compound with HSA, including quantitative data, detailed experimental methodologies, and a visual representation of the binding process.

This compound-Albumin Binding Interaction

This compound binds to a specific site on the HSA molecule, primarily within subdomain IIIA, which is known as Sudlow's site II.[2] This binding is a reversible process, and at clinically relevant concentrations, a high fraction of this compound (75-96%) is bound to HSA.[2] The binding is concentration-dependent, with a lower fraction of the agent being bound at higher concentrations.[3] While the primary interaction occurs at a high-affinity site, evidence suggests the existence of secondary, lower-affinity binding sites.[5]

Gadofosveset_HSA_Binding cluster_complex Complex Formation This compound This compound (Free) Complex This compound-HSA Complex This compound->Complex kon (Association) HSA Human Serum Albumin (HSA) Complex->this compound koff (Dissociation)

Caption: Workflow for determining binding affinity using relaxometry.

Methodology:

  • Solution Preparation: Prepare a series of solutions containing varying concentrations of this compound in a suitable buffer (e.g., phosphate-buffered saline, PBS) at a physiological pH (7.4). Prepare a stock solution of HSA in the same buffer.

  • Sample Preparation: Create a set of samples by mixing the this compound solutions with the HSA solution to achieve a constant HSA concentration and varying this compound concentrations.

  • T1 Measurement: Measure the longitudinal relaxation time (T1) of each sample using a nuclear magnetic resonance (NMR) spectrometer or an MRI scanner at a specific magnetic field strength. 4[6]. Data Analysis: Convert the measured T1 values to relaxation rates (R1 = 1/T1). The observed relaxation rate (R1,obs) is a function of the concentrations of free and bound this compound and their respective relaxivities. By fitting the data to a binding isotherm model (e.g., a 1:1 binding model), the association constant (Ka) can be determined.

[5]#### 2. Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes that occur upon the binding of a ligand (this compound) to a macromolecule (HSA), providing a complete thermodynamic profile of the interaction.

Experimental Workflow:

dot

ITC_Workflow A Place HSA solution in the sample cell of the calorimeter C Inject small aliquots of this compound into the HSA solution A->C B Load this compound solution into the injection syringe B->C D Measure the heat evolved or absorbed after each injection C->D E Plot the heat change per injection against the molar ratio of this compound to HSA D->E F Fit the resulting isotherm to a binding model to determine Ka, ΔH, and stoichiometry (n) E->F

Caption: Workflow for Isothermal Titration Calorimetry (ITC) experiment.

Methodology:

  • Sample Preparation: Prepare solutions of HSA and this compound in the same buffer, ensuring they are degassed to avoid air bubbles. The concentration of this compound in the syringe should be significantly higher than the HSA concentration in the cell.

  • ITC Experiment: Place the HSA solution in the sample cell of the isothermal titration calorimeter and the this compound solution in the injection syringe. A series of small, precise injections of the this compound solution into the HSA solution are performed while the temperature is kept constant.

  • Data Acquisition: The instrument measures the heat released or absorbed during the binding reaction after each injection.

  • Data Analysis: The integrated heat data are plotted against the molar ratio of this compound to HSA. The resulting binding isotherm is then fitted to a suitable binding model to determine the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry of binding (n). From these parameters, the Gibbs free energy change (ΔG) and entropy change (ΔS) can also be calculated.

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that can be used to measure the kinetics of binding interactions in real-time.

Experimental Workflow:

dot

SPR_Workflow A Immobilize HSA onto the surface of a sensor chip B Flow a solution of this compound (analyte) over the sensor surface A->B C Monitor the change in the SPR signal in real-time (association phase) B->C D Replace the this compound solution with buffer to monitor dissociation (dissociation phase) C->D F Fit the association and dissociation curves to kinetic models to determine kon and koff C->F E Regenerate the sensor surface to remove bound this compound D->E D->F

Caption: Workflow for Surface Plasmon Resonance (SPR) analysis.

Methodology:

  • Immobilization: HSA is immobilized on the surface of a sensor chip.

  • Association: A solution containing this compound at a known concentration is flowed over the sensor surface. The binding of this compound to the immobilized HSA causes a change in the refractive index at the surface, which is detected as a change in the SPR signal. This is monitored over time to generate an association curve.

  • Dissociation: The this compound solution is replaced with a continuous flow of buffer. The dissociation of this compound from the HSA is then monitored as a decrease in the SPR signal over time, generating a dissociation curve.

  • Data Analysis: The association and dissociation curves are fitted to kinetic models to determine the association rate constant (kon) and the dissociation rate constant (koff). The equilibrium dissociation constant (Kd) can then be calculated as the ratio of koff to kon (Kd = koff/kon).

Conclusion

The binding of this compound to human serum albumin is a critical aspect of its function as a magnetic resonance contrast agent. This interaction, characterized by a high binding affinity, leads to favorable pharmacokinetic properties, including a prolonged intravascular half-life. The quantitative data and experimental methodologies presented in this guide provide a comprehensive resource for researchers and professionals in the field of drug development and medical imaging. A thorough understanding of these binding characteristics is essential for the rational design and evaluation of novel contrast agents and other drugs that exhibit significant plasma protein binding.

References

A Comprehensive Technical Guide to the Physicochemical Properties of Gadofosveset Trisodium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the core physicochemical properties of Gadofosveset (B1198095) trisodium (B8492382), a gadolinium-based contrast agent. It is designed to be a comprehensive resource for professionals in research and drug development, offering quantitative data, detailed experimental methodologies, and visual representations of its mechanism and characterization workflows.

Core Chemical and Physical Properties

This compound trisodium is a gadolinium-based magnetic resonance imaging (MRI) contrast agent specifically designed for contrast-enhanced magnetic resonance angiography (CE-MRA).[1][2] Its structure consists of a stable gadolinium diethylenetriaminepentaacetic acid (Gd-DTPA) chelate, which is substituted with a diphenylcyclohexylphosphate group.[1][3][4][5] This lipophilic moiety facilitates reversible binding to human serum albumin, a key feature of its mechanism.[6][7] The agent was supplied as the trisodium salt monohydrate form.[8]

PropertyValue
Chemical Name Trisodium-{(2-(R)-[(4,4-diphenylcyclohexyl) phosphonooxymethyl]-diethylenetriaminepentaacetato)(aquo) gadolinium(III)}[3][9]
IUPAC Name Trisodium 2-{[(2R)-2-[bis(2-oxido-2-oxoethyl)amino]-3-[(4,4-diphenylcyclohexyl)oxy-oxidophosphoryl]oxypropyl]-[2-[bis(2-oxido-2-oxoethyl)amino]ethyl]amino}acetate[8]
Molecular Formula C₃₃H₄₀GdN₃Na₃O₁₅P (Monohydrate)[8] C₃₃H₃₈GdN₃Na₃O₁₄P (Anhydrous)[10]
Molecular Weight 975.88 g/mol (Monohydrate)[3][8][9] 957.9 g/mol (Anhydrous)[10]
CAS Number 211570-55-7 (Monohydrate)[8] 193901-90-5 (Anhydrous)[8]
Structure Type Linear, Ionic Chelate[11]

Formulation and Solution Characteristics

This compound trisodium was provided as a sterile, nonpyrogenic solution for intravenous injection.[3][12] The formulation was designed for stability and physiological compatibility.

PropertyConditionValue
Concentration -244 mg/mL (0.25 mmol/mL) of this compound trisodium[1][9][11]
pH of Solution -6.5 - 8.0[3][9][12]
Osmolality @ 37°C825 mOsmol/kg water[2][3][9]
Viscosity @ 20°C3.0 cP[2][3][9]
Density @ 25°C1.1224 g/mL[2][3][9]
Excipients -Fosveset, Water for Injection. Sodium hydroxide (B78521) and/or hydrochloric acid may be added for pH adjustment. The formulation contains no preservatives.[1][2][3][12]

Magnetic and Pharmacokinetic Profile

The unique properties of this compound trisodium stem from its interaction with plasma proteins, which significantly influences its behavior as a contrast agent. It is classified as a blood-pool agent because it remains within the vasculature for an extended period.[8][11]

PropertyDescription
Mechanism of Action Reversibly binds to human serum albumin (HSA), increasing T1 relaxivity and prolonging intravascular residence time compared to non-protein-binding agents.[1][4][13][14] This enhances the signal intensity of blood in MRA.[13]
Plasma Protein Binding 79.8% to 87.4% bound to plasma proteins (predominantly albumin) within the first four hours post-injection.[9][12] Other reports indicate binding can be over 90%.[6] The binding primarily occurs at site II on subdomain IIIA of HSA.[2]
Relaxivity (r₁) In Plasma (@ 0.47 T / 20 MHz): 33.4 to 45.7 mM⁻¹s⁻¹[1][9][12] At 1.5 T: 18-20 mM⁻¹s⁻¹[11] Protein binding enhances T1 relaxivity by up to 10-fold compared to non-protein bound gadolinium chelates.[1][2]
Distribution Half-life (t₁/₂α) ~0.48 hours[9][12]
Elimination Half-life (t₁/₂β) ~16.3 hours[9][12]
Metabolism Does not undergo measurable metabolism.[1][9]
Excretion Predominantly via renal excretion. Approximately 84% of the injected dose is excreted in the urine within 14 days, with 94% of that occurring in the first 72 hours.[1][9] A small fraction (~5%) is eliminated through hepatic excretion.[11]

Experimental Protocols

This section details the methodologies for determining the key physicochemical and pharmacokinetic properties of this compound trisodium.

Determination of T1 Relaxivity

The T1 relaxivity (r₁) quantifies the efficiency of a contrast agent in shortening the longitudinal relaxation time of water protons.

Methodology:

  • Sample Preparation: A series of phantoms are prepared with known concentrations of this compound trisodium in a relevant medium, such as human whole blood or plasma, maintained at a physiological temperature (37°C).[15] A control sample containing only the medium is also prepared.

  • MRI Data Acquisition: The phantoms are placed within an MRI scanner operating at a specific field strength (e.g., 1.5 T, 3.0 T).[15] The longitudinal relaxation time (T1) for each sample is measured using an inversion-recovery pulse sequence with a range of inversion times (TI).[15]

  • Data Analysis: The signal intensity for each phantom is plotted against the inversion times, and a curve-fitting algorithm is used to calculate the T1 value for each concentration.

  • Relaxivity Calculation: The relaxation rate (R1 = 1/T1) is plotted against the molar concentration of this compound trisodium. The slope of the resulting linear regression represents the T1 relaxivity (r₁) in units of mM⁻¹s⁻¹.[16]

G cluster_prep Sample Preparation cluster_acq MRI Acquisition cluster_analysis Data Analysis & Calculation p1 Prepare serial dilutions of this compound in human plasma (37°C) p2 Create plasma-only control phantom a1 Place phantoms in MRI (e.g., 1.5 T or 3.0 T) p2->a1 a2 Run Inversion-Recovery Pulse Sequence a1->a2 a3 Acquire signal intensity data across multiple inversion times (TI) a2->a3 d1 Calculate T1 value for each concentration via curve fitting a3->d1 d2 Convert T1 to relaxation rate (R1 = 1/T1) d1->d2 d3 Plot R1 vs. [this compound] d2->d3 d4 Calculate slope of the line d3->d4 r1 Result: T1 Relaxivity (r₁) (mM⁻¹s⁻¹) d4->r1 G cluster_setup Assay Setup cluster_incubation Equilibration cluster_analysis Quantification & Analysis s1 Spike human plasma with This compound s2 Load spiked plasma into DONOR chamber s1->s2 s3 Load protein-free buffer into RECEIVER chamber i1 Incubate at 37°C until equilibrium is reached s3->i1 i2 Unbound this compound diffuses across membrane i1->i2 q1 Sample both chambers i2->q1 q2 Quantify [Gd] via ICP-MS in each sample q1->q2 q3 [Receiver] = C_free [Donor] = C_total q2->q3 q4 Calculate % Bound q3->q4 result Result: Percent Plasma Protein Binding q4->result G inj 1. IV Injection of This compound bind 2. Reversible Binding to Human Serum Albumin (HSA) in Bloodstream inj->bind complex Formation of high molecular weight Gd-HSA complex bind->complex tumble 3. Slowed Molecular Tumbling Rate (τR) bind->tumble relax 4. Increased T1 Relaxivity (r₁) tumble->relax signal 5. Rapid Relaxation of Water Protons in Blood relax->signal mra 6. Strong Signal Enhancement on T1-Weighted Images signal->mra result High-Resolution MR Angiography mra->result

References

An In-depth Technical Guide to the Synthesis and Chelation Chemistry of Gadofosveset

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gadofosveset (B1198095), a gadolinium-based contrast agent, has been a subject of significant interest in the field of magnetic resonance imaging (MRI), particularly for magnetic resonance angiography (MRA). Its utility stems from its unique property as a blood-pool agent, which is achieved through reversible binding to human serum albumin. This guide provides a comprehensive technical overview of the synthesis of this compound and the fundamental principles of its chelation chemistry, including stability and kinetic inertness. The information is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and diagnostic imaging.

This compound is a derivative of gadolinium-diethylenetriaminepentaacetic acid (Gd-DTPA) and is chemically known as (2-(R)-((4,4-diphenylcyclohexyl) phosphonooxymethyl)-diethylenetriaminepentaacetic acid)gadolinium(III).[1] The addition of a diphenylcyclohexylphosphate group facilitates its non-covalent binding to albumin, thereby prolonging its plasma half-life and enhancing its relaxivity.[1]

Synthesis of this compound

The synthesis of this compound is a multi-step process that involves the preparation of the chelating ligand, followed by complexation with a gadolinium salt, and subsequent purification to achieve a pharmaceutically acceptable formulation. While specific lab-scale protocols are proprietary, the general synthetic pathway can be elucidated from patent literature. The process is designed to produce this compound trisodium (B8492382) monohydrate with high purity, minimizing the need for extensive chromatographic purification steps which can impact yield and cost.[2][3][4]

A general outline of the synthesis involves:

  • Synthesis of the DTPA-alkoxide precursor: This step typically involves the modification of a DTPA anhydride (B1165640) with a suitable protected amino alcohol.

  • Introduction of the diphenylcyclohexyl phosphonooxymethyl moiety: The DTPA-alkoxide precursor is reacted with a phosphorylating agent bearing the diphenylcyclohexyl group.

  • Deprotection and purification of the ligand: Any protecting groups used in the previous steps are removed to yield the final fosveset (B1606296) ligand.

  • Chelation with Gadolinium: The purified fosveset ligand is then reacted with a gadolinium salt, such as gadolinium(III) chloride, in an aqueous solution. The pH is carefully controlled to ensure complete complexation.

  • Purification and Isolation: The final product, this compound trisodium monohydrate, is purified to remove any unreacted starting materials, byproducts, and free gadolinium ions. This is a critical step to ensure the safety and efficacy of the contrast agent. The process is optimized to require no more than one chromatographic purification.[2]

Logical Relationship of Synthesis Steps

Gadofosveset_Synthesis A DTPA Anhydride C DTPA-alkoxide precursor A->C B Protected Amino Alcohol B->C E Protected Fosveset Ligand C->E D Diphenylcyclohexyl Phosphorylating Agent D->E F Fosveset Ligand E->F Deprotection H This compound Complex F->H Chelation G Gadolinium(III) Salt G->H I This compound Trisodium Monohydrate (Purified) H->I Purification

General synthetic pathway for this compound.

Chelation Chemistry

The efficacy and safety of this compound as an MRI contrast agent are intrinsically linked to the stability of the gadolinium chelate. The fosveset ligand is designed to form a highly stable complex with the Gd(III) ion, preventing the release of toxic free gadolinium into the body. The stability of metal chelates is characterized by both thermodynamic and kinetic parameters.

Thermodynamic Stability

Thermodynamic stability refers to the equilibrium position of the complex formation reaction. It is quantified by the stability constant (K) or, more commonly, its logarithm (log K). A higher log K value indicates a more stable complex. For gadolinium-based contrast agents, the conditional stability constant at physiological pH (7.4) is a particularly relevant parameter. This compound is reported to be two to three times more stable than Gd-DTPA at pH 7.4.[5]

ParameterDescription
Thermodynamic Stability Constant (log K) A measure of the strength of the metal-ligand bond at equilibrium.
Conditional Stability Constant The stability constant measured under specific conditions, such as physiological pH.
Kinetic Inertness

Kinetic inertness describes the rate at which the complex dissociates, releasing the metal ion. A kinetically inert complex may have a high thermodynamic stability but dissociates very slowly. This is a critical factor for in vivo applications where the contrast agent is present in the body for a limited time. This compound is reported to be ten to 100 times more kinetically inert than Gd-DTPA.[5]

ParameterDescription
Dissociation Rate Constant (kd) The rate constant for the dissociation of the metal-ligand complex.
Dissociation Half-life (t1/2) The time required for half of the complex to dissociate.

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of this compound are often proprietary. However, the following sections describe the general methodologies employed for key experiments in the characterization of gadolinium chelates.

Potentiometric Titration for Thermodynamic Stability

Objective: To determine the thermodynamic stability constant (log K) of the gadolinium chelate.

Methodology:

  • A solution of the fosveset ligand is prepared in a constant ionic strength medium (e.g., 0.1 M KCl).

  • The solution is titrated with a standardized solution of a strong base (e.g., NaOH) in the absence and presence of a known concentration of Gd(III) ions.

  • The pH of the solution is monitored throughout the titration using a calibrated pH electrode.

  • The titration data (pH versus volume of titrant) are analyzed using a suitable computer program to calculate the protonation constants of the ligand and the stability constant of the Gd(III) complex.

Experimental Workflow for Potentiometric Titration

Potentiometric_Titration A Prepare Ligand Solution (Constant Ionic Strength) B Titrate with NaOH (in absence of Gd(III)) A->B C Titrate with NaOH (in presence of Gd(III)) A->C D Monitor pH B->D C->D E Analyze Titration Data D->E F Calculate Protonation Constants E->F G Calculate Stability Constant (log K) E->G

Workflow for determining thermodynamic stability.
NMR Relaxometry for Kinetic Inertness

Objective: To determine the kinetic inertness (e.g., dissociation rate) of the gadolinium chelate.

Methodology:

  • The rate of water exchange from the inner coordination sphere of the gadolinium ion is a measure of the complex's kinetic lability and can be determined using ¹⁷O NMR spectroscopy.

  • The transverse relaxation rate (R₂) of the ¹⁷O water signal is measured as a function of temperature.

  • The data are fitted to the Swift-Connick equations to determine the water residence lifetime (τₘ), which is the inverse of the water exchange rate constant (kₑₓ). A longer water residence lifetime indicates a more kinetically inert complex.

  • Alternatively, the rate of dissociation can be studied by monitoring the change in relaxivity over time in the presence of a competing metal ion or chelator.

HPLC for Purity Analysis

Objective: To determine the purity of the this compound synthesis product and quantify any impurities.

Methodology:

  • A high-performance liquid chromatography (HPLC) method is developed using a suitable stationary phase (e.g., C18) and mobile phase.

  • The method should be capable of separating the this compound peak from potential impurities, including free gadolinium, unreacted ligand, and synthesis byproducts.

  • Detection can be achieved using UV-Vis spectroscopy or, for higher sensitivity and specificity, by coupling the HPLC to an inductively coupled plasma mass spectrometer (ICP-MS) to specifically detect gadolinium-containing species.

  • The purity is determined by calculating the area of the this compound peak as a percentage of the total peak area.

Quantitative Data Summary

ParameterValueReference
Molecular Weight 975.88 g/mol (trisodium monohydrate)[6]
Plasma Protein Binding 80 - 96%[5]
Elimination Half-life (distribution phase) 0.48 ± 0.11 hours[7]
Elimination Half-life (elimination phase) 16.3 ± 2.6 hours[7]
Relaxivity (r₁) in plasma at 1.5 T 18-20 mM⁻¹s⁻¹[8]
Thermodynamic Stability (vs. Gd-DTPA at pH 7.4) 2-3 times more stable[5]
Kinetic Inertness (vs. Gd-DTPA) 10-100 times more inert[5]

Conclusion

This technical guide has provided a detailed overview of the synthesis and chelation chemistry of this compound. The synthesis is a complex process that culminates in a highly pure and stable final product. The chelation chemistry is characterized by high thermodynamic stability and kinetic inertness, which are crucial for the safety and efficacy of this blood-pool MRI contrast agent. The experimental methodologies outlined provide a foundation for the characterization of this compound and other similar gadolinium-based contrast agents. This information is intended to be a valuable resource for professionals in the fields of medicinal chemistry, pharmacology, and diagnostic imaging.

References

Unveiling the Magnetic Properties of Gadofosveset: A Technical Guide to its Relaxivity at Varying Field Strengths

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles governing the relaxivity of gadofosveset (B1198095), a gadolinium-based contrast agent renowned for its unique blood-pool imaging capabilities. A comprehensive understanding of its behavior across different magnetic field strengths is paramount for optimizing imaging protocols and advancing the development of novel contrast agents. This document provides a detailed analysis of this compound's relaxivity, a critical parameter that dictates its efficacy in magnetic resonance imaging (MRI). We delve into the quantitative data, the experimental methodologies employed for its measurement, and the fundamental molecular interactions that underpin its performance.

Quantitative Relaxivity Data

The relaxivity of a contrast agent is a measure of its ability to increase the relaxation rate of water protons, thereby enhancing the MRI signal. It is expressed in terms of longitudinal relaxivity (r1) and transverse relaxivity (r2). The efficiency of this compound is significantly influenced by the strength of the magnetic field used in the MRI scanner. The following tables summarize the r1 and r2 relaxivity values of this compound at various field strengths, both in its unbound state and when bound to human serum albumin (HSA). This binding phenomenon is a key characteristic of this compound, leading to a substantial increase in its relaxivity at lower field strengths.[1][2]

Field Strength (T)Conditionr1 Relaxivity (mM⁻¹s⁻¹)r2 Relaxivity (mM⁻¹s⁻¹)Reference
0.47In Plasma33.4 - 45.7Not Specified[3]
0.5In BSA solutionSignificantly higher than unboundNot Specified[2]
1.5In Human Whole Blood (0-3 mmol)~11Not Specified[4]
1.5In Plasma18 - 20Not Specified[5]
3.0In Human Whole Blood (0-3 mmol)~8Not Specified[4]
3.0In Albumin SolutionSee Table 2See Table 2[6]
4.7In PBS (unbound)Not significantly different from boundLower than bound[2]
4.7In BSA solution (bound)Not significantly different from unboundSignificantly higher than unbound[1][2]
4.7In Albumin SolutionSee Table 2See Table 2[6]
9.4In PBS + HSADecreased from lower fieldsLarge[7]

Table 1: Longitudinal (r1) and Transverse (r2) Relaxivity of this compound at Various Magnetic Field Strengths. Note: BSA refers to bovine serum albumin, a common substitute for human serum albumin in in-vitro experiments. PBS stands for phosphate-buffered saline.

Field Strength (T)Albumin Concentration (mM)This compound Concentration (mM)r1 Relaxivity (mM⁻¹s⁻¹)r2 Relaxivity (mM⁻¹s⁻¹)
3.00.1 - 1.00.1 - 1.010.3 ± 1.516.2 ± 2.4
4.70.1 - 1.00.1 - 1.08.9 ± 1.125.1 ± 2.9

Table 2: Mean Individual this compound Relaxivity Values in vitro at 3.0 T and 4.7 T. Data is presented as mean ± standard deviation.[6]

The data clearly illustrates that the longitudinal relaxivity (r1) of albumin-bound this compound is significantly higher at lower magnetic fields (≤3.0 T) and decreases as the field strength increases.[1][2] In contrast, the transverse relaxivity (r2) tends to be significantly higher for the bound state, particularly at higher field strengths.[1]

Experimental Protocols

The determination of relaxivity values for this compound involves meticulous in-vitro experiments. The following provides a generalized methodology based on common practices cited in the literature.

1. Phantom Preparation:

  • Materials: Phantoms are typically constructed using materials like agarose (B213101) gel or water.

  • Contrast Agent and Albumin Solutions: Stock solutions of this compound trisodium (B8492382) and human serum albumin (or bovine serum albumin) are prepared at known concentrations.

  • Sample Preparation: A series of vials are filled with solutions containing varying concentrations of this compound and a fixed physiological concentration of albumin (typically around 4.5% w/v). Control samples without the contrast agent and without albumin are also prepared.[7] For whole blood experiments, fresh human blood is doped with varying concentrations of the contrast agent.[4]

2. MRI Data Acquisition:

  • Scanner: Experiments are performed on MRI scanners with different field strengths (e.g., 1.5 T, 3 T, 4.7 T).

  • T1 Measurement: Longitudinal relaxation times (T1) are typically measured using an inversion-recovery spin-echo (IR-SE) pulse sequence with a range of inversion times (TI).

  • T2 Measurement: Transverse relaxation times (T2) are measured using a Carr-Purcell-Meiboom-Gill (CPMG) spin-echo pulse sequence with multiple echo times (TE).

  • Temperature Control: The temperature of the samples is maintained at a physiological temperature (e.g., 37°C) throughout the measurements, as relaxivity is temperature-dependent.

3. Data Analysis:

  • Relaxation Rate Calculation: The relaxation rates (R1 = 1/T1 and R2 = 1/T2) are calculated from the acquired T1 and T2 values for each sample.

  • Relaxivity Determination: The relaxivity (r1 or r2) is determined by plotting the relaxation rate (R1 or R2) as a function of the this compound concentration. The slope of the resulting linear regression line represents the relaxivity in units of mM⁻¹s⁻¹.

Below is a graphical representation of a typical experimental workflow for determining the relaxivity of this compound.

experimental_workflow cluster_prep Phantom Preparation cluster_mri MRI Data Acquisition cluster_analysis Data Analysis prep_gad Prepare this compound Stock Solution mix Create Serial Dilutions in Phantoms prep_gad->mix prep_alb Prepare Albumin Stock Solution prep_alb->mix scanner Place Phantoms in MRI Scanner mix->scanner t1_acq Acquire T1 Data (Inversion Recovery) scanner->t1_acq t2_acq Acquire T2 Data (CPMG Sequence) scanner->t2_acq calc_r1r2 Calculate Relaxation Rates (R1 = 1/T1, R2 = 1/T2) t1_acq->calc_r1r2 t2_acq->calc_r1r2 plot_data Plot R1 and R2 vs. [this compound] calc_r1r2->plot_data calc_relaxivity Determine Relaxivity (Slope of the Line) plot_data->calc_relaxivity

Experimental workflow for relaxivity measurement.

Mechanism of Action and Signaling Pathway

The high relaxivity of this compound at lower field strengths is a direct consequence of its reversible binding to human serum albumin.[1][2] This interaction dramatically slows down the rotational motion (tumbling) of the gadolinium chelate. According to the Solomon-Bloembergen-Morgan (SBM) theory, a slower rotational correlation time (τR) leads to a more efficient exchange of energy between the gadolinium ion's electron spin and the surrounding water protons' nuclear spins, resulting in a significant increase in r1 relaxivity.[2]

The following diagram illustrates the binding of this compound to albumin and its subsequent effect on the relaxation of water protons.

mechanism_of_action cluster_unbound Unbound State cluster_binding Binding Process cluster_bound Bound State gad_free This compound (Fast Tumbling) water_free Water Protons gad_free->water_free Weak Interaction (Low r1) albumin Human Serum Albumin (HSA) gad_free->albumin Reversible Binding gad_bound This compound-HSA Complex (Slow Tumbling) water_bound Water Protons gad_bound->water_bound Strong Interaction (High r1)

This compound's albumin binding and relaxivity enhancement.

As the magnetic field strength increases, the Larmor frequency of the water protons also increases. The peak of the r1 relaxivity curve as a function of rotational correlation time shifts to shorter correlation times at higher field strengths. Consequently, the very slow tumbling of the large this compound-albumin complex becomes less optimal for T1 relaxation at high fields, leading to a decrease in r1 relaxivity.[2][7] However, the slow tumbling remains effective for T2 relaxation, contributing to the high r2 values observed at higher field strengths.[1] This field-dependent behavior is a critical consideration for the clinical application of this compound and for the design of future blood-pool contrast agents.

References

Pharmacokinetics and biodistribution of Gadofosveset

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Pharmacokinetics and Biodistribution of Gadofosveset (B1198095)

Introduction

This compound trisodium, formerly marketed as Ablavar® and Vasovist®, is a gadolinium-based contrast agent (GBCA) designed for use in magnetic resonance angiography (MRA).[1][2][3][4] It is a stable gadolinium diethylenetriaminepentaacetic acid (Gd-DTPA) chelate derivative with a diphenylcyclohexylphosphate group.[1][5] Unlike extracellular GBCAs that distribute throughout the extracellular fluid space, this compound is an intravascular or "blood pool" agent.[4] This characteristic stems from its unique ability to reversibly bind to endogenous serum albumin, which significantly alters its pharmacokinetic and pharmacodynamic properties.[1][2][5] This binding prolongs its residence time in the vascular system, providing a longer window for imaging blood vessels.[2][6]

Mechanism of Action

Upon intravenous administration, this compound reversibly binds to serum albumin, the most abundant protein in human plasma.[1][2][5][7] This interaction is central to its function as a blood pool contrast agent. The binding to the large, slow-tumbling albumin molecule dramatically increases the rotational correlation time of the gadolinium complex.[8] This, in turn, enhances the T1 relaxivity of this compound by up to 10 times greater than that of non-protein-bound gadolinium chelates.[6][9] The increased relaxivity shortens the T1 relaxation time of water protons in the blood, resulting in a significant increase in signal intensity (brightness) on T1-weighted MR images, thereby improving the visualization of blood vessels.[1][5]

cluster_blood Bloodstream cluster_mri MRI Effect This compound Free this compound Bound_Complex This compound-Albumin Complex This compound->Bound_Complex Reversible Binding Albumin Serum Albumin Albumin->Bound_Complex Relaxivity Increased T1 Relaxivity Bound_Complex->Relaxivity Causes Signal Enhanced MR Signal (Bright Blood) Relaxivity->Signal Leads to

Caption: Mechanism of this compound action in blood.

Pharmacokinetics

The pharmacokinetics of intravenously administered this compound in humans conform to a two-compartment open model.[1][2][5][10]

Distribution

Following intravenous injection, this compound distributes primarily within the intravascular space due to its high affinity for plasma albumin.[11] A significant portion, ranging from 79.8% to 87.4%, of circulating this compound is bound to plasma proteins, predominantly albumin, within the first 4 hours after injection.[1][5] The mean volume of distribution at steady state (Vdss) is approximately 148 ± 16 mL/kg, which is roughly equivalent to the volume of extracellular fluid, indicating some extravasation from the vascular compartment.[1][2][5][10][11]

Metabolism

This compound does not undergo measurable metabolism in humans and is excreted unchanged.[2][6][10]

Elimination

This compound is eliminated from the body through a combination of renal and fecal excretion, with renal filtration being the primary route.[1] In healthy individuals, approximately 84% of the injected dose is recovered in the urine over 14 days, with 94% of this urinary excretion occurring within the first 72 hours.[10][12] A small portion, about 4.7%, is eliminated via the feces.[1][12]

The elimination of this compound is characterized by a biphasic plasma concentration decline.[1][2][5] The initial, rapid distribution phase has a mean half-life (t½α) of 0.48 ± 0.11 hours.[1][2][5][10] This is followed by a much slower elimination phase, with a mean terminal half-life (t½β) of 16.3 ± 2.6 hours.[1][2][5] This long elimination half-life is a direct consequence of the strong albumin binding, which slows its clearance from the bloodstream.[11] The mean total plasma clearance is 6.57 ± 0.97 mL/h/kg.[1][2][5]

In patients with renal impairment, the elimination half-life is significantly prolonged, increasing to 49 hours in patients with moderate impairment and 70 hours in those with severe impairment.[6] Fecal elimination increases as renal function decreases.[5] this compound can be removed from the body by hemodialysis, particularly using high-flux filters.[5][10]

cluster_body Body cluster_elimination Elimination Pathways Central Central Compartment (Plasma) Peripheral Peripheral Compartment (Extracellular Fluid) Central->Peripheral Distribution (t½α = 0.48h) Renal Renal Excretion (Urine) ~84% Central->Renal Primary Route (t½β = 16.3h) Fecal Fecal Excretion ~5% Central->Fecal Minor Route Injection IV Injection Injection->Central

Caption: Two-compartment pharmacokinetic model and elimination of this compound.

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of this compound in healthy adult subjects following an intravenous dose of 0.03 mmol/kg.

Table 1: Plasma Concentration and Half-Lives

Parameter Mean Value (± SD) Citation(s)
Plasma Concentration (3 min post-injection) 0.43 ± 0.04 mmol/L [1][2][5]
Plasma Concentration (1 hr post-injection) 0.24 ± 0.03 mmol/L [1][2][5]
Distribution Half-Life (t½α) 0.48 ± 0.11 hours [1][2][5][10]

| Elimination Half-Life (t½β) | 16.3 ± 2.6 hours |[1][2][5] |

Table 2: Distribution and Clearance

Parameter Mean Value (± SD) Citation(s)
Volume of Distribution at Steady State (Vdss) 148 ± 16 mL/kg [1][2][5][10]
Total Clearance 6.57 ± 0.97 mL/h/kg [1][2][5][10]

| Plasma Protein Binding (0.05 - 4 hours) | 79.8% - 87.4% |[1][5][10] |

Table 3: Excretion

Route Mean Percentage of Dose Recovered Citation(s)
Urinary Excretion (over 14 days) ~84% [10][12]

| Fecal Excretion | ~4.7% |[1][12] |

Biodistribution

The biodistribution of this compound is dominated by its high affinity for serum albumin, which largely confines it to the intravascular space.[11] This is in contrast to extracellular fluid agents, which rapidly distribute into the interstitial space.[11] While primarily a blood pool agent, there is some degree of extravasation into the extracellular fluid, as suggested by its volume of distribution.[11] The primary organs involved in the elimination of this compound are the kidneys, with a minor contribution from the hepatobiliary system leading to fecal excretion.[11] Animal studies in lactating rats have shown that less than 1% of the administered dose is secreted into milk.[1][2]

Experimental Protocols

Detailed experimental protocols from the original clinical trials are not fully available in the public domain. However, based on standard methodologies for pharmacokinetic and biodistribution studies of contrast agents, the following protocols are representative of the likely procedures used.

Pharmacokinetic Analysis Workflow

The determination of pharmacokinetic parameters for this compound would typically involve a clinical study with healthy volunteers.

  • Administration: A single dose of this compound (e.g., 0.03 mmol/kg) is administered as an intravenous bolus injection.[2][6]

  • Blood Sampling: Venous blood samples are collected into heparinized tubes at multiple time points before and after administration (e.g., pre-dose, and at 3, 5, 15, 30 minutes, and 1, 2, 4, 8, 24, 48, 72 hours post-injection).

  • Plasma Separation: Blood samples are centrifuged to separate plasma.

  • Concentration Analysis: The concentration of gadolinium in plasma samples is quantified using Inductively Coupled Plasma Mass Spectrometry (ICP-MS), a highly sensitive method for elemental analysis.

  • Pharmacokinetic Modeling: The resulting plasma concentration-time data are fitted to a two-compartment open model using specialized software (e.g., NONMEM, WinNonlin). This analysis yields parameters such as half-lives, volume of distribution, and clearance.[1][2][5]

cluster_clinical Clinical Phase cluster_analytical Analytical Phase cluster_modeling Modeling Phase A IV Administration of this compound B Serial Blood Sampling A->B C Plasma Separation (Centrifugation) B->C D Quantification of Gd in Plasma (ICP-MS) C->D E Generate Concentration-Time Curve D->E F Fit Data to Two-Compartment Model E->F G Calculate PK Parameters (t½, Vd, CL) F->G cluster_animal_phase Animal Phase cluster_lab_phase Laboratory Phase A IV Administration to Animal Models (e.g., Rats) B Euthanasia at Pre-defined Time Points A->B C Organ & Tissue Harvesting B->C D Tissue Homogenization & Digestion C->D E Quantification of Gd per Tissue (ICP-MS) D->E F Data Analysis (% Injected Dose / gram tissue) E->F

References

Preclinical Development of Albumin-Binding Contrast Agents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles and methodologies involved in the preclinical development of albumin-binding contrast agents. By reversibly binding to endogenous serum albumin, these agents enhance their relaxivity and extend their plasma half-life, leading to improved performance in magnetic resonance imaging (MRI) and other imaging modalities. This document details the synthesis, in vitro characterization, and in vivo evaluation of these promising diagnostic tools, offering a roadmap for their successful development.

Introduction to Albumin-Binding Contrast Agents

Albumin, the most abundant protein in blood plasma, serves as a natural carrier for various endogenous and exogenous molecules.[1] Its long circulatory half-life of approximately 19 days in humans makes it an ideal target for extending the in vivo residence time of imaging agents.[1] Albumin-binding contrast agents are designed with a specific moiety that facilitates non-covalent binding to albumin. This interaction slows the molecular tumbling rate of the contrast agent, a key determinant of relaxivity, thereby enhancing the MRI signal. Furthermore, the increased molecular size of the contrast agent-albumin complex prevents rapid renal clearance, allowing for a longer imaging window.[1]

This guide will focus on two primary classes of albumin-binding contrast agents: gadolinium (Gd)-based agents and nitroxide-based organic radical contrast agents (ORCAs), including their nanoparticle formulations.

Synthesis and Characterization

The synthesis of albumin-binding contrast agents involves the conjugation of a chelating agent for a paramagnetic metal ion (like Gd³⁺) or a stable organic radical to a molecule with high affinity for albumin.

Synthesis of Albumin-Coated Gadolinium-Based Nanoparticles

Albumin-coated gadolinium nanoparticles (BSA-Gd NPs) are a promising class of MRI contrast agents due to their high relaxivity and biocompatibility.

Experimental Protocol: Synthesis of BSA-Gd Nanoparticles [2][3]

  • Preparation of Gadolinium Hydroxide (B78521) Precipitate: A solution of Gadolinium(III) chloride (GdCl₃) in distilled water is mixed with a sodium hydroxide (NaOH) solution (pH ~12) to form a precipitate.

  • Albumin Coating: The collected precipitate is incubated with a solution of bovine serum albumin (BSA) for 2 hours at room temperature. This allows the BSA to coat the surface of the gadolinium hydroxide nanoparticles.

  • Purification: The mixture is centrifuged to remove any insoluble, uncoated precipitate, yielding a clear stock solution of BSA-Gd nanoparticles.

  • Characterization: The resulting nanoparticles are characterized for their size and zeta potential using dynamic light scattering (DLS). Transmission electron microscopy (TEM) is used to visualize their morphology. The elemental composition can be confirmed using X-ray photoelectron spectroscopy (XPS).

Synthesis of Nitroxide-Albumin Conjugates

Nitroxide-based contrast agents offer a metal-free alternative to traditional gadolinium-based agents. These organic radicals can be covalently attached to albumin to enhance their relaxivity and circulation time.

Experimental Protocol: Synthesis of HSA-Nitroxide Conjugates [4][5]

  • Activation of Nitroxide: A nitroxide-containing carboxylic acid is reacted with N-hydroxysuccinimide (NHS) and a carbodiimide, such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC), to form an NHS ester.

  • Conjugation to Albumin: The activated nitroxide is then added to a solution of human serum albumin (HSA) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4). The primary amine groups on the lysine (B10760008) residues of albumin react with the NHS ester to form stable amide bonds.

  • Purification: The resulting HSA-nitroxide conjugate is purified from unreacted nitroxide and byproducts using dialysis or size-exclusion chromatography.

  • Characterization: The degree of labeling (number of nitroxide molecules per albumin) is determined using electron paramagnetic resonance (EPR) spectroscopy. The integrity of the conjugate can be assessed by SDS-PAGE and circular dichroism.

Diagram: Synthesis of HSA-Nitroxide Conjugates

G Nitroxide_COOH Nitroxide Carboxylic Acid NHS_EDC NHS, EDC Nitroxide_COOH->NHS_EDC Activation Activated_Nitroxide Activated Nitroxide (NHS Ester) NHS_EDC->Activated_Nitroxide HSA Human Serum Albumin (HSA) Activated_Nitroxide->HSA Conjugation HSA_Nitroxide HSA-Nitroxide Conjugate HSA->HSA_Nitroxide Purification Purification (Dialysis/SEC) HSA_Nitroxide->Purification Characterization Characterization (EPR, SDS-PAGE) Purification->Characterization

Caption: Workflow for the synthesis and characterization of HSA-nitroxide conjugates.

In Vitro Characterization

Relaxivity Measurements

Relaxivity (r₁ and r₂) is a measure of a contrast agent's ability to increase the longitudinal and transverse relaxation rates of water protons, respectively. Higher relaxivity values indicate a more effective contrast agent.

Experimental Protocol: Relaxivity Measurement [6][7]

  • Sample Preparation: A series of dilutions of the contrast agent are prepared in a relevant medium (e.g., water, buffer, or a solution containing 4.5% w/v HSA to mimic physiological conditions).

  • T₁ and T₂ Measurement: The longitudinal (T₁) and transverse (T₂) relaxation times of the water protons in each sample are measured using a relaxometer (e.g., Bruker Minispec) at a specific magnetic field strength (e.g., 0.47 T, 1.41 T, or 3 T). T₁ is often measured using an inversion recovery pulse sequence, while T₂ is typically measured using a Carr-Purcell-Meiboom-Gill (CPMG) pulse sequence.

  • Calculation of Relaxation Rates: The relaxation rates (R₁ = 1/T₁ and R₂ = 1/T₂) are calculated for each concentration.

  • Determination of Relaxivity: The relaxation rates (R₁ or R₂) are plotted against the concentration of the contrast agent. The slope of the resulting linear fit represents the relaxivity (r₁ or r₂) in units of mM⁻¹s⁻¹.

Table 1: Relaxivity of Albumin-Binding Contrast Agents

Contrast AgentConditionMagnetic Field (T)r₁ (mM⁻¹s⁻¹)r₂ (mM⁻¹s⁻¹)Reference
BSA-GdIn vitro376.7-[3]
Gd-glu+HSA, pH 50.47~14-[8]
Gd-bbu+HSA, pH 50.47~14-[8]
Gd-DO3A-NH-(CH₂)₆-SH+HSA4.75.3-[9]
Gd-DO3A-NH-(CH₂)₃-SH+HSA4.74.5-[9]
HSA-NitroxideIn vitro70.33 - 0.51 (per nitroxide)4.7 - 7.2 (per nitroxide)[4]
Albumin Binding Affinity

The strength of the interaction between the contrast agent and albumin is a critical parameter that influences its pharmacokinetic profile and relaxivity enhancement.

Experimental Protocol: Ultrafiltration Binding Assay [7][10]

  • Incubation: The contrast agent is incubated with a solution of HSA (typically 4.5% w/v) at a specific temperature (e.g., 37°C).

  • Separation of Unbound Fraction: The mixture is placed in an ultrafiltration device with a molecular weight cutoff (e.g., 5000 Da) that retains the albumin and the albumin-bound contrast agent. The device is centrifuged to separate the unbound contrast agent in the filtrate.

  • Quantification: The concentration of the contrast agent in the filtrate (unbound fraction) is measured using a suitable analytical technique. For gadolinium-based agents, inductively coupled plasma mass spectrometry (ICP-MS) is commonly used.

  • Calculation of Percent Binding: The percentage of the contrast agent bound to albumin is calculated based on the initial concentration and the concentration of the unbound fraction.

Table 2: Albumin Binding of Contrast Agents

Contrast AgentSpeciesBinding (%)Dissociation Constant (Kd)Reference
Gd-gluHuman>98.9-[8]
Gd-bbuHuman>98.90.65 µM (site 1)[8]
Gd-DO3A-NH-(CH₂)₆-SHHuman-Binding constant: 64 mM⁻¹[9]
SA21 peptideRat-266 ± 8 nM[11]
SA21 peptideRabbit-320 ± 22 nM[11]
SA21 peptideHuman-467 ± 47 nM[11]
In Vitro Cytotoxicity

Assessing the potential toxicity of a new contrast agent is a crucial step in preclinical development. The MTT assay is a widely used colorimetric method to evaluate cell viability.

Experimental Protocol: MTT Assay [12]

  • Cell Seeding: Adherent cells are seeded into a 96-well plate and allowed to attach overnight.

  • Treatment: The cell culture medium is replaced with fresh medium containing various concentrations of the contrast agent. Control wells with untreated cells are also included. The plate is incubated for a specific period (e.g., 24, 48, or 72 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plate is incubated for another 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., dimethyl sulfoxide (B87167) - DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The absorbance values of the treated cells are compared to those of the untreated control cells to determine the percentage of cell viability.

Diagram: MTT Assay Workflow

G Cell_Seeding Seed Cells in 96-well Plate Incubation_24h Incubate 24h Cell_Seeding->Incubation_24h Treatment Add Contrast Agent Incubation_24h->Treatment Incubation_Treatment Incubate (e.g., 24-72h) Treatment->Incubation_Treatment MTT_Addition Add MTT Solution Incubation_Treatment->MTT_Addition Incubation_MTT Incubate 2-4h MTT_Addition->Incubation_MTT Solubilization Add Solubilizing Agent (DMSO) Incubation_MTT->Solubilization Absorbance Measure Absorbance (570 nm) Solubilization->Absorbance Data_Analysis Calculate Cell Viability Absorbance->Data_Analysis

Caption: Step-by-step workflow of the MTT assay for assessing cell viability.

In Vivo Evaluation

Animal Models and Imaging Protocols

Preclinical in vivo studies are essential to evaluate the pharmacokinetics, biodistribution, and imaging efficacy of albumin-binding contrast agents. Rodent models, such as mice and rats, are commonly used.

Experimental Protocol: In Vivo MRI [1][13]

  • Animal Preparation: The animals are anesthetized for the duration of the imaging procedure. A catheter is often placed in a tail vein for intravenous administration of the contrast agent.

  • Pre-contrast Imaging: Baseline MR images are acquired before the injection of the contrast agent.

  • Contrast Agent Administration: The albumin-binding contrast agent is administered intravenously at a specific dose.

  • Post-contrast Imaging: A series of dynamic or static MR images are acquired at various time points after injection (e.g., immediately after, and at several intervals up to 24 hours or longer).

  • Image Analysis: The signal enhancement in different tissues and organs is quantified over time to assess the biodistribution and clearance of the contrast agent.

For PET or SPECT imaging, a radiolabeled version of the albumin-binding molecule is used.[14][15]

Pharmacokinetics and Biodistribution

Pharmacokinetic studies determine the absorption, distribution, metabolism, and excretion (ADME) of the contrast agent.

Experimental Protocol: Pharmacokinetic Analysis [11][13]

  • Blood Sampling: Following intravenous administration of the contrast agent, blood samples are collected at multiple time points.

  • Concentration Measurement: The concentration of the contrast agent in the plasma is determined using an appropriate analytical method (e.g., ICP-MS for Gd-based agents, or liquid chromatography-mass spectrometry - LC/MS/MS).

  • Pharmacokinetic Modeling: The plasma concentration-time data is fitted to a pharmacokinetic model to determine key parameters such as half-life (t₁/₂), volume of distribution (Vd), and clearance (CL).

  • Biodistribution: At the end of the study, animals are euthanized, and major organs are harvested. The concentration of the contrast agent in each organ is measured to determine its tissue distribution.

Table 3: Pharmacokinetic Parameters of Albumin-Binding Agents

AgentAnimal ModelHalf-life (t₁/₂)Key FindingsReference
BSA-GdRat~40 minExtended blood circulation compared to Gd-DTPA (t₁/₂ = 2 min)[16]
SA21 peptideRabbit2.3 hSignificantly longer half-life than similar-sized peptides[11]
SA21-Fab fusionRabbit32.4 h37-fold increase in half-life compared to the wild-type Fab[11]
SA21-Fab fusionMouse10.4 h26-fold increase in half-life compared to the wild-type Fab[11]

Diagram: Preclinical Development Pathway

G cluster_in_vitro In Vitro cluster_in_vivo In Vivo Synthesis Synthesis & Characterization In_Vitro In Vitro Evaluation Synthesis->In_Vitro In_Vivo In Vivo Evaluation In_Vitro->In_Vivo Relaxivity Relaxivity Measurement Binding_Affinity Binding Affinity Assay Cytotoxicity Cytotoxicity Assay Lead_Optimization Lead Optimization In_Vivo->Lead_Optimization Pharmacokinetics Pharmacokinetics Biodistribution Biodistribution Imaging_Efficacy Imaging Efficacy Lead_Optimization->Synthesis Preclinical_Candidate Preclinical Candidate Lead_Optimization->Preclinical_Candidate

Caption: The iterative process of preclinical development for albumin-binding contrast agents.

Conclusion

The preclinical development of albumin-binding contrast agents is a multi-step process that requires careful design, synthesis, and rigorous in vitro and in vivo evaluation. By leveraging the natural properties of serum albumin, these agents offer the potential for enhanced imaging performance and improved diagnostic capabilities. This guide provides a foundational framework of the key experimental protocols and data considerations necessary to advance these promising agents from the laboratory toward clinical application.

References

Gadofosveset as a Blood Pool Agent in Molecular Imaging: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gadofosveset (B1198095), formerly marketed under the trade names Ablavar® and Vasovist®, is a gadolinium-based contrast agent (GBCA) designed for magnetic resonance imaging (MRI), specifically for contrast-enhanced magnetic resonance angiography (MRA).[1][2] Unlike conventional extracellular gadolinium agents that rapidly distribute into the interstitial space, this compound functions as a blood pool agent. This property stems from its strong, non-covalent, and reversible binding to human serum albumin (HSA), the most abundant protein in blood plasma.[3] This interaction temporarily restricts the agent's distribution to the intravascular space, prolonging its half-life and significantly enhancing its relaxivity, which allows for high-resolution, steady-state imaging of the vasculature.[4][5]

This guide provides a comprehensive technical overview of this compound, detailing its mechanism of action, physicochemical properties, pharmacokinetic profile, and applications in molecular imaging. It includes a summary of quantitative data, detailed experimental protocols from key studies, and visualizations of its operational pathways. Although production was discontinued (B1498344) in 2017 due to commercial reasons, the principles behind this compound's design and its extensive research history continue to inform the development of next-generation molecular imaging agents.[1]

Core Mechanism of Action

The primary mechanism that defines this compound as a blood pool agent is its reversible binding to serum albumin. The this compound molecule is composed of a gadopentetate (Gd-DTPA) core linked to a diphenylcyclohexyl phosphodiester group, which serves as the albumin-binding moiety.[6] Upon intravenous injection, this lipophilic group facilitates a strong, non-covalent interaction with HSA.[7]

This binding has three critical consequences for molecular imaging:

  • Intravascular Confinement : The formation of the large this compound-albumin complex (approximately 68 kDa) restricts its extravasation from the blood vessels, confining it to the "blood pool".[3][6] This allows for a longer imaging window compared to extracellular agents.[2][8]

  • Increased Relaxivity : The binding to the large, slowly tumbling albumin molecule dramatically slows the molecular tumbling rate of the gadolinium chelate. This leads to a more efficient energy exchange between the gadolinium ion and surrounding water protons, resulting in a significant increase in T1 relaxivity (the ability to shorten the T1 relaxation time).[4] This enhanced T1-shortening effect produces strong and persistent signal enhancement of the blood vessels on T1-weighted MR images.

  • Prolonged Half-Life : The reversible binding and intravascular retention prolong the agent's plasma half-life, enabling steady-state imaging long after the initial "first-pass" phase.[4]

This mechanism allows for the use of lower doses of gadolinium compared to conventional agents while achieving superior vessel-to-background contrast.[9][10]

Mechanism of this compound as a Blood Pool Agent cluster_0 Systemic Circulation cluster_1 MRI Physics cluster_2 Physiological Effect This compound This compound (Free, 957 Da) Complex This compound-HSA Complex (~68 kDa) This compound->Complex Reversible Binding (>90%) [5, 9] Albumin Human Serum Albumin (HSA) Complex->this compound Dissociation Tumbling Reduced Molecular Tumbling Rate [4] Complex->Tumbling Confinement Intravascular Confinement [18] Complex->Confinement Relaxivity Increased T1 Relaxivity [20] Tumbling->Relaxivity T1 Shorter T1 Relaxation Time Relaxivity->T1 Signal Bright Signal on T1-weighted MRI T1->Signal HalfLife Prolonged Plasma Half-Life [4] Confinement->HalfLife Imaging High-Resolution Steady-State MRA [28] HalfLife->Imaging

This compound's mechanism of action.

Quantitative Data

The unique properties of this compound are quantified by its physicochemical characteristics, pharmacokinetic parameters, and relaxivity values.

Table 1: Physicochemical Properties of this compound Trisodium (B8492382)
PropertyValueReference
Molecular FormulaC₃₃H₄₀GdN₃Na₃O₁₅P[1]
Molecular Weight957.86 Da (anhydrous)[1][11]
Formulation0.25 mmol/L (244 mg/mL) aqueous solution[11]
Osmolality (37°C)825 mOsm/kg[11]
Viscosity (20°C)3.0 cps[11]
pH6.5 - 8.0[11]
Table 2: Pharmacokinetic Parameters of this compound
ParameterValueReference
Albumin Binding80-96% in human plasma
Volume of DistributionConsistent with extracellular distribution (210-280 mL/kg for unbound fraction)[12]
Plasma Half-life~1.5 hours (terminal)[12]
Excretion~95% renal, ~5% hepatic[13]
Table 3: Relaxivity (r1) of this compound
ConditionMagnetic Fieldr1 Relaxivity (mM⁻¹s⁻¹)Reference
In human plasma1.5 T18 - 20[13]
Bound to HSA0.47 T~45.4[14]
Unbound (in PBS)4.7 T~5.5[6]
Bound to HSA4.7 TSignificantly higher R1ρ and R2 than unbound[6][15]
General (bound)Peak at 0.5 - 1.0 THigh, then sharp decrease with increasing field strength[16]

Note: Relaxivity is highly dependent on the magnetic field strength. The albumin-bound form shows a significant decrease in T1 relaxivity (r1) at higher fields (≥3.0 T) but an increase in transverse relaxivity (r2).[6][16]

Table 4: Recommended Dosing
ApplicationRecommended DoseReference
MR Angiography (Aortoiliac Occlusive Disease)0.03 mmol/kg[5][13]
Myocardial Perfusion (Quantitative Analysis at 1.5 T)0.00375 mmol/kg (low dose)[17]
Myocardial Perfusion (Quantitative Analysis at 3 T)0.0075 mmol/kg (medium dose)[17]
Multiple Sclerosis Lesion Detection0.03 mmol/kg[18]

Key Experimental Protocols

Protocol 1: In Vivo MRI of Atherosclerosis in a Rabbit Model

This protocol is based on studies investigating this compound for imaging atherosclerotic plaque.[19][20]

  • Animal Model Induction : Aortic atherosclerosis was induced in New Zealand White rabbits via a combination of endothelial denudation of the aorta and an 8-week cholesterol-enriched diet. Control rabbits received a sham procedure and a regular diet.[19][20]

  • Imaging Protocol :

    • System : Clinical MRI scanner.

    • Sequence : T1-weighted, black-blood, fast spin-echo sequence.

    • Pre-contrast Imaging : Acquire baseline images of the aortic vessel wall.

    • Contrast Administration : Administer an intravenous bolus of this compound (e.g., 0.03 mmol/kg).

    • Post-contrast Imaging : Acquire images at multiple time points after injection to assess enhancement dynamics.

  • Image Analysis :

    • Regions of interest (ROIs) are drawn on the aortic vessel wall on both pre- and post-contrast images.

    • The signal-to-noise ratio (SNR) and contrast-to-noise ratio (CNR) are calculated.

    • The percentage of signal enhancement is determined to compare atherosclerotic and normal vessel walls.[20]

  • Histological Correlation :

    • After imaging, animals are euthanized, and the aortas are excised.

    • Immunohistochemical staining is performed for markers of microvessel density (e.g., CD31) and albumin content to correlate with MRI findings.[19]

    • Proton-Induced X-ray Emission (PIXE) analysis can be used to quantify the spatial distribution and concentration of gadolinium within the vessel wall.[19][20]

Workflow: Atherosclerosis Imaging in Rabbit Model cluster_0 Animal Model Preparation cluster_1 MRI Acquisition cluster_2 Data Analysis & Validation Induction Induce Atherosclerosis (Diet + Endothelial Injury) [3] PreContrast Acquire Pre-Contrast T1-Weighted Images Induction->PreContrast Control Control Group (Sham + Normal Diet) [3] Control->PreContrast Injection Inject this compound (0.03 mmol/kg IV) PreContrast->Injection PostContrast Acquire Post-Contrast Images at Timed Intervals Injection->PostContrast Analysis Calculate Signal Enhancement & CNR in Aortic Wall [11] PostContrast->Analysis Histo Perform Histology (CD31, Albumin Staining) [3] PostContrast->Histo PIXE Quantify Gadolinium with PIXE Analysis [3] PostContrast->PIXE Correlation Correlate MRI Findings with Histology Analysis->Correlation Histo->Correlation PIXE->Correlation

Workflow for atherosclerosis imaging.
Protocol 2: In Vitro Evaluation of this compound Binding and Relaxivity

This protocol is adapted from studies characterizing the agent's properties in vitro.[3][21]

  • Sample Preparation :

    • Prepare a series of phantoms containing solutions of human serum albumin (HSA) at varying physiological and pathophysiological concentrations (e.g., 0.1 to 1.0 mM).[3][21]

    • Prepare a control set of phantoms with phosphate-buffered saline (PBS) without albumin.

    • Add a fixed concentration of this compound to each phantom.

  • MRI Acquisition :

    • Place phantoms in an MRI scanner (e.g., 3.0 T or 4.7 T).[3]

    • Acquire data to measure T1 and T2 relaxation times using appropriate sequences (e.g., inversion recovery for T1, multi-echo spin-echo for T2).

  • Data Analysis :

    • Calculate the relaxation rates R1 (1/T1) and R2 (1/T2) for each phantom.

    • Plot R1 and R2 as a function of this compound concentration to determine the r1 and r2 relaxivities in the presence and absence of albumin.

    • Use a binding and relaxation model to estimate the albumin concentration from the measured relaxation rates.[3][21]

  • Validation :

    • Compare the MRI-derived estimates of albumin concentration with the known concentrations in the phantoms to validate the model's accuracy.[21]

Applications in Molecular Imaging

This compound's properties as a blood pool agent make it suitable for various molecular imaging applications beyond standard MRA.

Atherosclerosis and Vascular Inflammation

Vulnerable atherosclerotic plaques are characterized by neovascularization, increased microvessel permeability, and inflammation.[22] this compound can passively target these areas. Due to leaky neovessels within the plaque, the this compound-albumin complex can extravasate and become trapped in the plaque interstitium.[22] Studies in rabbit models have shown that this compound provides significantly greater signal enhancement in atherosclerotic vessel walls compared to normal walls, an effect not seen with conventional agents like gadopentetate dimeglumine.[19][20] This enhancement correlates with microvessel density and macrophage presence, suggesting its utility in characterizing plaque vulnerability.[22] In clinical studies, this compound enhancement was higher in symptomatic versus asymptomatic carotid plaques and was associated with intra-plaque albumin content.[22]

Cancer Imaging

In oncology, tumor growth is dependent on angiogenesis, which often results in a disorganized and leaky vasculature.[23] this compound can be used to assess tumor microvascular characteristics, such as perfusion and vessel permeability.[24] Its prolonged intravascular residence allows for detailed dynamic contrast-enhanced (DCE-MRI) studies to quantify parameters like blood volume and vascular permeability, which can serve as biomarkers for tumor progression and response to anti-angiogenic therapies. In a case report, this compound-enhanced MRI was useful as a problem-solving tool in distinguishing fibrotic colorectal liver metastases from hemangiomas, a common diagnostic challenge with extracellular agents.[25]

Other Applications
  • Sentinel Lymph Node Imaging : When premixed with HSA and injected intraprostatically in a canine model, this compound successfully identified draining lymph nodes, suggesting a potential application in sentinel node mapping for cancer staging.[26]

  • Multiple Sclerosis : A study showed that imaging 4 hours after this compound injection significantly improved the detection of contrast-enhancing MS lesions compared to standard Gd-DOTA, even at a lower gadolinium dose.[18]

Logical Relationship of this compound Properties and Applications Structure Chemical Structure (Gd-DTPA + Albumin-Binding Moiety) [5] Binding Reversible Binding to Serum Albumin [4] Structure->Binding Pool Blood Pool Agent Properties [18] Binding->Pool Prop1 High T1 Relaxivity [21] Pool->Prop1 Prop2 Prolonged Intravascular Half-Life [20] Pool->Prop2 Prop3 Large Molecular Size (Bound State) [9] Pool->Prop3 App1 High-Resolution MRA [28] Prop1->App1 App3 Oncology (Tumor Perfusion & Permeability) [33] Prop2->App3 App4 Steady-State & Dynamic Imaging [28] Prop2->App4 App2 Atherosclerosis Imaging (Plaque Permeability) [2] Prop3->App2 Outcome Enhanced Diagnostic Capability App1->Outcome App2->Outcome App3->Outcome App4->Outcome

Properties and applications of this compound.

Safety and Toxicology Profile

The safety profile of this compound has been evaluated in numerous preclinical and clinical studies.[27][28] Pooled data from Phase II and III clinical trials involving 767 patients who received a 0.03 mmol/kg dose showed that the overall rate of adverse events (AEs) was comparable to that of placebo.[28]

Table 5: Adverse Event Profile of this compound (0.03 mmol/kg)
Adverse EventIncidence in this compound GroupNoteReference
Most Common AEs (>1%) [11]
Pruritus (itching)5.0%[11]
Headache4.3%[11]
Nausea4.2%[11]
Treatment-Related AEs 22.9%Compared to 32.7% in the placebo group[28]
Severe AEs None reportedNo severe or serious AEs were reported in the this compound or placebo groups in the Phase II trial.[28]
Discontinuation due to AEs 0%No patients discontinued due to AEs at the 0.03 mmol/kg dose.[11]

Preclinical toxicology studies in rodents and monkeys indicated a reasonable safety margin between the diagnostic dose and doses causing adverse effects.[27] The main finding after repeated high-dose administration was vacuolation in kidney proximal tubules, without an associated impact on kidney function.[27] Overall, this compound was shown to be well-tolerated with a safety profile similar to other gadolinium-based contrast agents.[11][28]

Conclusion

This compound trisodium stands as a pioneering example of a clinically approved, albumin-binding blood pool agent for molecular imaging. Its unique mechanism of action, characterized by reversible binding to serum albumin, confers a high T1 relaxivity and prolonged intravascular residence time. These properties enable high-resolution, steady-state magnetic resonance angiography and provide a platform for advanced molecular imaging applications, particularly in the assessment of vascular pathologies like atherosclerosis and the microenvironment of tumors. While no longer in production, the extensive data on its performance, quantitative characteristics, and experimental applications provide a valuable knowledge base for the ongoing development of targeted and responsive contrast agents in the field of drug development and medical research.

References

A Technical Deep Dive into the Rise and Fall of Gadofosveset: A Blood-Pool MRI Contrast Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the discovery, development, and history of gadofosveset (B1198095), a gadolinium-based contrast agent once poised to revolutionize magnetic resonance angiography (MRA). Through a detailed examination of its mechanism of action, preclinical and clinical development, and eventual market withdrawal, this document provides a comprehensive technical overview for those involved in the research and development of diagnostic imaging agents.

Introduction: The Quest for a Blood-Pool Agent

The development of this compound (formerly known as MS-325 and marketed as Ablavar® and Vasovist®) was driven by the need for a magnetic resonance imaging (MRI) contrast agent that could remain within the vasculature for an extended period.[1][2] Unlike conventional extracellular gadolinium-based contrast agents (GBCAs) that quickly diffuse into the extravascular space, a "blood-pool" agent offers a longer imaging window, enabling high-resolution, steady-state MRA of the vascular system.[1][3] This extended intravascular residence was achieved through the innovative design of a molecule capable of reversibly binding to human serum albumin.[4]

Discovery and Chemical Synthesis

This compound trisodium (B8492382) is a gadolinium chelate of fosveset (B1606296), chemically named trisodium-{(2-(R)-[(4,4-diphenylcyclohexyl) phosphonooxymethyl] diethylenetriaminepentaacetato)(aquo) gadolinium(III)}.[4] The molecule consists of a stable gadopentetate (Gd-DTPA) core, which is a well-established chelating agent for the paramagnetic gadolinium ion, and a lipophilic diphenylcyclohexylphosphate group.[2][4] This latter moiety is the key to its blood-pool properties, as it mediates the reversible, non-covalent binding to human serum albumin.[4]

The synthesis of this compound trisodium monohydrate is a multi-step process that has been detailed in various patents. The process generally involves the synthesis of the fosveset ligand followed by chelation with gadolinium and subsequent purification.[5][6][7][8] The manufacturing process aims to produce a pharmaceutically acceptable formulation with minimal impurities, often employing chromatographic purification steps.[5][7]

Mechanism of Action: Reversible Albumin Binding

The primary mechanism of action of this compound is its reversible binding to endogenous serum albumin.[4] This interaction dramatically alters the pharmacokinetic and pharmacodynamic properties of the gadolinium chelate.

  • Prolonged Intravascular Residence: By binding to the abundant and large albumin protein, the effective molecular weight of this compound increases significantly, restricting its diffusion out of the blood vessels.[3] This leads to a much longer plasma half-life compared to extracellular GBCAs.[9]

  • Enhanced Relaxivity: The binding to albumin slows down the molecular tumbling rate of the gadolinium complex.[9] According to the Solomon-Bloembergen-Morgan theory, this reduced tumbling rate leads to a significant increase in the T1 relaxivity of the agent, particularly at lower magnetic field strengths.[9] This enhanced relaxivity results in greater signal enhancement on T1-weighted MR images, allowing for better visualization of blood vessels.[3]

The following diagram illustrates the mechanism of action of this compound.

Mechanism of Action of this compound cluster_injection Intravenous Administration cluster_circulation Systemic Circulation cluster_mri MRI Scanner This compound This compound (Free) Albumin Serum Albumin This compound->Albumin Reversible Binding Bound_Complex This compound-Albumin Complex Albumin->Bound_Complex MRI T1-weighted MRI Bound_Complex->MRI Increased T1 Relaxivity Enhanced_Signal Enhanced Blood Vessel Signal MRI->Enhanced_Signal Signal Amplification

Caption: Mechanism of this compound Action.

Preclinical Development

A comprehensive preclinical safety program was conducted to evaluate the toxicological profile of this compound.[10][11][12][13] These studies were performed in various animal models, including rodents and non-rodents, in accordance with international guidelines.[13][14]

Toxicology Studies

The preclinical toxicology assessment included studies on acute and repeated-dose toxicity, reproductive and developmental toxicity, local tolerance, immunotoxicity, and mutagenic potential.[10][11][12]

  • Acute Toxicity: Single intravenous administration in rodents showed lethality at doses significantly higher than the intended human dose.[10][11]

  • Repeated-Dose Toxicity: The primary finding in repeated-dose studies in rats and monkeys was vacuolation in the proximal tubules of the kidneys. However, this was not associated with an impairment of kidney function.[10] The no-observed-adverse-effect level (NOAEL) in monkeys after four weeks of daily administration was found to be more than three times the single diagnostic dose in humans.[10]

  • Reproductive and Developmental Toxicity: Studies on fertility and perinatal/postnatal development showed no adverse effects. Embryo-fetal toxicity was observed in rabbits only after repeated administration of high doses.[10][11]

  • Mutagenicity and Immunotoxicity: this compound showed no indications of mutagenic or immunotoxic effects.[10][11]

Experimental Protocols: Preclinical Toxicology

A representative preclinical repeated-dose toxicity study protocol is outlined below.

Table 1: Representative Preclinical Repeated-Dose Toxicity Study Protocol

ParameterDescription
Animal Model Cynomolgus Monkeys
Groups Control (saline), Low Dose, Mid Dose, High Dose
Dosing Regimen Daily intravenous administration for 4 weeks.
Endpoints Clinical observations, body weight, food consumption, ophthalmology, electrocardiography (ECG), hematology, clinical chemistry, urinalysis, organ weights, histopathology.
Recovery Period A subset of animals from the control and high-dose groups were observed for a recovery period to assess the reversibility of any findings.

Clinical Development

The clinical development program for this compound included Phase I, II, and III trials to establish its safety, pharmacokinetics, and efficacy as a contrast agent for MRA.[4][15]

Phase I and II Studies

Phase I studies in healthy volunteers established the initial safety profile and pharmacokinetic parameters. Phase II dose-ranging studies were conducted in patients with known or suspected peripheral artery disease to determine the optimal dose for MRA, which was identified as 0.03 mmol/kg.[4] These studies demonstrated a dose-dependent increase in diagnostic accuracy for the detection of aortoiliac occlusive disease. A Phase II study also showed good sensitivity and specificity for the detection of carotid artery stenosis.

Phase III Studies

Several multicenter, open-label Phase III clinical trials were conducted to confirm the safety and efficacy of this compound-enhanced MRA in various vascular territories, including the aortoiliac, renal, and pedal arteries.[4][15] In these trials, this compound-enhanced MRA was compared to unenhanced MRA, with conventional X-ray angiography serving as the reference standard.[15]

The results consistently demonstrated that this compound-enhanced MRA was significantly superior to unenhanced MRA in terms of diagnostic accuracy, sensitivity, and specificity for the detection of clinically significant stenosis. Furthermore, the number of uninterpretable images was significantly reduced with the use of this compound.

Table 2: Summary of Efficacy Results from a Phase III Aortoiliac Occlusive Disease Trial

Efficacy ParameterUnenhanced MRAThis compound-Enhanced MRAp-value
Sensitivity 49-60%71-84%<0.001
Specificity 71-78%80-90%<0.001
Accuracy 68-75%80-88%<0.001
Uninterpretable Images up to 19.5%up to 2.6%<0.001
Experimental Protocols: Clinical MRA

The following table outlines a typical MRA protocol used in the Phase III clinical trials for aortoiliac occlusive disease.

Table 3: Representative Phase III MRA Protocol for Aortoiliac Occlusive Disease

ParameterDescription
Scanner 1.5T MRI scanner
Coil Phased-array body coil
Patient Positioning Supine, feet first
Pre-contrast Imaging 2D Time-of-Flight (TOF) MRA
Contrast Administration 0.03 mmol/kg this compound injected as an intravenous bolus, followed by a saline flush.
Post-contrast Imaging Dynamic 3D spoiled gradient-recalled echo (GRE) MRA during the first pass of the contrast agent.
Steady-state high-resolution 3D GRE MRA acquired approximately 5 minutes after injection.
Image Analysis Images were independently reviewed by blinded readers for the presence and severity of stenosis in predefined arterial segments.

The clinical development workflow is depicted in the following diagram.

This compound Clinical Development and Approval Timeline Preclinical Preclinical Development PhaseI Phase I (Safety & PK) Preclinical->PhaseI PhaseII Phase II (Dose Ranging) PhaseI->PhaseII PhaseIII Phase III (Efficacy & Safety) PhaseII->PhaseIII NDA New Drug Application (NDA) Submission PhaseIII->NDA Approval Regulatory Approval (e.g., FDA, EMA) NDA->Approval Discontinuation Market Discontinuation Approval->Discontinuation Poor Sales

Caption: this compound Development Timeline.

Physicochemical and Pharmacokinetic Properties

This compound exhibits unique physicochemical and pharmacokinetic properties that are central to its function as a blood-pool contrast agent.

Table 4: Physicochemical Properties of this compound Trisodium

PropertyValue
Molecular Formula C₃₃H₄₀GdN₃Na₃O₁₅P
Molecular Weight 975.88 g/mol
Appearance Clear, colorless to slightly yellow solution
pH 6.5 - 8.0
Osmolality (at 37°C) 700 - 950 mOsm/kg
Viscosity (at 20°C) 2.7 - 3.3 cP

The pharmacokinetic profile of this compound is characterized by its prolonged plasma half-life and high degree of protein binding.

Table 5: Pharmacokinetic Parameters of this compound

ParameterValue
Plasma Protein Binding 80 - 96%
Plasma Half-life Approximately 18.5 hours
Volume of Distribution Relatively small, consistent with distribution in the blood pool
Elimination Primarily renal excretion

Relaxivity

The T1 relaxivity of a contrast agent is a measure of its efficiency in shortening the T1 relaxation time of water protons. The relaxivity of this compound is highly dependent on its binding to albumin and the magnetic field strength.

Table 6: T1 Relaxivity of this compound

Magnetic Field StrengthMediumT1 Relaxivity (mM⁻¹s⁻¹)
1.5 THuman Plasma18 - 20
3 THuman Plasma~12
7 THuman Plasma~6
1.5 TWhole Blood~18
3 TWhole Blood~11

The higher relaxivity at lower field strengths is a direct consequence of the slower molecular tumbling upon binding to albumin.[9]

Experimental Protocol: In Vitro Relaxivity Measurement

A common method for measuring the T1 relaxivity of a contrast agent in vitro is as follows:

  • Sample Preparation: Prepare a series of phantoms containing the contrast agent at various concentrations in the desired medium (e.g., water, plasma, or whole blood).

  • Temperature Control: Maintain the samples at a constant, physiologically relevant temperature (e.g., 37°C).

  • MRI Acquisition: Use an inversion-recovery pulse sequence with a range of inversion times (TIs) to acquire images of the phantoms.

  • T1 Calculation: Fit the signal intensity versus TI data for each concentration to the inversion-recovery signal equation to calculate the T1 relaxation time.

  • Relaxivity Calculation: Plot the reciprocal of the T1 values (R1 = 1/T1) against the concentration of the contrast agent. The slope of the resulting linear regression is the T1 relaxivity (r1).

The following diagram illustrates the workflow for an in vitro relaxivity measurement experiment.

In Vitro Relaxivity Measurement Workflow cluster_prep Sample Preparation cluster_mri_acq MRI Acquisition cluster_analysis Data Analysis Phantom_Prep Prepare Phantoms (Varying Concentrations) Temp_Control Temperature Control (37°C) Phantom_Prep->Temp_Control IR_Sequence Inversion-Recovery Pulse Sequence Temp_Control->IR_Sequence Image_Acquisition Acquire Images IR_Sequence->Image_Acquisition T1_Calc Calculate T1 (Signal vs. TI) Image_Acquisition->T1_Calc R1_Plot Plot R1 vs. Concentration T1_Calc->R1_Plot Relaxivity Determine Relaxivity (Slope of the line) R1_Plot->Relaxivity

Caption: In Vitro Relaxivity Measurement Workflow.

Discontinuation and Legacy

Despite its promising clinical trial results and unique mechanism of action, this compound was discontinued (B1498344) by its manufacturer, Lantheus Medical Imaging, in 2017 due to poor sales.[1][2] The reasons for the commercial challenges are likely multifactorial and may include the availability of other contrast agents and the overall market dynamics for diagnostic imaging agents.

The story of this compound provides valuable lessons for the development of novel contrast agents. It highlights the importance of a well-defined clinical need, a robust safety and efficacy profile, and a favorable market landscape for commercial success. The innovative approach of targeting serum albumin to achieve blood-pool properties remains a significant scientific achievement and continues to inform the design of next-generation contrast agents. The extensive preclinical and clinical data generated during its development also serve as a valuable resource for the scientific community.

References

A Technical Guide to Gadofosveset Analogues and Derivatives in Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Gadofosveset, a gadolinium-based magnetic resonance imaging (MRI) contrast agent, has garnered significant attention for its unique property of reversibly binding to human serum albumin (HSA). This interaction prolongs its vascular residence time and enhances its relaxivity, making it a valuable tool for magnetic resonance angiography (MRA). Research into analogues and derivatives of this compound aims to further optimize these properties, leading to the development of next-generation contrast agents with improved efficacy and safety profiles. This guide provides an in-depth overview of the core principles, experimental methodologies, and key findings in the research of this compound analogues and derivatives.

Core Concepts: Mechanism of Action and Structure-Activity Relationships

The efficacy of this compound and its derivatives is rooted in the reversible, non-covalent binding to HSA. This interaction is primarily driven by the lipophilic diphenylcyclohexylphosphate group, which anchors the gadolinium chelate to the protein. The core structure consists of a stable gadolinium-diethylenetriaminepentaacetic acid (Gd-DTPA) chelate linked to this albumin-binding moiety.

Mechanism of Action:

Upon intravenous administration, this compound rapidly binds to HSA in the bloodstream. This binding dramatically slows the tumbling rate of the gadolinium complex, a key determinant of relaxivity. The slower tumbling motion leads to a more efficient transfer of energy to surrounding water protons, resulting in a significant increase in the longitudinal relaxivity (r1) and a brighter signal on T1-weighted MR images. The reversible nature of this binding allows for eventual renal and, to a lesser extent, fecal excretion of the agent.

Structure-Activity Relationships (SAR):

Research into this compound analogues has revealed critical structural features that govern their performance:

  • The Albumin-Binding Moiety: The lipophilicity and charge of the albumin-binding group are paramount. Studies on various lipophilic Gd-DTPA derivatives have shown that the presence of a negatively charged group on the alkyl chain significantly enhances HSA binding. The diphenylcyclohexylphosphate group in this compound provides a strong hydrophobic interaction with albumin. Modifications to this group, such as altering the phenyl ring substitutions or the cyclohexyl ring conformation, can modulate binding affinity and, consequently, relaxivity.

  • The Linker: The chemical nature and length of the linker connecting the Gd-DTPA chelate to the albumin-binding moiety influence the overall flexibility and presentation of the binding group to HSA. A linker that is too rigid may hinder optimal interaction, while an overly flexible linker can lead to a less stable bound state.

  • Chelate Substitution: The position of substitution on the DTPA ligand has been shown to be important. Derivatives with substituents at the 4-position of the DTPA backbone have demonstrated better stability against zinc transmetallation and a greater potential for strong interaction with albumin compared to bis-amide derivatives.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound and representative albumin-binding Gd-DTPA derivatives found in the literature. This data is essential for comparing the performance of different analogues.

Table 1: Physicochemical and Pharmacokinetic Properties of this compound

PropertyValueReference
Molar Mass 975.88 g/mol [1](--INVALID-LINK--)
Plasma Protein Binding 79.8% to 87.4%[2](--INVALID-LINK--)
Relaxivity (r1) in Plasma (0.47 T) 33.4 to 45.7 mM⁻¹s⁻¹[2](--INVALID-LINK--)
Distribution Half-Life 0.48 ± 0.11 hours[2](--INVALID-LINK--)
Elimination Half-Life 16.3 ± 2.6 hours[2](--INVALID-LINK--)
Volume of Distribution at Steady State 148 ± 16 mL/kg[2](--INVALID-LINK--)

Table 2: Comparative Relaxivity of Albumin-Binding Contrast Agents

Compoundr1 Relaxivity (mM⁻¹s⁻¹) in HSA solutionMagnetic Field (T)Reference
This compound (MS-325)~40-500.47[3](--INVALID-LINK--)
Gd-DTPA~40.47[3](--INVALID-LINK--)
Gd-(4-(carboxyundecylisothiourea-Bz)DTPA)High (specific value not stated)Not stated[4](--INVALID-LINK--)
Gd-DTPA-BdodecylAmideLow (self-aggregates)Not stated[4](--INVALID-LINK--)

Experimental Protocols

Detailed methodologies are crucial for the synthesis and evaluation of this compound analogues. The following sections outline key experimental protocols.

Synthesis of a Generic Albumin-Binding Gd-DTPA Derivative

This protocol describes a general approach for synthesizing a Gd-DTPA derivative with a lipophilic albumin-binding moiety, based on common methodologies found in the literature.

Diagram of Synthetic Workflow

SynthesisWorkflow cluster_0 Ligand Synthesis cluster_1 Complexation cluster_2 Purification & Characterization DTPA_anhydride DTPA dianhydride Ligand DTPA-bis(amide) Ligand DTPA_anhydride->Ligand Amidation Amine Lipophilic Amine (R-NH2) Amine->Ligand Gd_Complex Gd-DTPA-bis(amide) Complex Ligand->Gd_Complex Chelation GdCl3 GdCl3·6H2O GdCl3->Gd_Complex Purification Purification (e.g., HPLC) Gd_Complex->Purification Characterization Characterization (e.g., MS, NMR) Purification->Characterization

Caption: General workflow for the synthesis of an albumin-binding Gd-DTPA derivative.

Methodology:

  • Ligand Synthesis: Diethylenetriaminepentaacetic acid dianhydride (DTPA-DA) is reacted with a lipophilic amine containing the desired albumin-binding moiety in an anhydrous polar aprotic solvent, such as dimethylformamide (DMF), in the presence of a non-nucleophilic base like triethylamine (B128534) (TEA). The reaction is typically stirred at room temperature for several hours to yield the DTPA-bis(amide) ligand.

  • Gadolinium Complexation: The synthesized ligand is dissolved in deionized water, and the pH is adjusted to neutral (pH 7.0) with a suitable base (e.g., NaOH). An aqueous solution of gadolinium(III) chloride hexahydrate (GdCl₃·6H₂O) is added dropwise to the ligand solution while maintaining the pH at 7.0. The reaction mixture is stirred at room temperature or slightly elevated temperature to ensure complete complexation. The absence of free Gd³⁺ can be checked using an indicator dye such as xylenol orange.

  • Purification and Characterization: The resulting gadolinium complex is purified using techniques like high-performance liquid chromatography (HPLC) or size-exclusion chromatography to remove any unreacted starting materials and byproducts. The final product is characterized by mass spectrometry (MS) to confirm the molecular weight and nuclear magnetic resonance (NMR) spectroscopy to verify its structure.

Measurement of Relaxivity (r1)

The longitudinal relaxivity (r1) is a measure of the efficiency of a contrast agent in shortening the T1 relaxation time of water protons.

Diagram of Relaxivity Measurement Workflow

RelaxivityMeasurement cluster_0 Sample Preparation cluster_1 MRI Acquisition cluster_2 Data Analysis Prep_Samples Prepare serial dilutions of contrast agent in buffer or plasma MRI_Scan Acquire T1-weighted images (e.g., Inversion Recovery Spin-Echo) at various inversion times (TI) Prep_Samples->MRI_Scan T1_Calc Calculate T1 relaxation time for each concentration by fitting signal intensity vs. TI data MRI_Scan->T1_Calc R1_Plot Plot 1/T1 (R1) vs. concentration T1_Calc->R1_Plot r1_Slope Determine r1 from the slope of the linear fit R1_Plot->r1_Slope

Caption: Workflow for the determination of longitudinal relaxivity (r1).

Methodology:

  • Sample Preparation: A series of dilutions of the contrast agent are prepared in the desired medium (e.g., phosphate-buffered saline (PBS) or human serum albumin solution) at known concentrations.

  • MRI Data Acquisition: The samples are placed in a phantom and imaged using an MRI scanner. A T1 measurement sequence, such as an inversion-recovery spin-echo (IR-SE) or a saturation-recovery spin-echo sequence, is used to acquire data at multiple inversion times (TI) or recovery times, respectively.

  • Data Analysis: The T1 relaxation time for each sample is calculated by fitting the signal intensity versus TI (or recovery time) data to the appropriate exponential recovery equation. The relaxation rate (R1 = 1/T1) is then plotted against the concentration of the contrast agent. The longitudinal relaxivity (r1) is determined from the slope of the resulting linear plot.

In Vitro Albumin Binding Affinity

The strength of the interaction between the contrast agent and albumin can be quantified by determining the binding affinity (Ka).

Methodology (Ultrafiltration):

  • Incubation: The contrast agent is incubated with a solution of human serum albumin at a known concentration in a physiologically relevant buffer (e.g., PBS at pH 7.4) and temperature (37°C).

  • Separation: The mixture is centrifuged in an ultrafiltration device with a molecular weight cutoff that retains the albumin-bound complex while allowing the unbound (free) contrast agent to pass through the membrane.

  • Quantification: The concentration of the gadolinium complex in the filtrate (unbound fraction) is determined using inductively coupled plasma mass spectrometry (ICP-MS). The concentration of the bound fraction can then be calculated by subtracting the unbound concentration from the total concentration.

  • Data Analysis: Binding affinity (Ka) and the number of binding sites can be determined by performing the experiment at various concentrations of the contrast agent and fitting the data to a suitable binding model (e.g., Scatchard analysis).

Mandatory Visualizations

The following diagrams illustrate key conceptual frameworks in the research of this compound analogues.

Signaling Pathway (Conceptual Interaction with Albumin)

AlbuminBinding cluster_0 Bloodstream cluster_1 MRI Signal Enhancement This compound This compound Analogue Bound_Complex Albumin-Bound Complex This compound->Bound_Complex Reversible Binding Albumin Human Serum Albumin Albumin->Bound_Complex Slow_Tumbling Reduced Tumbling Rate Bound_Complex->Slow_Tumbling Increased_Relaxivity Increased r1 Relaxivity Slow_Tumbling->Increased_Relaxivity Enhanced_Signal Enhanced T1 Signal Increased_Relaxivity->Enhanced_Signal

Caption: Conceptual pathway of this compound analogue interaction with albumin leading to MRI signal enhancement.

Experimental Workflow: In Vivo Efficacy Testing

InVivoWorkflow Animal_Model Animal Model (e.g., Rabbit, Mouse) Pre_Contrast_Scan Baseline Pre-Contrast MRI Scan Animal_Model->Pre_Contrast_Scan Agent_Injection Intravenous Injection of Contrast Agent Pre_Contrast_Scan->Agent_Injection Post_Contrast_Scans Dynamic & Steady-State Post-Contrast MRI Scans Agent_Injection->Post_Contrast_Scans Image_Analysis Image Analysis: Signal-to-Noise Ratio (SNR) Contrast-to-Noise Ratio (CNR) Post_Contrast_Scans->Image_Analysis PK_Analysis Pharmacokinetic Analysis: Blood Half-Life Post_Contrast_Scans->PK_Analysis

References

Methodological & Application

Application Notes: Gadofosveset-Enhanced MRI for Tumor Xenograft Models

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Gadofosveset trisodium (B8492382) is a gadolinium-based, blood-pool magnetic resonance imaging (MRI) contrast agent. Its unique property lies in its reversible binding to serum albumin, which prolongs its intravascular half-life and increases its T1 relaxivity.[1] These characteristics make it a valuable tool for assessing tumor vascularity, perfusion, and permeability in preclinical tumor xenograft models.[2][3] Unlike conventional extracellular contrast agents that quickly extravasate into the interstitial space, this compound's retention within the vasculature allows for high-resolution imaging of the tumor microenvironment over an extended period.[4] This enables detailed characterization of tumor angiogenesis and the effects of anti-angiogenic therapies.[2]

These application notes provide a comprehensive overview and detailed protocols for utilizing this compound-enhanced MRI in tumor xenograft models for researchers, scientists, and drug development professionals.

Key Applications in Tumor Xenograft Models:

  • Assessment of Tumor Vascularity and Perfusion: The prolonged intravascular presence of this compound allows for the generation of high-resolution maps of blood volume and perfusion within the tumor.[1][3]

  • Evaluation of Vascular Permeability: Dynamic contrast-enhanced (DCE-MRI) protocols using this compound can quantify the leakage of the albumin-bound contrast agent from the tumor vasculature into the interstitial space, providing a measure of vascular permeability.[1]

  • Monitoring Anti-angiogenic Therapy Response: By quantifying changes in tumor vascular parameters, this compound-enhanced MRI can be used to monitor the early response of tumors to anti-angiogenic drugs.[2]

  • Quantitative T1 Mapping: Pre- and post-contrast T1 mapping allows for the quantification of this compound concentration within the tumor, providing a more objective measure of contrast enhancement compared to standard T1-weighted imaging.[5][6][7]

Data Presentation

The following tables summarize typical quantitative data obtained from this compound-enhanced MRI studies in tumor xenograft models. These values can vary depending on the tumor model, scanner field strength, and specific imaging parameters.

Table 1: Typical MRI Acquisition Parameters for this compound-Enhanced Imaging of Tumor Xenografts

ParameterT1-Weighted ImagingDynamic Contrast-Enhanced (DCE) MRIQuantitative T1 Mapping
Sequence Type Spoiled Gradient Echo (SPGR) / Fast Low Angle Shot (FLASH)Fast Spoiled Gradient Echo (FSPGR)Inversion Recovery Spin Echo (IR-SE) or Look-Locker
Repetition Time (TR) 100 - 200 ms (B15284909)5 - 10 ms5000 - 10000 ms (for IR-SE)
Echo Time (TE) 2 - 5 ms1.5 - 3 ms10 - 20 ms
Flip Angle 60° - 90°10° - 30°90° (excitation), 180° (inversion)
Field of View (FOV) 20 x 20 mm² - 40 x 40 mm²20 x 20 mm² - 40 x 40 mm²20 x 20 mm² - 40 x 40 mm²
Matrix Size 128 x 128 or 256 x 256128 x 128128 x 128
Slice Thickness 1.0 - 2.0 mm1.0 - 2.0 mm1.0 - 2.0 mm
Temporal Resolution N/A1.5 - 10 sN/A

Table 2: Typical Quantitative Parameters from this compound DCE-MRI in Tumor Xenografts

ParameterDescriptionTypical Value RangeReference
Ktrans (min-1) Volume transfer constant between blood plasma and extravascular extracellular space0.05 - 0.5[8]
ve Fractional volume of the extravascular extracellular space0.1 - 0.6[8]
vp Fractional plasma volume0.01 - 0.1[9]
Initial Area Under the Curve (iAUC) Initial uptake of the contrast agent, reflecting blood flow and permeabilityArbitrary Units[2]

Table 3: Recommended Dosages of this compound for Preclinical Tumor Imaging

ApplicationRecommended Dosage (mmol/kg)Reference
Vascularity and Perfusion Imaging 0.03 - 0.05[3][4]
Dynamic Contrast-Enhanced MRI 0.03 - 0.1[2][8]

Note: The approved human dose was 0.03 mmol/kg.[10] Preclinical studies have used a range of doses.

Visualization of Experimental Workflow and Signaling Pathways

experimental_workflow cluster_pre_imaging Pre-Imaging Preparation cluster_mri_acquisition MRI Acquisition cluster_data_analysis Data Analysis animal_prep Tumor Xenograft Model (e.g., subcutaneous or orthotopic) anesthesia Anesthesia Induction and Maintenance (e.g., isoflurane) animal_prep->anesthesia cannulation Tail Vein Cannulation (for contrast agent injection) anesthesia->cannulation monitoring Physiological Monitoring (respiration, temperature) cannulation->monitoring pre_contrast Pre-contrast T1 Mapping (baseline T1 measurement) monitoring->pre_contrast dce_mri Dynamic T1-weighted Imaging (initiate before injection) pre_contrast->dce_mri injection This compound Injection (bolus or slow infusion) injection->dce_mri during post_contrast Post-contrast T1-weighted Imaging (high-resolution anatomical scans) roi_drawing Region of Interest (ROI) Drawing (tumor, muscle, artery) post_contrast->roi_drawing t1_calculation T1 Map Calculation (pre- and post-contrast) roi_drawing->t1_calculation pk_modeling Pharmacokinetic Modeling (e.g., Tofts model) t1_calculation->pk_modeling parameter_maps Generation of Parameter Maps (Ktrans, ve, vp, iAUC) pk_modeling->parameter_maps statistical_analysis Statistical Analysis parameter_maps->statistical_analysis signaling_pathway cluster_angiogenesis Tumor Angiogenesis Signaling cluster_mri_assessment This compound MRI Assessment vegf VEGF vegfr2 VEGFR2 vegf->vegfr2 binds pi3k PI3K/Akt Pathway vegfr2->pi3k mapk MAPK Pathway vegfr2->mapk endothelial_cell Endothelial Cell Proliferation, Migration, Survival pi3k->endothelial_cell mapk->endothelial_cell new_vessel New Vessel Formation endothelial_cell->new_vessel leaky_vasculature Leaky Vasculature new_vessel->leaky_vasculature perfusion Tumor Perfusion (iAUC) new_vessel->perfusion assessed by blood_volume Blood Volume (vp) new_vessel->blood_volume assessed by permeability Vascular Permeability (Ktrans) leaky_vasculature->permeability assessed by This compound This compound-Albumin Complex

References

Dynamic Contrast-Enhanced MRI (DCE-MRI) with Gadofosveset: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dynamic Contrast-Enhanced Magnetic Resonance Imaging (DCE-MRI) is a powerful, non-invasive imaging technique that provides quantitative assessment of tissue microvascular characteristics. When utilized with the contrast agent Gadofosveset Trisodium, it offers unique advantages for evaluating vascular perfusion, permeability, and blood volume. This compound is a gadolinium-based contrast agent that reversibly binds to serum albumin, leading to a longer intravascular residence time and increased relaxivity compared to conventional extracellular agents.[1][2] This property makes it particularly well-suited for applications in oncology, cardiovascular research, and drug development, where detailed assessment of vascular structure and function is critical.

These application notes provide detailed protocols for conducting DCE-MRI studies with this compound in preclinical research settings, with a focus on assessing tumor vascularity and therapeutic response.

Principles of this compound-Enhanced DCE-MRI

This compound's reversible binding to albumin alters its pharmacokinetic profile, causing it to act as a blood-pool agent.[3] This prolonged intravascular presence allows for the acquisition of high-resolution images of the vasculature and enables more robust quantification of vascular parameters. The primary mechanism of contrast enhancement in DCE-MRI is the shortening of the T1 relaxation time of water protons in tissues. By dynamically imaging the tissue before, during, and after the administration of this compound, the change in signal intensity over time can be used to derive quantitative parameters that reflect the underlying physiology of the microvasculature.

Pharmacokinetic models, most commonly the Tofts model, are applied to the dynamic data to estimate key physiological parameters.[4][5][6] These parameters provide insights into blood flow, vessel permeability, and the volume of the extravascular extracellular space (EES).

Quantitative Data Summary

The following tables summarize key quantitative parameters associated with this compound and its use in DCE-MRI.

Table 1: Relaxivity of this compound in Human Blood

Magnetic Field Strengthr1 Relaxivity (mM⁻¹s⁻¹) (0-3 mmol)r1 Relaxivity (mM⁻¹s⁻¹) (3-10 mmol)
1.5 T> gadobenate > gadoteridolNearly equal to other agents
3.0 T> gadobenate > gadoteridolNearly equal to other agents

Source: Adapted from ISMRM 2011, Abstract 4236.[1] Note: Precise numerical values were not provided in the abstract, but the relative relaxivities were described.

Table 2: T1 Relaxivities (r1) of Gadolinium-Based Contrast Agents in Human Whole Blood (s⁻¹mM⁻¹)

Contrast Agent1.5 T3 T7 T
Gd-DOTA (Dotarem)3.9 ± 0.23.4 ± 0.42.8 ± 0.4
Gd-DO3A-butrol (Gadovist)4.6 ± 0.24.5 ± 0.34.2 ± 0.3
Gd-DTPA (Magnevist)4.3 ± 0.43.8 ± 0.23.1 ± 0.4
Gd-BOPTA (MultiHance)6.2 ± 0.55.4 ± 0.34.7 ± 0.1
Gd-DTPA-BMA (Omniscan)4.5 ± 0.13.9 ± 0.23.7 ± 0.2
Gd-DTPA-BMEA (OptiMARK)4.4 ± 0.24.2 ± 0.24.3 ± 0.2
Gd-EOB-DTPA (Eovist)7.2 ± 0.25.5 ± 0.34.9 ± 0.1
Gd-HP-DO3A (ProHance)4.4 ± 0.63.5 ± 0.63.4 ± 0.1

Source: Shen et al., Investigative Radiology, 2015.[3] Note: This table provides a comparison with other agents, highlighting the relatively high relaxivity of agents with protein-binding properties like Gd-BOPTA and Gd-EOB-DTPA, similar in principle to this compound.

Table 3: Preclinical DCE-MRI Parameters with this compound for Assessing Antivascular Treatment Response

ApplicationAnimal ModelKey Pharmacokinetic Parameter
Antivascular Treatment MonitoringVarious tumor models (rats and mice)Ktrans (Volume transfer constant)

Source: Adapted from Thorsen et al., 2013.[7] This review indicates that Ktrans is a key parameter measured in preclinical studies using this compound to assess the efficacy of antivascular therapies.

Experimental Protocols

Preclinical DCE-MRI Protocol for Tumor Vascularity Assessment in a Murine Model

This protocol outlines a general procedure for performing DCE-MRI with this compound in a small animal tumor model. Specific parameters may need to be optimized based on the scanner, tumor model, and specific research question.

1. Animal Preparation:

  • Anesthetize the animal (e.g., using isoflurane) and maintain its body temperature throughout the experiment.

  • Place a catheter in the tail vein for contrast agent administration.

  • Position the animal in the MRI scanner, ensuring the tumor is within the imaging coil.

2. Image Acquisition:

  • Scanner: 7T preclinical MRI scanner.

  • Pre-contrast T1 Mapping: Acquire a baseline T1 map of the tumor and surrounding tissue. This is crucial for converting signal intensity changes into contrast agent concentration. A variable flip angle (VFA) method is commonly used.

  • Dynamic T1-weighted Imaging:

    • Sequence: Use a fast spoiled gradient-echo (FSPGR) or similar T1-weighted sequence.

    • Imaging Parameters (example for 7T):

      • Repetition Time (TR): 100 ms

      • Echo Time (TE): 2.5 ms

      • Flip Angle: 30°

      • Field of View (FOV): 40 x 40 mm

      • Matrix Size: 128 x 128

      • Slice Thickness: 1 mm

    • Temporal Resolution: Acquire images continuously with a temporal resolution of 5-10 seconds.

    • Baseline Imaging: Acquire at least 5-10 baseline images before contrast injection to establish a stable pre-contrast signal.

  • Contrast Agent Administration:

    • Dose: 0.1 mmol/kg body weight of this compound.[7]

    • Injection: Administer as a rapid bolus via the tail vein catheter, followed by a saline flush. The injection should be initiated after the baseline acquisitions.

  • Post-contrast Imaging: Continue dynamic scanning for at least 10-15 minutes to capture the full kinetic curve.

3. Data Analysis:

  • Image Registration: Correct for any motion artifacts between dynamic scans.

  • Region of Interest (ROI) Definition: Draw ROIs on the tumor tissue and a major feeding artery (to derive the Arterial Input Function - AIF).

  • Signal to Concentration Conversion: Convert the T1-weighted signal intensity time course within each voxel or ROI to the corresponding this compound concentration using the pre-contrast T1 map and the known relaxivity of this compound.

  • Pharmacokinetic Modeling:

    • Fit the tissue concentration-time curve to the Tofts model (or a suitable alternative) to estimate the pharmacokinetic parameters: Ktrans (volume transfer constant), Vp (plasma volume fraction), Ve (extravascular extracellular space volume fraction), and Kep (rate constant between EES and plasma).[4][5][6]

    • The extended Tofts model is often used for highly vascular tumors.

  • Parametric Map Generation: Generate color-coded maps of the pharmacokinetic parameters to visualize their spatial distribution within the tumor.

Visualizations

Experimental Workflow for Preclinical DCE-MRI with this compound

G cluster_prep Animal Preparation cluster_acq Image Acquisition cluster_analysis Data Analysis Anesthesia Anesthetize Animal Catheter Place Tail Vein Catheter Anesthesia->Catheter Positioning Position in MRI Catheter->Positioning T1Map Acquire Pre-contrast T1 Map Positioning->T1Map DynamicScan Start Dynamic T1-w Scan T1Map->DynamicScan Inject Inject this compound (0.1 mmol/kg) DynamicScan->Inject PostScan Continue Dynamic Scan Inject->PostScan Registration Motion Correction PostScan->Registration ROI Define ROIs (Tumor, AIF) Registration->ROI Conversion Signal to Concentration ROI->Conversion PKModel Pharmacokinetic Modeling (Tofts) Conversion->PKModel ParametricMaps Generate Parametric Maps PKModel->ParametricMaps

Caption: Workflow for a preclinical DCE-MRI study using this compound.

Data Analysis Pipeline for this compound DCE-MRI

G cluster_input Input Data cluster_processing Processing Steps cluster_output Quantitative Outputs DynamicImages Dynamic T1-w Images SignalCurve Generate Signal Intensity Curve DynamicImages->SignalCurve T1Map Pre-contrast T1 Map ConcentrationCurve Convert to Concentration Curve T1Map->ConcentrationCurve AIF Derive Arterial Input Function SignalCurve->AIF SignalCurve->ConcentrationCurve ToftsModel Fit to Tofts Model AIF->ToftsModel ConcentrationCurve->ToftsModel Ktrans Ktrans (Transfer Constant) ToftsModel->Ktrans Vp Vp (Plasma Volume) ToftsModel->Vp Ve Ve (EES Volume) ToftsModel->Ve Kep Kep (Rate Constant) ToftsModel->Kep

Caption: Data analysis pipeline for deriving pharmacokinetic parameters.

Logical Relationship of Tofts Model Parameters

G cluster_info Physiological Interpretation Ktrans Ktrans (Transfer Constant) Kep Kep (Rate Constant) Ktrans->Kep Perfusion Blood Flow & Permeability Ktrans->Perfusion Ve Ve (EES Volume) Ve->Kep TissueSpace Interstitial Space Ve->TissueSpace Washout Contrast Washout Rate Kep->Washout

Caption: Relationship between key parameters of the Tofts model.

References

Measuring Tumor Perfusion and Vascularity with Gadofosveset: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gadofosveset trisodium (B8492382), formerly marketed as Ablavar® and Vasovist®, is a gadolinium-based magnetic resonance imaging (MRI) contrast agent with a unique mechanism of action that makes it particularly well-suited for the assessment of tumor perfusion and vascularity. Unlike conventional extracellular contrast agents, this compound reversibly binds to serum albumin, effectively transforming it into a blood pool agent.[1][2] This property results in a prolonged intravascular half-life, allowing for extended steady-state imaging of the vasculature.[2][3]

Dynamic contrast-enhanced MRI (DCE-MRI) utilizing this compound can provide valuable insights into the tumor microenvironment by quantifying parameters related to blood volume, vessel permeability, and perfusion.[4][5] These measurements are critical in preclinical and clinical research for characterizing tumor angiogenesis, evaluating the efficacy of anti-angiogenic therapies, and potentially predicting treatment response. Although the commercial production of this compound was discontinued (B1498344) in 2017 due to poor sales, the principles and methodologies developed for its use remain highly relevant for researchers working with other blood pool or macromolecular contrast agents.[2]

These application notes provide a detailed overview and protocols for utilizing this compound to measure tumor perfusion and vascularity in a preclinical research setting.

Principle of Action

This compound's utility in tumor imaging stems from its high affinity for albumin, the most abundant protein in blood plasma.[6][7] Upon intravenous injection, the majority of this compound molecules bind to albumin, creating a large molecular weight complex that is largely confined to the intravascular space in tissues with intact vasculature.[6]

In the context of tumors, the pathophysiology of the microenvironment plays a crucial role. Tumor vasculature is often characterized by a chaotic and leaky structure, a phenomenon partly driven by signaling molecules like Vascular Endothelial Growth Factor (VEGF). This increased permeability allows for the extravasation of the albumin-bound this compound into the tumor's interstitial space. The rate and extent of this leakage, along with the total amount of blood within the tumor, can be quantified using DCE-MRI.

Pharmacokinetic models, most commonly the Tofts model and its extensions, are applied to the dynamic signal intensity changes observed in the tumor tissue to derive key quantitative parameters.[4]

Key Quantitative Parameters

The analysis of DCE-MRI data with this compound yields several important quantitative parameters that reflect the underlying physiology of the tumor vasculature. These parameters are summarized in the table below.

ParameterSymbolDescriptionPhysiological Significance in Tumors
Volume Transfer Constant KtransThe rate of transfer of the contrast agent from the blood plasma to the extravascular extracellular space (EES). It is influenced by both blood flow and vessel permeability.A higher Ktrans value typically indicates increased vascular permeability and/or perfusion, which is a hallmark of tumor angiogenesis. It can be a sensitive marker for response to anti-angiogenic therapies.
Plasma Volume Fraction VpThe fraction of the tissue volume that is composed of blood plasma.Reflects the density of blood vessels within the tumor. Increased Vp can indicate a highly vascularized tumor.
Extravascular Extracellular Volume Fraction VeThe fraction of the tissue volume that is composed of the extravascular extracellular space.Represents the volume of the interstitial space available for the contrast agent to distribute into.
Rate Constant KepThe rate of transfer of the contrast agent from the EES back to the blood plasma (Kep = Ktrans / Ve).Provides information about the clearance of the contrast agent from the interstitial space.

Preclinical DCE-MRI Protocol with this compound

This protocol outlines a general procedure for performing DCE-MRI in a preclinical setting, such as with a murine tumor model.

I. Animal Preparation
  • Animal Model: Utilize an appropriate tumor model (e.g., subcutaneous xenograft, orthotopic model) in immunocompromised mice or rats. Tumor volume should ideally be between 100-500 mm³.

  • Anesthesia: Anesthetize the animal using an appropriate anesthetic agent (e.g., isoflurane). Maintain a stable physiological state throughout the imaging procedure by monitoring respiration and body temperature.

  • Catheterization: Place a catheter in a suitable blood vessel (e.g., tail vein) for the administration of the contrast agent. Ensure the catheter is patent and secure.

II. MRI Acquisition
  • MRI System: A 1.5T or higher field strength MRI scanner equipped with a suitable small animal coil is recommended.

  • Pre-contrast Imaging:

    • Acquire anatomical reference images (e.g., T2-weighted turbo spin-echo) to localize the tumor.

    • Obtain a pre-contrast T1 map of the tumor region using a variable flip angle or inversion recovery sequence. This is crucial for the accurate conversion of signal intensity to contrast agent concentration.

  • Dynamic Contrast-Enhanced Imaging:

    • Position the imaging slices to cover the entire tumor volume.

    • Use a T1-weighted fast spoiled gradient-echo sequence with high temporal resolution (e.g., <15 seconds per dynamic scan).

    • Begin dynamic acquisition for a baseline period (e.g., 1-2 minutes) before contrast injection.

    • Contrast Injection: Administer a bolus of this compound trisodium at a dose of 0.03 mmol/kg body weight via the pre-placed catheter.[2] This should be followed by a saline flush.

    • Continue dynamic scanning for a sufficient duration (e.g., 15-30 minutes) to capture the wash-in and wash-out kinetics of the contrast agent.

III. Data Analysis
  • Image Registration: Correct for any motion artifacts between dynamic scans.

  • Signal to Concentration Conversion: Convert the T1-weighted signal intensity-time curves to contrast agent concentration-time curves using the pre-contrast T1 map and the known relaxivity of this compound.

  • Arterial Input Function (AIF): Determine the AIF by placing a region of interest (ROI) in a large artery within the field of view. The AIF represents the concentration of the contrast agent in the arterial blood over time.

  • Pharmacokinetic Modeling:

    • Fit the tissue concentration-time curves from the tumor ROIs to a pharmacokinetic model, such as the Extended Tofts model , using specialized software.

    • The model will output parametric maps of Ktrans, Vp, and Ve for the tumor.

  • Quantitative Analysis: Extract mean or median values of Ktrans, Vp, and Ve from the tumor ROIs for statistical analysis and comparison between different treatment groups or time points.

Quantitative Data Summary

The following table summarizes representative quantitative DCE-MRI parameters obtained with blood pool contrast agents in preclinical tumor models. It is important to note that specific values can vary significantly depending on the tumor type, animal model, and specific experimental conditions.

Tumor ModelContrast AgentKtrans (min⁻¹)Vp (mL/100mL)Reference
Human Glioblastoma Xenograft (U87)This compound0.15 ± 0.052.5 ± 0.8Fictional Example
Murine Mammary Carcinoma (4T1)This compound0.22 ± 0.073.1 ± 1.0Fictional Example
Human Prostate Cancer Xenograft (PC3)Albumin-Gd-DTPA0.18 ± 0.062.8 ± 0.9Fictional Example
Rat GliomaThis compound0.12 ± 0.042.1 ± 0.7Fictional Example

Note: The values presented in this table are illustrative examples and may not represent actual experimental data. Researchers should refer to specific publications for precise values related to their models of interest.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in a typical preclinical DCE-MRI experiment using this compound.

experimental_workflow cluster_prep Animal Preparation cluster_mri MRI Acquisition cluster_analysis Data Analysis Animal_Model Animal_Model Anesthesia Anesthesia Animal_Model->Anesthesia Catheterization Catheterization Anesthesia->Catheterization Pre_Contrast_Scan Pre_Contrast_Scan Dynamic_Scan_Start Dynamic_Scan_Start Pre_Contrast_Scan->Dynamic_Scan_Start Contrast_Injection Contrast_Injection Dynamic_Scan_Start->Contrast_Injection Inject this compound Post_Contrast_Scan Post_Contrast_Scan Contrast_Injection->Post_Contrast_Scan Motion_Correction Motion_Correction Concentration_Conversion Concentration_Conversion Motion_Correction->Concentration_Conversion PK_Modeling PK_Modeling Concentration_Conversion->PK_Modeling Quantitative_Analysis Quantitative_Analysis PK_Modeling->Quantitative_Analysis

Preclinical DCE-MRI Workflow with this compound.
VEGF Signaling Pathway and its Impact on Vascular Permeability

Tumor angiogenesis is a complex process regulated by various signaling pathways, with the Vascular Endothelial Growth Factor (VEGF) pathway being one of the most critical. Overexpression of VEGF by tumor cells leads to the formation of abnormal, leaky blood vessels, which is the basis for the extravasation of albumin-bound this compound. The diagram below provides a simplified overview of the VEGF signaling cascade leading to increased vascular permeability.

vegf_signaling cluster_extracellular Extracellular Space cluster_cell_membrane Endothelial Cell Membrane cluster_intracellular Intracellular Signaling cluster_effect Physiological Effect VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binding & Dimerization PLCg PLCγ VEGFR2->PLCg Activation PKC PKC PLCg->PKC Activation eNOS eNOS PKC->eNOS Activation NO Nitric Oxide (NO) eNOS->NO Production Permeability Increased Vascular Permeability NO->Permeability Induces

Simplified VEGF signaling pathway leading to increased vascular permeability.

Conclusion

The use of this compound in conjunction with DCE-MRI provides a powerful tool for the quantitative assessment of tumor perfusion and vascularity. The ability to measure parameters such as Ktrans and Vp offers valuable insights into the tumor microenvironment and the effects of novel therapeutics. While this compound is no longer commercially available, the methodologies and principles described in these application notes are foundational for research involving other blood pool or macromolecular contrast agents aimed at characterizing the tumor vasculature. Careful adherence to standardized protocols for data acquisition and analysis is essential for obtaining reliable and reproducible results in both preclinical and clinical research.

References

Application Notes and Protocols: Gadofosveset for Assessing Vascular Permeability in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gadofosveset (B1198095) trisodium (B8492382) is a gadolinium-based magnetic resonance imaging (MRI) contrast agent that reversibly binds to serum albumin.[1][2] This binding prolongs its intravascular residence time and enhances its relaxivity, making it a valuable tool for assessing vascular permeability in preclinical animal models.[3][4] Compromised endothelial integrity and increased microvessel density, hallmarks of various pathologies including atherosclerosis and cancer, lead to increased vascular permeability.[5] this compound, by leaking through these compromised vessels and accumulating in the extravascular space, allows for the non-invasive quantification of vascular leakage using techniques like T1 mapping.[5][6] These application notes provide detailed protocols for utilizing this compound to assess vascular permeability in animal models of atherosclerosis and myocardial infarction.

Principle of Action

This compound is a small molecule gadolinium chelate that, upon intravenous administration, rapidly binds to albumin, the most abundant protein in blood plasma.[7][8] In its albumin-bound state, the molecular weight of this compound effectively increases, restricting its diffusion across intact endothelial barriers.[1] In regions of increased vascular permeability, such as in atherosclerotic plaques or infarcted myocardium, the this compound-albumin complex extravasates into the interstitial space.[3][5] This accumulation leads to a measurable shortening of the T1 relaxation time, which can be quantified as an increase in the relaxation rate (R1 = 1/T1).[6][9] This change in R1 serves as a surrogate marker for vascular permeability.

Key Applications in Animal Models

This compound has been successfully employed to quantify vascular permeability in various animal models, providing insights into disease progression and therapeutic response.

  • Atherosclerosis: In rabbit models of atherosclerosis, this compound-enhanced MRI has been used to differentiate atherosclerotic plaques from normal vessel walls.[10][11] Studies have shown that rupture-prone plaques exhibit significantly higher R1 rates after this compound administration compared to stable plaques, indicating greater vascular permeability.[5][6] This increased permeability is associated with higher microvessel density and albumin accumulation within the plaque.[10][12]

  • Myocardial Infarction: In murine models of myocardial infarction (MI), this compound allows for the characterization of myocardial tissue remodeling.[13] The uptake of this compound, measured by R1, is significantly higher in the acute phase post-MI compared to the chronic phase, reflecting the dynamic changes in vascular permeability during healing and scar formation.[13]

  • Pulmonary Fibrosis: this compound-enhanced lung MRI has been used to detect ongoing vascular leak in mouse models of pulmonary fibrosis.[14]

  • Lymphatic Imaging: When premixed with human serum albumin, this compound can be used for MR lymphangiography to visualize lymphatic drainage and sentinel lymph nodes in mice and primates.[15][16]

Quantitative Data Summary

The following tables summarize quantitative data from key studies utilizing this compound to assess vascular permeability in animal models.

Table 1: this compound in a Rabbit Model of Atherosclerosis

ParameterStable PlaqueRupture-Prone PlaqueP-valueReference
Vessel Wall Relaxation Rate (R1) at 12 weeks (s⁻¹) 1.86 ± 0.32.30 ± 0.5<0.001[5]
R1/Plaque Area Ratio at 12 weeks 0.47 ± 0.020.70 ± 0.060.01[5]
Percent Change in R1 (3 to 12 weeks) 14.22 ± 2.2%50.80 ± 7.2%<0.001[5]
Postcontrast Signal Enhancement (vs. control) Significantly greater-0.022[10][11]

Table 2: this compound in a Murine Model of Myocardial Infarction

Time Point Post-MIMyocardial Relaxation Rate (R1) with this compound (s⁻¹)Myocardial Relaxation Rate (R1) with Gd-DTPA (s⁻¹)Reference
Day 3 (Acute) 6.29 ± 0.293.77 ± 0.37[13]
Day 10 (Maturation) 4.76 ± 0.302.74 ± 0.06[13]
Day 21 (Maturation) 4.48 ± 0.143.35 ± 0.26[13]

Experimental Protocols

Protocol 1: Assessment of Vascular Permeability in a Rabbit Model of Atherosclerosis

This protocol is adapted from studies by Phinikaridou et al. and Kooi et al.[5][10][11]

1. Animal Model:

  • New Zealand White rabbits.[5][10]
  • Induce atherosclerosis via a combination of a cholesterol-enriched diet and endothelial denudation of the abdominal aorta.[10][11]

2. MRI Acquisition:

  • Perform imaging on a clinical 1.5T or 3T MRI scanner.[17]
  • Anesthetize the animals and monitor vital signs throughout the procedure.
  • Acquire pre-contrast T1-weighted images of the aortic vessel wall.[10][11]
  • Administer this compound intravenously at a dose of 0.03 mmol/kg.[14][18]
  • Acquire post-contrast T1-weighted images and T1 maps at 30 minutes post-injection.[5][6]

3. Image Analysis:

  • Manually draw regions of interest (ROIs) on the aortic wall on the T1-weighted images to measure signal intensity and plaque area.[14]
  • Calculate the post-contrast signal enhancement relative to pre-contrast images and muscle tissue.[17]
  • Use the T1 maps to determine the relaxation rate (R1) within the vessel wall.[5][6]

4. Histological Correlation (Optional):

  • Following the final imaging session, euthanize the animals and perfuse the aorta.
  • Excise the aorta and perform immunohistochemical staining for albumin and CD31 to assess albumin content and microvessel density, respectively.[10]

Protocol 2: Assessment of Myocardial Permeability in a Murine Model of Myocardial Infarction

This protocol is adapted from a study by Andia et al.[13]

1. Animal Model:

  • C57BL/6 mice.[13]
  • Induce myocardial infarction by permanent ligation of the left anterior descending coronary artery.

2. MRI Acquisition:

  • Perform imaging on a high-field small-animal MRI scanner (e.g., 7T or 9.4T).
  • Anesthetize the mice and use cardiac and respiratory gating to minimize motion artifacts.
  • Acquire baseline cardiac functional images (cine MRI) and T1 maps.
  • Administer this compound intravenously at a dose of 0.03 mmol/kg.[14]
  • At 45 minutes post-injection, acquire late gadolinium enhancement (LGE) images and post-contrast T1 maps.[13]
  • Repeat imaging at desired time points post-MI (e.g., 3, 10, and 21 days).[13]

3. Image Analysis:

  • Analyze cine images to assess cardiac function (e.g., ejection fraction, ventricular volumes).
  • Use LGE images to delineate the infarcted myocardium.
  • Measure the R1 values in the infarcted and remote myocardium from the T1 maps.

4. Histological Correlation (Optional):

  • After the final imaging, harvest the hearts.
  • Perform histological staining (e.g., Masson's trichrome) to visualize the infarct and fibrosis.
  • Perform immunohistochemistry for albumin to confirm its leakage into the myocardial extravascular space.[13]

Visualizations

Experimental_Workflow_Atherosclerosis cluster_model Animal Model Preparation cluster_mri MRI Acquisition cluster_analysis Data Analysis cluster_validation Histological Validation (Optional) A Induce Atherosclerosis (Cholesterol Diet + Endothelial Denudation) B Pre-contrast T1-weighted MRI A->B C Administer this compound (0.03 mmol/kg IV) B->C D Post-contrast T1-weighted MRI & T1 Mapping (30 min post-injection) C->D E Measure Signal Enhancement & Plaque Area D->E F Calculate Vessel Wall R1 D->F G Assess Vascular Permeability E->G F->G H Immunohistochemistry (Albumin, CD31) G->H

Caption: Experimental workflow for assessing vascular permeability in a rabbit atherosclerosis model using this compound-enhanced MRI.

Signaling_Pathway_Vascular_Permeability cluster_stimuli Pathological Stimuli cluster_mediators Key Mediator cluster_cellular Cellular Response cluster_outcome Physiological Outcome A Inflammation (e.g., Atherosclerosis, MI) B VEGF (Vascular Endothelial Growth Factor) A->B C Endothelial Cell Activation B->C D Tight Junction Disruption C->D E Increased Vascular Permeability F This compound-Albumin Extravasation E->F E->F G Increased R1 on MRI F->G

Caption: Simplified signaling pathway illustrating the role of VEGF in increasing vascular permeability, leading to this compound extravasation.

References

Application Notes and Protocols for High-Resolution MRA of Peripheral Vasculature using Gadofosveset

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of Gadofosveset (B1198095) (formerly distributed as Ablavar® or Vasovist®), a blood-pool contrast agent, for high-resolution magnetic resonance angiography (MRA) of the peripheral vasculature. This compound's unique mechanism of action allows for both dynamic, first-pass imaging and steady-state, high-resolution imaging from a single injection.

Introduction to this compound-Enhanced Peripheral MRA

This compound trisodium (B8492382) is a gadolinium-based contrast agent designed for magnetic resonance angiography.[1][2] Unlike conventional extracellular contrast agents, this compound reversibly binds to endogenous serum albumin, which prolongs its residence time within the vasculature.[3][4] This property, combined with its high T1 relaxivity, results in a significant and sustained increase in the signal intensity of blood, enabling high-resolution imaging of the peripheral arteries.[1][5] This extended imaging window allows for both a dynamic (first-pass) assessment of arterial filling and a subsequent steady-state phase for detailed, high-spatial-resolution anatomical mapping.[5][6]

This compound-enhanced MRA has been shown to be a safe and effective method for evaluating peripheral arterial occlusive disease (PAOD), offering improved diagnostic accuracy over non-contrast MRA.[7][8] The optimal dose for MRA of aortoiliac occlusive disease has been identified as 0.03 mmol/kg.[7][9]

Mechanism of Action

The enhanced imaging capabilities of this compound are a direct result of its interaction with serum albumin.

cluster_0 Intravenous Injection cluster_1 In the Bloodstream cluster_2 MRI Effects This compound This compound Serum Albumin Serum Albumin This compound->Serum Albumin Reversible Binding This compound-Albumin Complex This compound-Albumin Complex Serum Albumin->this compound-Albumin Complex Increased T1 Relaxivity Increased T1 Relaxivity This compound-Albumin Complex->Increased T1 Relaxivity Prolonged Vascular\nResidence Time Prolonged Vascular Residence Time This compound-Albumin Complex->Prolonged Vascular\nResidence Time Enhanced Signal\nIntensity of Blood Enhanced Signal Intensity of Blood Increased T1 Relaxivity->Enhanced Signal\nIntensity of Blood

Mechanism of Action of this compound.

Following intravenous administration, this compound rapidly binds to serum albumin. This binding slows the tumbling rate of the gadolinium molecule, leading to a significant increase in T1 relaxivity.[1] This enhanced relaxivity shortens the T1 relaxation time of surrounding water protons in the blood, resulting in a brighter signal on T1-weighted MR images. The binding to the large albumin protein also restricts this compound to the intravascular space, extending its half-life in the blood and allowing for a longer imaging window compared to extracellular agents that quickly diffuse into the extravascular space.[3][4]

Quantitative Data Summary

The following tables summarize key quantitative data regarding the use of this compound in peripheral MRA.

Table 1: Pharmacokinetic and Physicochemical Properties of this compound

ParameterValueReference
Recommended Dose0.03 mmol/kg body weight[2][7]
AdministrationIntravenous bolus injection (up to 30 seconds)[3]
T1 Relaxivity (in plasma at 1.5T)18-20 L/mmol·s[10]
Plasma Protein Binding79.8% to 87.4%[3]
Elimination Half-life16.3 ± 2.6 hours[3]
ExcretionPrimarily renal (95%)[10]

Table 2: Diagnostic Performance of this compound-Enhanced MRA for Peripheral Arterial Disease

Study PopulationComparisonSensitivitySpecificityAccuracyReference
Aortoiliac Occlusive DiseaseThis compound-Enhanced MRA vs. Non-Contrast MRASignificant Increase15%-32% Improvement~20% Increase[8]
Pedal Arterial Disease (>50% stenosis)This compound-Enhanced MRA vs. Non-Contrast MRASimilar21%-35% (statistically significant improvement)Higher with 0.03 mmol/kg dose[2]
Renal Artery Disease (>50% stenosis)This compound-Enhanced MRA vs. Non-Contrast MRA+25% to +42%+23% to +29%+23% to +29%[11]
Lower-Extremity PAODThis compound-Enhanced 3D MRA vs. DSAHigh interobserver agreement (kappa=0.86)High interobserver agreement (kappa=0.86)N/A[12]

Experimental Protocols

The following are detailed protocols for performing high-resolution MRA of the peripheral vasculature using this compound. These protocols are intended as a guide and may require optimization based on the specific MRI system, coils, and patient population.

Patient Preparation and Contrast Administration
  • Informed Consent: Obtain written informed consent from the patient.

  • Screening: Screen the patient for contraindications to MRI and gadolinium-based contrast agents.

  • IV Access: Establish intravenous access, preferably with a 20-gauge or larger catheter, in an antecubital vein.

  • Positioning: Position the patient supine on the MRI table. A dedicated peripheral angiography coil array should be used to cover the entire lower extremity vasculature from the infrarenal aorta to the feet.

  • This compound Preparation: The recommended dose of this compound is 0.03 mmol/kg of body weight.[2][7]

  • Injection: Administer the calculated dose as a bolus injection over approximately 30 seconds using a power injector.[3]

  • Saline Flush: Immediately follow the contrast injection with a 25-30 mL saline flush at the same injection rate to ensure the entire contrast bolus reaches the central circulation.[3]

MRA Imaging Protocol

A comprehensive peripheral MRA protocol with this compound involves two distinct imaging phases: a dynamic, first-pass acquisition followed by a high-resolution, steady-state acquisition.

cluster_prep Preparation cluster_injection Injection cluster_imaging Imaging cluster_post Post-Processing PatientPrep Patient Preparation (Consent, Screening, IV) Positioning Patient Positioning (Supine, Coil Placement) PatientPrep->Positioning ContrastPrep Contrast Preparation (0.03 mmol/kg this compound) Positioning->ContrastPrep Injection Power Inject Contrast (30s bolus) ContrastPrep->Injection Flush Saline Flush (25-30 mL) Injection->Flush FirstPass Dynamic First-Pass MRA (Bolus Chase Technique) Flush->FirstPass SteadyState High-Resolution Steady-State MRA (5-7 min post-injection) FirstPass->SteadyState ImageAnalysis Image Analysis (MIP, MPR) SteadyState->ImageAnalysis

References

Application Notes and Protocols for Gadofosveset-Enhanced Imaging of Angiogenesis in Cancer Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth, invasion, and metastasis. Non-invasive imaging of tumor angiogenesis is a valuable tool in oncology research and drug development for characterizing tumor vasculature, assessing prognosis, and monitoring the efficacy of anti-angiogenic therapies. Gadofosveset (B1198095) trisodium (B8492382) is a gadolinium-based, blood-pool magnetic resonance imaging (MRI) contrast agent. Its unique property of reversibly binding to serum albumin results in a prolonged intravascular residence time and increased T1 relaxivity compared to conventional extracellular contrast agents.[1] These characteristics make it particularly well-suited for dynamic contrast-enhanced MRI (DCE-MRI) studies aimed at quantifying vascular parameters related to angiogenesis, such as vessel permeability and plasma volume.

These application notes provide a comprehensive overview and detailed protocols for utilizing this compound-enhanced MRI to assess tumor angiogenesis in preclinical cancer models.

Principle of this compound-Enhanced DCE-MRI for Angiogenesis Assessment

DCE-MRI involves the rapid acquisition of T1-weighted images before, during, and after the intravenous administration of a contrast agent. The signal enhancement in the tissue over time is proportional to the local concentration of the contrast agent. By applying pharmacokinetic models to these dynamic data, it is possible to extract quantitative parameters that reflect the underlying physiology of the tumor microvasculature.

This compound's albumin-binding property restricts its distribution primarily to the intravascular space in tissues with an intact endothelium.[1] In tumors, however, the newly formed blood vessels are often leaky, allowing for the extravasation of albumin-bound this compound into the interstitial space. This differential distribution is the basis for quantifying angiogenesis-related parameters.

The primary quantitative parameters derived from this compound-enhanced DCE-MRI are:

  • Ktrans (Volume Transfer Constant): This parameter reflects the rate of transfer of the contrast agent from the blood plasma to the extravascular extracellular space (EES). It is influenced by both blood flow and vessel permeability. In the context of leaky tumor vasculature, a higher Ktrans value generally indicates increased vascular permeability and/or blood flow, which are hallmarks of angiogenesis.

  • vp (Fractional Plasma Volume): This parameter represents the fraction of the tissue volume that is occupied by blood plasma. It is a measure of the vascular density within the tumor.

  • ve (Fractional Extravascular Extracellular Space Volume): This represents the volume of the EES as a fraction of the total tissue volume.

  • kep (Rate Constant): This is the rate of transfer of the contrast agent from the EES back to the blood plasma.

Data Presentation

The following tables summarize representative quantitative data from preclinical DCE-MRI studies investigating tumor angiogenesis. While specific studies utilizing this compound for this exact application are limited in the publicly available literature, the data presented from studies using other macromolecular or conventional contrast agents provide a valuable reference for the expected range of values.

Table 1: Representative Ktrans and vp Values in Preclinical Cancer Models

Cancer ModelContrast AgentKtrans (min⁻¹)vp (mL/100g)Reference
C6 Glioma Xenograft (Mouse)MLN0518 (Tandutinib)Not specifiedNot specified[2]
U87 Glioma Xenograft (Mouse)Not specifiedNot specifiedNot specified[3]
4T1 Breast Cancer (Mouse)GadovistNot specifiedNot specified[4]
Lewis Lung Carcinoma (Mouse)Not specified~0.25~0.04[5]
Glioblastoma (Rat)Not specified~0.10 (low) - >0.10 (high)Not specified[3]

Note: The values presented are approximate and can vary significantly depending on the specific tumor model, its stage of development, the specific contrast agent used, and the pharmacokinetic model applied.

Experimental Protocols

This section provides a detailed, step-by-step protocol for performing this compound-enhanced DCE-MRI to assess angiogenesis in a preclinical tumor model. This protocol is a composite based on established DCE-MRI procedures and the known properties of this compound.

I. Animal Model Preparation
  • Animal Model: Use an appropriate tumor model, such as subcutaneous xenografts (e.g., U87 glioblastoma, 4T1 breast cancer cells) in immunocompromised mice (e.g., nude or SCID).

  • Tumor Induction: Inject a suspension of tumor cells subcutaneously into the flank of the animal. Allow the tumors to grow to a suitable size for imaging (typically 100-200 mm³).

  • Animal Preparation for Imaging:

    • Anesthetize the animal using an appropriate anesthetic agent (e.g., isoflurane).

    • Place a catheter in the tail vein for intravenous administration of the contrast agent.

    • Position the animal on a heated bed within the MRI scanner to maintain body temperature.

    • Monitor the animal's physiological status (respiration, heart rate) throughout the experiment.

II. MRI Acquisition
  • MRI System: A high-field small-animal MRI scanner (e.g., 7T) is recommended for optimal signal-to-noise ratio and spatial resolution.

  • Anatomical Imaging: Acquire T2-weighted anatomical images to localize the tumor and for co-registration with the DCE-MRI data.

    • Sequence: T2-weighted turbo spin-echo (TSE) or fast spin-echo (FSE).

    • Typical Parameters: TR = 2500-4000 ms, TE = 30-60 ms, slice thickness = 1 mm.

  • Pre-Contrast T1 Mapping: Acquire a baseline T1 map of the tumor region before the injection of this compound. This is crucial for the accurate conversion of signal intensity to contrast agent concentration.

    • Sequence: Variable flip angle (VFA) spoiled gradient-echo (SPGR) or inversion recovery (IR) sequence.

  • Dynamic Contrast-Enhanced (DCE) Imaging:

    • Sequence: A fast T1-weighted sequence, such as a spoiled gradient-recalled echo (SPGR) or fast low-angle shot (FLASH) sequence.

    • Temporal Resolution: Aim for a high temporal resolution (e.g., 5-15 seconds per image) to accurately capture the dynamic changes in signal intensity.

    • Acquisition Timing:

      • Acquire a baseline of 5-10 images before contrast injection.

      • Inject a bolus of this compound trisodium at a dose of 0.1 mmol/kg intravenously.[6]

      • Continue acquiring dynamic images for at least 15-30 minutes post-injection to capture the wash-in and wash-out kinetics. Given this compound's blood-pool nature, a longer acquisition may be beneficial.

III. Data Analysis
  • Image Registration: Correct for any motion artifacts in the dynamic image series.

  • Region of Interest (ROI) Definition: Draw ROIs on the anatomical images to delineate the tumor tissue and a reference tissue (e.g., muscle). Also, an ROI should be placed over a major artery to obtain the arterial input function (AIF), which represents the concentration of the contrast agent in the blood plasma over time.

  • Signal Intensity to Concentration Conversion: Convert the T1-weighted signal intensity-time curves to contrast agent concentration-time curves using the pre-contrast T1 map and the known relaxivity of this compound.

  • Pharmacokinetic Modeling: Fit the concentration-time curves to a suitable pharmacokinetic model to estimate Ktrans, vp, and other parameters. The most commonly used model is the Extended Tofts model , which accounts for the contribution of the plasma volume.

Visualizations

Signaling Pathway

VEGF_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Endothelial Cell Membrane cluster_intracellular Intracellular Signaling cluster_cellular_response Cellular Response VEGF-A VEGF-A VEGFR2 VEGFR2 Tyrosine Kinase Domain VEGF-A->VEGFR2 Binding & Dimerization PLCg PLCg VEGFR2->PLCg Phosphorylation PI3K PI3K VEGFR2->PI3K Ras Ras VEGFR2->Ras PKC PKC PLCg->PKC eNOS eNOS PKC->eNOS Akt Akt PI3K->Akt Survival Survival Akt->Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Migration Migration ERK->Migration NO NO eNOS->NO Permeability Permeability NO->Permeability Experimental_Workflow cluster_preparation Preparation cluster_imaging MRI Acquisition cluster_analysis Data Analysis cluster_output Output Animal_Model Tumor Model Preparation (e.g., Xenograft) Anesthesia Anesthesia & Catheterization Animal_Model->Anesthesia Anatomical_Scan T2-weighted Anatomical Scan Anesthesia->Anatomical_Scan T1_Mapping Pre-contrast T1 Mapping Anatomical_Scan->T1_Mapping DCE_Scan Dynamic T1-weighted Scan T1_Mapping->DCE_Scan Injection This compound Injection (0.1 mmol/kg) DCE_Scan->Injection Processing Image Registration & ROI Definition DCE_Scan->Processing Injection->DCE_Scan during dynamic scan Conversion Signal to Concentration Conversion Processing->Conversion Modeling Pharmacokinetic Modeling (Extended Tofts) Conversion->Modeling Parameters Quantitative Parameters (Ktrans, vp, etc.) Modeling->Parameters Logical_Relationships cluster_properties This compound Properties cluster_tumor_vasculature Tumor Vasculature Characteristics cluster_mri DCE-MRI Measurement cluster_parameters Derived Angiogenesis Parameters Albumin_Binding Reversible Albumin Binding Blood_Pool Blood-Pool Agent Albumin_Binding->Blood_Pool Signal_Enhancement Dynamic Signal Enhancement Blood_Pool->Signal_Enhancement enables prolonged measurement of Leaky_Vessels Leaky Neovasculature Leaky_Vessels->Signal_Enhancement allows extravasation leading to Increased_Density Increased Vascular Density Increased_Density->Signal_Enhancement contributes to overall Ktrans Ktrans (Permeability & Flow) Signal_Enhancement->Ktrans analyzed to derive vp vp (Vascular Density) Signal_Enhancement->vp analyzed to derive

References

Monitoring Anti-Angiogenic Therapy Response with Gadofosveset-Enhanced MRI: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anti-angiogenic therapies represent a cornerstone of modern oncology, targeting the formation of new blood vessels (angiogenesis) that tumors require for growth and metastasis. The efficacy of these treatments can vary significantly between patients and tumor types, necessitating robust, non-invasive methods for monitoring therapeutic response. Dynamic Contrast-Enhanced Magnetic Resonance Imaging (DCE-MRI) has emerged as a powerful tool for assessing tumor vascularity and its response to treatment. Gadofosveset trisodium, a gadolinium-based MRI contrast agent with a unique mechanism of action, offers distinct advantages for this application.

This compound reversibly binds to endogenous serum albumin, effectively creating a blood-pool contrast agent.[1][2] This property prolongs its intravascular residence time, allowing for high-resolution magnetic resonance angiography (MRA) and detailed assessment of vascular parameters such as perfusion, vessel permeability, and fractional blood volume.[3][4] These parameters can serve as sensitive biomarkers for the early effects of anti-angiogenic therapies. This document provides detailed application notes and experimental protocols for utilizing this compound-enhanced MRI to monitor the response to anti-angiogenic therapies in a preclinical setting.

Principle of Action

Following intravenous administration, this compound rapidly binds to serum albumin.[1] This binding significantly increases the T1 relaxivity of the agent, leading to a strong enhancement of the blood signal in T1-weighted MR images.[2] The prolonged intravascular presence of the this compound-albumin complex allows for both dynamic first-pass imaging and steady-state imaging, providing a comprehensive assessment of the tumor microvasculature.[5] Anti-angiogenic therapies often induce changes in the tumor vasculature, such as reduced vessel permeability and density. These changes can be quantified by analyzing the pharmacokinetics of this compound leakage from the intravascular to the interstitial space using DCE-MRI.

Key Quantitative Parameters

The analysis of this compound-enhanced DCE-MRI data can yield several quantitative parameters that reflect the physiological state of the tumor vasculature. These parameters are crucial for objectively assessing the response to anti-angiogenic therapy.

ParameterDescriptionTypical UnitsRelevance to Anti-Angiogenic Therapy Monitoring
Ktrans (Volume Transfer Constant) Reflects the rate of transfer of the contrast agent from the blood plasma to the extravascular extracellular space (EES). It is influenced by both blood flow and vessel permeability.min-1A decrease in Ktrans often indicates a reduction in vessel permeability and/or blood flow, suggesting a positive response to anti-angiogenic therapy.[6]
vp (Fractional Plasma Volume) Represents the fraction of the tissue volume occupied by blood plasma.% or fractionA decrease in vp can indicate a reduction in tumor vascularity or blood volume, another indicator of therapeutic efficacy.
ve (Fractional Extravascular-Extracellular Space Volume) Represents the fraction of the tissue volume occupied by the EES.% or fractionChanges in ve can reflect alterations in the tumor microenvironment's interstitial space.
kep (Rate Constant) Represents the rate of transfer of the contrast agent from the EES back to the blood plasma (kep = Ktrans/ve).min-1An increase in kep can suggest a more efficient clearance of the contrast agent from the interstitium.
PS (Permeability-Surface Area Product) A measure of the endothelial permeability and the surface area of the capillary network per unit volume of tissue.ml/100 ml/minA decrease in PS is a direct indicator of reduced vascular permeability, a key target of anti-angiogenic drugs.[2]
Vb (Fractional Blood Volume) The fraction of the tissue volume occupied by blood.% or fractionSimilar to vp, a decrease in Vb suggests a reduction in tumor vascularization.[2]

Signaling Pathways and Experimental Workflow

VEGF Signaling Pathway in Angiogenesis

Anti-angiogenic therapies often target the Vascular Endothelial Growth Factor (VEGF) signaling pathway, a critical regulator of angiogenesis. Understanding this pathway is essential for interpreting the effects of these therapies.

VEGF_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Endothelial Cell Membrane cluster_intracellular Intracellular Signaling VEGF VEGF Ligand VEGFR VEGFR (e.g., VEGFR2) VEGF->VEGFR Binding & Dimerization PLCg PLCγ VEGFR->PLCg Autophosphorylation PI3K PI3K VEGFR->PI3K Permeability Increased Vascular Permeability VEGFR->Permeability PKC PKC PLCg->PKC Ras Ras PKC->Ras Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Migration Cell Migration ERK->Migration

Caption: Simplified VEGF signaling pathway in endothelial cells.

Experimental Workflow for Monitoring Anti-Angiogenic Therapy

A typical preclinical study to monitor anti-angiogenic therapy using this compound-enhanced MRI follows a structured workflow.

Experimental_Workflow cluster_setup Animal Model & Tumor Induction cluster_treatment Treatment & Imaging Schedule cluster_analysis Data Acquisition & Analysis cluster_evaluation Evaluation & Correlation Animal_Model Select Animal Model (e.g., Nude Mouse with Tumor Xenograft) Tumor_Induction Induce Tumor Growth Animal_Model->Tumor_Induction Baseline_Scan Baseline DCE-MRI Scan (Day 0) Tumor_Induction->Baseline_Scan Treatment_Start Initiate Anti-Angiogenic Therapy (e.g., Bevacizumab) Baseline_Scan->Treatment_Start Follow_up_Scans Longitudinal DCE-MRI Scans (e.g., Day 3, 7, 14) Treatment_Start->Follow_up_Scans Image_Acquisition Acquire T1-weighted Dynamic Images Follow_up_Scans->Image_Acquisition Data_Processing Image Registration & ROI Segmentation Image_Acquisition->Data_Processing PK_Modeling Pharmacokinetic Modeling (e.g., Tofts Model) Data_Processing->PK_Modeling Quantification Extract Quantitative Parameters (Ktrans, vp, etc.) PK_Modeling->Quantification Statistical_Analysis Statistical Analysis of Parameter Changes Quantification->Statistical_Analysis Histo_Correlation Histological Correlation (e.g., CD31 staining for MVD) Statistical_Analysis->Histo_Correlation

References

Application Notes and Protocols: Gadofosveset for Preclinical Imaging of Inflammation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Gadofosveset-enhanced Magnetic Resonance Imaging (MRI) for the visualization and quantification of inflammation in preclinical research. The unique properties of this compound, an albumin-binding contrast agent, offer distinct advantages for imaging inflammatory processes characterized by vascular leakage and albumin accumulation.[1][2][3]

Principle of this compound-Enhanced Inflammation Imaging

This compound trisodium (B8492382) is a gadolinium-based contrast agent that reversibly binds to serum albumin with high affinity.[4][5][6][7] This binding results in a significantly increased T1 relaxivity and a prolonged intravascular half-life compared to conventional extracellular gadolinium agents.[7]

Inflammatory processes often lead to increased vascular permeability, causing plasma components, including albumin, to leak into the interstitial space of the inflamed tissue.[1][2] By binding to this extravasated albumin, this compound accumulates at sites of inflammation, leading to a strong and persistent signal enhancement on T1-weighted MR images. This mechanism allows for the sensitive detection and quantification of inflammatory activity.[2][3]

dot

cluster_blood Bloodstream cluster_tissue Inflamed Tissue Gadofosveset_free Free this compound Gadofosveset_bound Albumin-Bound This compound Gadofosveset_free->Gadofosveset_bound Reversible Binding Albumin_blood Serum Albumin Albumin_blood->Gadofosveset_bound Leaky_vessel Leaky Vasculature (Increased Permeability) Gadofosveset_bound->Leaky_vessel Extravasation Albumin_tissue Extravasated Albumin Leaky_vessel->Albumin_tissue Gadofosveset_accumulated Accumulated This compound-Albumin Complex Albumin_tissue->Gadofosveset_accumulated MRI_signal T1 Signal Enhancement Gadofosveset_accumulated->MRI_signal Causes

Mechanism of this compound accumulation in inflamed tissue.

Applications in Preclinical Inflammation Models

This compound-enhanced MRI has been successfully applied in various preclinical models of inflammatory diseases, primarily focusing on atherosclerosis and myocardial infarction.

Atherosclerosis

In rabbit models of atherosclerosis, this compound has been shown to effectively differentiate between atherosclerotic plaques and normal vessel walls.[2][8] The enhancement is attributed to the increased permeability of the endothelium overlying the plaque and the presence of neovessels, leading to the accumulation of albumin-bound this compound within the plaque.[2][8]

Myocardial Infarction

In murine models of myocardial infarction, this compound allows for the assessment of myocardial permeability and remodeling.[2][9] In the acute phase post-infarction, increased vascular permeability leads to significant this compound accumulation. In later stages, the enhancement may reflect the presence of microvessels and fibrosis.[9]

Rheumatoid Arthritis (Suggested Application)

While specific preclinical studies using this compound for rheumatoid arthritis are not widely documented, the principle of imaging increased vascular permeability and synovitis makes it a promising candidate. In inflammatory arthritis, the synovial membrane is characterized by inflammation and increased vascularity, which would likely lead to the accumulation of albumin-bound this compound.

Experimental Protocols

The following are detailed protocols for using this compound to image inflammation in preclinical models.

General Workflow

dot

A Animal Model Preparation B Baseline MRI (Pre-contrast) A->B C This compound Administration B->C D Post-contrast MRI (Dynamic or Static) C->D E Image Analysis (Quantification) D->E cluster_inflammation Inflammatory Cascade cluster_imaging This compound Imaging Principle Tissue_injury Tissue Injury/ Pathogen Immune_cells Immune Cell Activation Tissue_injury->Immune_cells Cytokines Release of Inflammatory Mediators (e.g., Cytokines) Immune_cells->Cytokines Vascular_changes Increased Vascular Permeability & Vasodilation Cytokines->Vascular_changes Albumin_leakage Albumin Extravasation into Interstitium Vascular_changes->Albumin_leakage Gadofosveset_binding This compound Binds to Extravasated Albumin Albumin_leakage->Gadofosveset_binding Signal_enhancement Localized T1 Signal Enhancement on MRI Gadofosveset_binding->Signal_enhancement

References

Application Notes and Protocols: Gadofosveset in Rodent Cardiovascular Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Gadofosveset, an albumin-binding magnetic resonance imaging (MRI) contrast agent, offers unique advantages for cardiovascular research in rodent models. Its prolonged intravascular residence time and sensitivity to changes in endothelial permeability make it a powerful tool for investigating a range of cardiovascular pathologies, from atherosclerosis to myocardial infarction. These application notes provide an overview of key applications and detailed protocols for utilizing this compound in your research.

Core Applications

This compound is particularly valuable for the following cardiovascular research applications in rodents:

  • Assessment of Myocardial Infarction and Permeability: Evaluating damage to the myocardial endothelium and subsequent remodeling processes post-myocardial infarction (MI). Acute ischemia leads to endothelial damage and increased microvessel formation, resulting in the leakage of plasma albumin into the extravascular space of the myocardium.[1][2] this compound, by binding to albumin, can effectively quantify this change in permeability.

  • Imaging of Atherosclerosis and Endothelial Dysfunction: Detecting and monitoring the progression of atherosclerosis by identifying areas of endothelial damage and increased vascular permeability, which are key early events in plaque development.[3][4]

  • Identification of Rupture-Prone Atherosclerotic Plaques: Differentiating stable from rupture-prone plaques based on the degree of vascular permeability. Rupture-prone plaques exhibit higher microvessel density and compromised endothelial integrity, leading to greater extravasation of albumin and, consequently, this compound.[5]

Quantitative Data Summary

The following tables summarize quantitative data from key studies utilizing this compound in rodent models for cardiovascular research.

Table 1: Myocardial Infarction and Permeability in Mice

Time Post-MIMyocardial R1 (s⁻¹) with this compound (Mean ± SD)Myocardial R1 (s⁻¹) with Gd-DTPA (Mean ± SD)Animal ModelReference
Day 36.29 ± 0.293.77 ± 0.37C57BL/6 Mice[1][2]
Day 104.76 ± 0.302.74 ± 0.06C57BL/6 Mice[1][2]
Day 214.48 ± 0.143.35 ± 0.26C57BL/6 Mice[1][2]

Table 2: Atherosclerosis Progression and Endothelial Permeability in ApoE⁻/⁻ Mice

Time on High-Fat DietBrachiocephalic Artery R1 (s⁻¹) (Mean ± SD)Animal ModelReference
4 Weeks2.42 ± 0.35ApoE⁻/⁻ Mice[3][4]
8 Weeks3.45 ± 0.54ApoE⁻/⁻ Mice[3][4]
12 Weeks3.83 ± 0.52ApoE⁻/⁻ Mice[3][4]
12 Weeks (Statin-Treated)3.0 ± 0.65ApoE⁻/⁻ Mice[3][4]
Wild-Type Control2.15 ± 0.34Wild-Type Mice[3][4]
Wild-Type + RVV*4.57 ± 0.86Wild-Type Mice[3][4]

*Russell's viper venom, an endothelial toxin.

Table 3: Rupture-Prone vs. Stable Atherosclerotic Plaques in Rabbits

Plaque TypeVessel Wall R1 (s⁻¹) at 12 weeks (Mean ± SD)% Change in R1 (3 to 12 weeks) (Mean ± SD)Animal ModelReference
Rupture-Prone2.30 ± 0.550.80 ± 7.2New Zealand White Rabbits[5]
Stable1.86 ± 0.314.22 ± 2.2New Zealand White Rabbits[5]

Experimental Protocols

Protocol 1: Assessment of Myocardial Permeability Post-Myocardial Infarction in Mice

1. Animal Model:

  • Myocardial infarction is induced in C57BL/6 mice via permanent ligation of the left coronary artery.[6]

2. MRI System:

  • A 7T horizontal bore MR scanner is recommended for high-resolution imaging in mice.[6]

3. Contrast Agent and Administration:

  • This compound: Administered intraperitoneally (IP) at a dose of 0.75 mmol/kg.[6]

  • Gd-DTPA (for comparison): Administered IP at a dose of 0.75 mmol/kg. To allow for complete clearance, this compound is administered 24 hours after Gd-DTPA.[6]

4. Imaging Protocol:

  • Cardiac MRI is performed at 3, 10, and 21 days post-MI.[1][2]

  • Functional, Late Gadolinium Enhancement (LGE), and T1 mapping protocols are performed 45 minutes post-injection of the contrast agent.[1][2]

  • An inversion recovery (Look-Locker) LGE sequence is used to determine the area of enhancement and the corresponding R1 values.[6]

  • Acquire R1 values at multiple time points (e.g., 30, 45, 60, 75, and 90 minutes) after injection to assess contrast agent kinetics.[6]

5. Data Analysis:

  • Measure the infarct area from LGE images.

  • Calculate myocardial R1 values in both the infarcted and remote myocardium.

  • Compare the R1 values at different time points post-MI to stage myocardial remodeling. Higher R1 values with this compound in the acute phase (day 3) are indicative of increased permeability.[1][2]

6. Histological Validation (Optional):

  • Correlate MRI findings with ex vivo histology to confirm albumin leakage and microvessel formation in the myocardium.[1][2]

Protocol 2: Imaging of Atherosclerosis and Endothelial Permeability in ApoE⁻/⁻ Mice

1. Animal Model:

  • Apolipoprotein E-deficient (ApoE⁻/⁻) mice are fed a high-fat diet to induce atherosclerosis.[3][4]

2. MRI System:

  • A high-field MRI system (e.g., 7T) is suitable for vascular imaging in mice.

3. Contrast Agent and Administration:

  • This compound: Administered via intravenous (IV) injection.

4. Imaging Protocol:

  • Mice are imaged at 4, 8, and 12 weeks after commencing the high-fat diet to monitor disease progression.[3][4]

  • Delayed enhancement MRI and T1 mapping of the brachiocephalic artery are performed 30 minutes after the injection of this compound.[3][4]

5. Data Analysis:

  • Measure the vessel wall enhancement and relaxation rate (R1). An increase in R1 over time indicates the progression of atherosclerosis and increased endothelial permeability.[3][4]

  • Correlate this compound uptake with Evans blue staining to validate regions of increased vascular permeability.[3]

6. Functional Assessment (Optional):

  • Measure endothelial-dependent vasodilation in response to acetylcholine (B1216132) to noninvasively assess endothelial function.[3]

Visualizations

Signaling Pathways and Experimental Workflows

Gadofosveset_Mechanism cluster_blood_vessel Blood Vessel cluster_endothelium Endothelium cluster_extravascular_space Extravascular Space This compound This compound Gadofosveset_Albumin This compound-Albumin Complex This compound->Gadofosveset_Albumin Binds to Albumin Albumin Albumin->Gadofosveset_Albumin Healthy_Endothelium Healthy Endothelium (Intact Junctions) Gadofosveset_Albumin->Healthy_Endothelium Remains intravascular Damaged_Endothelium Damaged Endothelium (Leaky Junctions) Gadofosveset_Albumin->Damaged_Endothelium Extravasates through Accumulation This compound Accumulation (MRI Signal Enhancement) Damaged_Endothelium->Accumulation Experimental_Workflow Animal_Model Induce Cardiovascular Disease (e.g., MI or Atherosclerosis) Baseline_MRI Baseline MRI Scan (Pre-contrast) Animal_Model->Baseline_MRI Gadofosveset_Injection Administer this compound Baseline_MRI->Gadofosveset_Injection Post_Contrast_MRI Post-contrast MRI (Delayed Enhancement & T1 Mapping) Gadofosveset_Injection->Post_Contrast_MRI Data_Analysis Data Analysis (Measure R1, Infarct Size, etc.) Post_Contrast_MRI->Data_Analysis Validation Histological Validation (Optional) Data_Analysis->Validation Logical_Relationship Disease_State Cardiovascular Disease (MI, Atherosclerosis) Endothelial_Damage Endothelial Damage & Increased Permeability Disease_State->Endothelial_Damage Leads to Albumin_Leakage Albumin Leakage into Extravascular Space Endothelial_Damage->Albumin_Leakage Causes Gadofosveset_Uptake This compound-Albumin Complex Accumulation Albumin_Leakage->Gadofosveset_Uptake Enables MRI_Signal Increased MRI Signal (Higher R1) Gadofosveset_Uptake->MRI_Signal Results in

References

Application Notes and Protocols for Gadofosveset-Enhanced MRI in Blood-Brain Barrier Disruption Assessment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Gadofosveset-enhanced Magnetic Resonance Imaging (MRI) for the assessment of blood-brain barrier (BBB) disruption. This document outlines the unique properties of This compound (B1198095), detailed experimental protocols for preclinical studies, and methods for data analysis and interpretation.

Introduction to this compound for BBB Assessment

This compound trisodium (B8492382) is a gadolinium-based contrast agent (GBCA) with a unique mechanism of action that makes it a valuable tool for assessing BBB integrity. Unlike conventional small-molecule GBCAs, this compound reversibly binds to serum albumin, the most abundant protein in blood plasma.[1][2][3] This binding has two major consequences relevant to BBB imaging:

  • Increased Molecular Size: The binding of this compound (molecular weight of 957 Da) to albumin (approximately 66.5 kDa) results in a large macromolecular complex.[2] This large size restricts its extravasation across an intact BBB. In instances of BBB disruption, the leakage of the this compound-albumin complex into the brain parenchyma provides a strong and persistent signal enhancement on T1-weighted MRI scans.

  • Enhanced Relaxivity: The binding to albumin slows the molecular tumbling rate of the gadolinium chelate, leading to a significant increase in its T1 relaxivity, particularly at lower magnetic field strengths (≤3.0 T).[1][2] This enhanced relaxivity can lead to greater signal enhancement compared to non-protein-binding agents at similar concentrations, potentially increasing the sensitivity for detecting subtle BBB leakage.

These properties make this compound a "blood-pool" agent, meaning it remains in the intravascular space for a longer duration than traditional GBCAs.[2] This extended intravascular residence time is advantageous for dynamic contrast-enhanced MRI (DCE-MRI) studies aimed at quantifying BBB permeability.

Quantitative Data Summary

The following tables summarize the key quantitative properties of this compound and provide a comparison with a conventional GBCA, Gadopentetate dimeglumine (Gd-DTPA).

Table 1: Physicochemical and Pharmacokinetic Properties

PropertyThis compoundGd-DTPA
Molecular Weight (Da) 957547
Albumin Binding ~90% reversible bindingNegligible
Effective Molecular Weight in Blood (kDa) ~67.50.55
Binding Affinity Constant (Ka) to Albumin (mM⁻¹) 11.0Not Applicable

Table 2: T1 and T2 Relaxivity (r1, r2) in L⋅mmol⁻¹⋅s⁻¹

Contrast AgentConditionr1 at 1.5 Tr2 at 1.5 Tr1 at 3.0 Tr2 at 3.0 Tr1 at 4.7 Tr2 at 4.7 T
This compound Unbound (in buffer)~6.4~8.3~5.8~7.95.5~7.5
Bound (to albumin)~19.1~32.5~14.0~28.0~10.0~25.0
Gd-DTPA In plasma~4.1~5.2~3.8~5.83.7~6.5

Note: Relaxivity values can vary depending on the specific experimental conditions (e.g., temperature, buffer composition). The values presented here are approximate and collated from various sources for comparative purposes.

Experimental Protocols

This section provides a detailed protocol for assessing BBB disruption in a rodent model using this compound-enhanced DCE-MRI. This protocol can be adapted for various models of neurological disease, such as stroke, traumatic brain injury, and neuroinflammation.

Animal Model Preparation
  • Animal Model: Utilize an appropriate rodent model of neurological disease known to induce BBB disruption (e.g., transient middle cerebral artery occlusion for stroke, controlled cortical impact for traumatic brain injury).

  • Anesthesia: Anesthetize the animal using a suitable anesthetic agent (e.g., isoflurane). Maintain the animal's body temperature at 37°C using a heating pad.

  • Catheterization: Place a catheter in the tail vein or femoral vein for the administration of the contrast agent. Ensure the catheter is patent and flushed with sterile saline.

MRI Acquisition
  • MRI System: A high-field small-animal MRI scanner (e.g., 7T or 9.4T) is recommended for optimal signal-to-noise ratio and spatial resolution.

  • Coil: Use a dedicated rodent head coil.

  • Animal Positioning: Secure the animal in a stereotaxic frame to minimize motion artifacts.

  • Pre-contrast Imaging:

    • Acquire high-resolution T2-weighted images (e.g., RARE or FSE sequence) to identify the region of interest (ROI) and any anatomical abnormalities.

    • Obtain a pre-contrast T1 map of the brain using a variable flip angle or inversion recovery method. This is crucial for the quantitative analysis of contrast agent concentration.

  • Dynamic Contrast-Enhanced (DCE) MRI Sequence:

    • Sequence: A T1-weighted fast spoiled gradient-echo (FSPGR) or similar sequence is recommended.

    • Parameters (example for 7T):

      • Repetition Time (TR): 4-6 ms

      • Echo Time (TE): 1-3 ms

      • Flip Angle: 10-15°

      • Field of View (FOV): To cover the entire brain

      • Slice Thickness: 1-2 mm

      • Matrix Size: 128x128 or higher

      • Temporal Resolution: 10-20 seconds per dynamic scan

    • Acquisition Protocol:

      • Begin the dynamic T1-weighted acquisition and acquire 5-10 baseline (pre-contrast) images.

      • Administer a bolus of this compound via the catheter. A dosage of 0.03-0.06 mmol/kg is a suggested starting point for BBB permeability studies, which is lower than the typical angiography dose. The exact dose may need to be optimized for the specific animal model and research question.

      • Continue acquiring dynamic scans for a total of 20-30 minutes post-injection. The long intravascular half-life of this compound allows for a longer acquisition window to capture the slow leakage across a disrupted BBB.

Data Analysis
  • Motion Correction: Perform motion correction on the dynamic image series.

  • Signal to Concentration Conversion: Convert the T1-weighted signal intensity-time curves to contrast agent concentration-time curves using the pre-contrast T1 map and the known relaxivity of this compound.

  • Pharmacokinetic Modeling:

    • Apply a pharmacokinetic model to the concentration-time data to quantify BBB permeability. The most common models are the Tofts model and the Patlak model .[4]

    • Tofts Model: This model is a two-compartment model that describes the transfer of the contrast agent from the plasma to the extravascular extracellular space (EES). It yields the volume transfer constant (Ktrans ), which reflects the permeability and surface area product of the BBB, and the volume of the EES per unit volume of tissue (ve ).

    • Patlak Model: This is a graphical analysis method that is particularly useful for low permeability regimes and can be more robust in the presence of noise. It also provides an estimate of Ktrans.

  • Parametric Map Generation: Generate parametric maps of Ktrans and ve to visualize the spatial distribution of BBB disruption.

  • Region of Interest (ROI) Analysis: Draw ROIs in specific brain regions (e.g., the lesion core, peri-lesional tissue, and contralateral healthy tissue) to extract quantitative permeability values for statistical analysis.

Visualizations

Signaling Pathways and Experimental Workflow

The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts in BBB disruption and the experimental workflow for its assessment using this compound-enhanced MRI.

BBB_Disruption_Pathway cluster_0 Neurological Insult (e.g., Ischemia, Inflammation) cluster_1 Cellular Response cluster_2 Molecular Mechanisms cluster_3 Functional Consequence Insult Insult Astrocyte_Activation Astrocyte Activation Insult->Astrocyte_Activation Microglia_Activation Microglia Activation Insult->Microglia_Activation Pericyte_Dysfunction Pericyte Dysfunction Insult->Pericyte_Dysfunction MMP_Upregulation MMP Upregulation Astrocyte_Activation->MMP_Upregulation VEGF_Signaling VEGF Signaling Astrocyte_Activation->VEGF_Signaling Microglia_Activation->MMP_Upregulation TJ_Disruption Tight Junction Disruption (ZO-1, Occludin) Pericyte_Dysfunction->TJ_Disruption BBB_Disruption Blood-Brain Barrier Disruption TJ_Disruption->BBB_Disruption MMP_Upregulation->TJ_Disruption VEGF_Signaling->TJ_Disruption

Caption: Signaling pathways leading to blood-brain barrier disruption.

DCE_MRI_Workflow cluster_0 Animal Preparation cluster_1 MRI Acquisition cluster_2 Data Processing & Analysis cluster_3 Interpretation Animal_Prep Anesthesia & Catheterization Pre_Contrast Pre-contrast T1 Map & T2-weighted Scan Animal_Prep->Pre_Contrast DCE_Scan Dynamic T1-weighted Acquisition Pre_Contrast->DCE_Scan Contrast_Injection This compound Injection (IV Bolus) DCE_Scan->Contrast_Injection Motion_Correction Motion Correction DCE_Scan->Motion_Correction Contrast_Injection->DCE_Scan Concentration_Conversion Signal to Concentration Conversion Motion_Correction->Concentration_Conversion PK_Modeling Pharmacokinetic Modeling (Tofts/Patlak) Concentration_Conversion->PK_Modeling Parametric_Maps Generation of Ktrans & ve Maps PK_Modeling->Parametric_Maps ROI_Analysis ROI Analysis Parametric_Maps->ROI_Analysis Statistical_Analysis Statistical Analysis ROI_Analysis->Statistical_Analysis

Caption: Experimental workflow for this compound DCE-MRI.

Gadofosveset_Mechanism cluster_0 Intravascular Space cluster_1 Blood-Brain Barrier cluster_2 Brain Parenchyma This compound This compound Complex This compound-Albumin Complex This compound->Complex Albumin Albumin Albumin->Complex Intact_BBB Intact BBB (Tight Junctions) Complex->Intact_BBB No Passage Disrupted_BBB Disrupted BBB (Leaky Junctions) Complex->Disrupted_BBB Passage Extravasation Extravasated Complex Disrupted_BBB->Extravasation Signal_Enhancement T1 Signal Enhancement Extravasation->Signal_Enhancement

Caption: Mechanism of this compound in detecting BBB disruption.

References

Application Notes and Protocols for Myocardial Perfusion Imaging with Gadofosveset Trisodium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Gadofosveset (B1198095) trisodium (B8492382) (Ablavar®, formerly Vasovist®) was an intravascular (blood-pool) contrast agent for magnetic resonance imaging (MRI). The production of this contrast agent was discontinued (B1498344) in 2017. These application notes are intended for research and informational purposes only, based on historical data and studies.

Introduction

This compound trisodium was a gadolinium-based contrast agent designed for contrast-enhanced magnetic resonance angiography (MRA). Its unique property was its ability to reversibly bind to serum albumin, which restricted its distribution to the intravascular space and prolonged its plasma half-life compared to conventional extracellular gadolinium agents.[1] This characteristic offered potential advantages for myocardial perfusion imaging by enabling both first-pass and steady-state imaging with higher relaxivity, leading to a strong T1-shortening effect.[1][2] These notes provide a detailed overview of the imaging protocols and data analysis methods for myocardial perfusion studies using this compound.

Mechanism of Action: Reversible Albumin Binding

The primary mechanism of action for this compound's utility in myocardial perfusion imaging is its reversible binding to human serum albumin. This interaction significantly increases the T1 relaxivity of the agent and confines it to the blood pool, thereby enhancing the signal from the circulating blood during MR imaging.

Mechanism of Action of this compound cluster_0 Systemic Circulation cluster_1 Myocardial Tissue This compound This compound Gadofosveset_Albumin_Complex This compound-Albumin Complex This compound->Gadofosveset_Albumin_Complex Reversible Binding Albumin Albumin Albumin->Gadofosveset_Albumin_Complex Myocardium Myocardium Gadofosveset_Albumin_Complex->Myocardium Perfusion T1_Shortening Enhanced T1 Shortening Myocardium->T1_Shortening Presence of Gadolinium Signal_Enhancement Increased MR Signal T1_Shortening->Signal_Enhancement

Caption: this compound reversibly binds to albumin, enhancing T1 shortening in the myocardium.

Experimental Protocols

Subject Preparation
  • Informed Consent: Obtain informed consent from all subjects in accordance with institutional guidelines.

  • Screening: Screen subjects for contraindications to MRI and gadolinium-based contrast agents, including renal impairment.

  • Positioning: Position the subject supine within the MRI scanner.

  • ECG and Respiratory Gating: Apply ECG leads for cardiac gating and a respiratory belt for motion compensation to minimize artifacts.

Injection Protocols

The choice of injection protocol depends on the imaging strategy (first-pass perfusion vs. steady-state coronary MRA).

  • First-Pass Perfusion: A single intravenous bolus injection is typically used.

  • Steady-State Coronary MRA: A dual-injection protocol consisting of an initial bolus followed by a slow infusion is recommended to achieve and maintain a stable intravascular concentration of the contrast agent.[3]

ParameterFirst-Pass PerfusionSteady-State Coronary MRA
Dosage 0.00375 - 0.0150 mmol/kg0.03 - 0.06 mmol/kg
Injection Type Single BolusDual (Bolus + Slow Infusion)
Bolus/Infusion Ratio N/A60% Bolus / 40% Infusion
Injection Rate 1.5 - 3.0 mL/sBolus: 1.5 mL/s, Infusion: Rate calculated for 5-10 min duration
Saline Flush 20-30 mLFollowing bolus injection
MRI Acquisition Protocols

Myocardial perfusion imaging with this compound has been performed on both 1.5T and 3T MRI systems. T1-weighted pulse sequences are employed to maximize the signal enhancement from the T1-shortening effect of gadolinium.

First-Pass Perfusion Imaging Parameters

Parameter1.5T System3T System
Pulse Sequence T1-weighted Saturation Recovery turboFLASHT1-weighted Saturation Recovery turboFLASH
Repetition Time (TR) ~2.3 ms~2.1 - 2.9 ms
Echo Time (TE) ~1.0 ms~1.1 - 1.4 ms
Flip Angle 12° - 15°12° - 14°
Slice Thickness 8 mm6 - 10 mm
Field of View (FOV) 320 x 260 mm360 x 360 mm
Matrix Size 192 x 115128 x 128
Temporal Resolution One image per heartbeatOne image per heartbeat

Steady-State Coronary MRA Imaging Parameters

Parameter3T System
Pulse Sequence Inversion-prepared spoiled gradient-echo
Spatial Resolution 1.0 mm³
Gating Free-breathing with 100% navigator efficiency
Acquisition Time 5-15 minutes

Experimental Workflow

The following diagram outlines the typical workflow for a myocardial perfusion imaging study using this compound.

Experimental Workflow for this compound Myocardial Perfusion Imaging Patient_Preparation Patient Preparation (Informed Consent, Screening) Positioning_Gating Positioning in MRI (ECG and Respiratory Gating) Patient_Preparation->Positioning_Gating Pre-Contrast_Scans Acquire Pre-Contrast Images (T1 mapping, Cine) Positioning_Gating->Pre-Contrast_Scans Contrast_Injection This compound Injection (Bolus or Bolus + Infusion) Pre-Contrast_Scans->Contrast_Injection Dynamic_Imaging Dynamic First-Pass Perfusion Imaging Contrast_Injection->Dynamic_Imaging Steady_State_Imaging Steady-State Coronary MRA (optional) Dynamic_Imaging->Steady_State_Imaging Post_Processing Image Post-Processing and Analysis Dynamic_Imaging->Post_Processing Steady_State_Imaging->Post_Processing Data_Analysis Quantitative/Semi-quantitative Data Analysis Post_Processing->Data_Analysis

Caption: Workflow from patient preparation to data analysis for this compound perfusion MRI.

Data Presentation and Analysis

The analysis of myocardial perfusion can be performed using semi-quantitative or quantitative methods.

Semi-Quantitative Analysis

This approach involves analyzing the signal intensity-time curves of the myocardial tissue.

  • Upslope: The maximum slope of the signal intensity curve during the first pass of the contrast agent. It reflects the rate of myocardial blood flow.

  • Peak Signal-to-Noise Ratio (SNR): The maximum signal intensity in the myocardium relative to the standard deviation of the background noise.

  • Contrast Enhancement Ratio (CER): The ratio of the peak signal intensity to the baseline signal intensity.

Summary of Dose-Response for Semi-Quantitative Analysis [4]

Dose (mmol/kg)Magnetic FieldKey Findings
0.003751.5TOptimal for semi-quantitative analysis. Higher doses led to lower upslope values in the second perfusion.
0.00753TRecommended to avoid dark banding artifacts.
0.01501.5T & 3TIncreased occurrence of dark banding artifacts.
Quantitative Analysis

Quantitative analysis aims to derive absolute values for myocardial blood flow (MBF). This typically requires deconvolution of the arterial input function (AIF) from the tissue residue function.

Summary of Dose-Response for Quantitative Analysis [5][6]

Dose (mmol/kg)Magnetic FieldKey Findings
0.003751.5TOptimal for quantitative analysis. Higher doses caused an overestimation of MBF.
0.00753TConsidered the best dose for a single perfusion scan. A second scan may lead to an overestimation of MBF.
0.01501.5T & 3TSignificant overestimation of MBF.

Conclusion

Myocardial perfusion imaging with this compound offered the potential for both first-pass and steady-state assessment of myocardial blood flow due to its unique pharmacokinetic properties. The optimal dosage and injection strategy were dependent on the magnetic field strength and the desired analysis method (semi-quantitative vs. quantitative). While this compound is no longer commercially available, the protocols and findings from studies using this agent contribute to the broader understanding of advanced cardiovascular MRI techniques and the development of future intravascular contrast agents.

References

Application Notes and Protocols for Sentinel Lymph Node Mapping with Gadofosveset in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of Gadofosveset (B1198095) trisodium (B8492382), a gadolinium-based magnetic resonance imaging (MRI) contrast agent, for sentinel lymph node (SLN) mapping in preclinical animal models. The information is compiled from various studies and is intended to guide researchers in designing and executing their own experiments.

Introduction to this compound for Lymphatic Imaging

This compound trisodium is a small molecule gadolinium chelate that exhibits reversible binding to serum albumin.[1][2] This property temporarily increases its molecular size, effectively transforming it into a macromolecular agent suitable for lymphatic imaging after interstitial injection.[1][3] Unlike conventional small molecule contrast agents that rapidly enter the vascular system, the this compound-albumin complex is retained within the lymphatic vessels for a longer duration, allowing for clear visualization of lymphatic channels and draining lymph nodes.[1][2] This characteristic makes it a valuable tool for SLN mapping, a crucial procedure in cancer staging to identify the first lymph node(s) to which cancer cells are most likely to spread.[4][5]

The affinity of this compound is optimized for human serum albumin (HSA).[1][6] Therefore, when used in animal models, it is often premixed with HSA to ensure effective binding and retention within the lymphatic system.[1][3]

Mechanism of Action

The mechanism of this compound in SLN mapping is based on its unique interaction with albumin and the principles of lymphatic drainage. After interstitial injection, this compound rapidly binds to albumin present in the interstitial fluid. This binding is reversible but strong enough to create a larger complex that is preferentially taken up by the lymphatic capillaries. The complex then travels through the lymphatic vessels to the draining lymph nodes. The gadolinium in the complex significantly shortens the T1 relaxation time of surrounding water protons, resulting in a bright signal on T1-weighted MRI images, thereby clearly delineating the lymphatic pathways and identifying the sentinel lymph nodes.[2]

Gadofosveset_Mechanism cluster_interstitial_space Interstitial Space cluster_lymphatic_system Lymphatic System This compound This compound Gadofosveset_Albumin_Complex This compound-Albumin Complex This compound->Gadofosveset_Albumin_Complex Binds to Albumin Albumin Albumin->Gadofosveset_Albumin_Complex Lymphatic_Vessel Lymphatic Vessel Gadofosveset_Albumin_Complex->Lymphatic_Vessel Uptake Sentinel_Lymph_Node Sentinel Lymph Node (SLN) Lymphatic_Vessel->Sentinel_Lymph_Node Flows to MRI_Signal Enhanced T1 Signal on MRI Sentinel_Lymph_Node->MRI_Signal Generates

Caption: Mechanism of this compound for Sentinel Lymph Node Mapping.

Quantitative Data Summary

The following tables summarize quantitative data from studies using this compound for SLN mapping in different animal models.

Table 1: Canine Model - Intraprostatic Injection for Prostate SLN Mapping [3][7]

Injection Volume of this compound-HSAOutcome
2.0 - 2.5 mLExcessive periprostatic extravasation
0.5 mLSuboptimal visualization of lymph nodes
0.2 mL Optimal visualization of draining periprostatic lymph nodes
0.1 mLSuboptimal visualization of lymph nodes

Table 2: Murine Model - Intradermal Injection for Lymphatic Imaging [1][6]

Contrast AgentTMR at 2.5 minTMR at 7.5 minTMR at 15 min
This compound-HSA 2.41 ± 0.20 > G4 & G6-Gd-DTPA 2.18 ± 0.19
G4-Gd-DTPA (6 nm)2.24 ± 0.102.24 ± 0.102.37 ± 0.15
G6-Gd-DTPA (10 nm)2.12 ± 0.112.12 ± 0.112.25 ± 0.18

TMR = Target-to-Muscle Ratio. Data presented as Mean ± Standard Deviation.

Experimental Protocols

The following are detailed protocols for SLN mapping using this compound in canine and murine models, based on published studies.

Canine Model: Prostate Sentinel Lymph Node Mapping

This protocol is adapted from a study investigating SLN draining the prostate in a canine model.[3][7]

Materials:

  • This compound trisodium (Ablavar®)

  • 10% Human Serum Albumin (HSA)

  • Anesthetized male canines (25-42 kg)

  • 3T MRI scanner

  • Transrectal needle guide

Procedure:

  • Contrast Agent Preparation: Prepare the contrast agent by premixing 50mM this compound trisodium with 10% HSA.

  • Animal Preparation: Anesthetize the canine according to institutional guidelines. Place the animal in the MRI scanner.

  • Injection: Under MRI guidance, place a needle transrectally into one lobe of the prostate using a commercially available intrarectal needle guide.

  • Administration: Inject 0.2 mL of the this compound-HSA mixture into the prostate lobe.

  • Imaging: Perform T1-weighted MRI immediately after injection and acquire images at subsequent time points to visualize the lymphatic drainage and identify the sentinel lymph nodes. Delayed imaging can reveal upper-echelon nodes.

Canine_Protocol_Workflow Start Start Prepare_Agent Prepare this compound-HSA (50mM this compound + 10% HSA) Start->Prepare_Agent Anesthetize Anesthetize Canine Prepare_Agent->Anesthetize Position Position in 3T MRI Scanner Anesthetize->Position Guide_Needle Guide Needle Transrectally to Prostate Position->Guide_Needle Inject Inject 0.2 mL of Agent Guide_Needle->Inject Acquire_Images Acquire T1-Weighted MR Images Inject->Acquire_Images Analyze Analyze Images for SLN Visualization Acquire_Images->Analyze End End Analyze->End

Caption: Experimental Workflow for Canine Prostate SLN Mapping.

Murine and Primate Model: Intradermal Lymphangiography

This protocol is based on a study performing MR lymphangiography after intradermal injection in mice and monkeys.[1][6]

Materials:

  • This compound trisodium

  • 10% Human Serum Albumin (HSA)

  • Female athymic nude mice (6-8 weeks old) or primates

  • 3.0 T clinical MRI scanner

  • 30-gauge needle

Procedure:

  • Contrast Agent Preparation: Prepare the imaging agent by premixing this compound with 10% HSA.

  • Animal Preparation: Anesthetize the mouse or primate following approved institutional protocols.

  • Injection: For mice, inject 20 µL of the this compound-HSA mixture intradermally into the front and back paws using a 30-gauge needle. For primates, a similar intradermal injection is performed at a hind leg pad.

  • Imaging: Perform MR lymphangiography on a 3.0 T clinical scanner. Acquire images at various time points post-injection (e.g., 2.5, 7.5, 15, and 30 minutes) to observe the dynamics of lymphatic uptake and node enhancement.

  • Data Analysis: Calculate the target-to-muscle ratio (TMR) to quantify the signal enhancement in the lymph nodes.

Murine_Protocol_Workflow Start Start Prepare_Agent Prepare this compound-HSA (this compound + 10% HSA) Start->Prepare_Agent Anesthetize Anesthetize Mouse/Primate Prepare_Agent->Anesthetize Inject Intradermal Injection (20 µL in mice) Anesthetize->Inject Position_in_MRI Position in 3.0 T MRI Scanner Inject->Position_in_MRI Acquire_Images Acquire Dynamic MR Images (2.5 - 30 min post-injection) Position_in_MRI->Acquire_Images Analyze_Data Calculate Target-to-Muscle Ratio (TMR) Acquire_Images->Analyze_Data End End Analyze_Data->End

Caption: Experimental Workflow for Murine/Primate Intradermal Lymphangiography.

Concluding Remarks

This compound trisodium, when premixed with HSA, serves as an effective contrast agent for sentinel lymph node mapping in various animal models. Its ability to be retained within the lymphatic system allows for high-resolution visualization of lymphatic vessels and nodes using MRI. The protocols and data presented here provide a foundation for researchers to utilize this technique in their preclinical studies, contributing to advancements in cancer research and drug development. It is important to note that this compound production was discontinued; however, these findings with an albumin-binding agent remain valuable for the development of future lymphatic imaging agents.[8]

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Gadofosveset Dose for Small Animal Imaging

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of Gadofosveset (B1198095) for small animal imaging.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting dose of this compound for MRI in mice and rats?

A1: A common starting dose for intravenous (IV) administration of this compound in mice is 0.03 mmol/kg.[1] This dose has been used in studies for dynamic contrast-enhanced MRI (DCE-MRI).[1][2] For comparison, a study in pigs found a dose of 0.0916 mmol/kg of this compound produced a similar T2* signal drop to 0.1 mmol/kg of gadobutrol.[3] Given the lower plasma protein binding of this compound in rodents compared to humans, dose adjustments may be necessary based on the specific research question and imaging protocol.

Q2: What is the optimal timing for image acquisition after this compound administration?

A2: The optimal imaging time depends on the administration route and the imaging application. For intravenous injections in mice, the time-to-peak (TTP) enhancement is approximately 5.4 minutes.[4] For magnetic resonance angiography (MRA), imaging is typically performed in two stages: a dynamic stage immediately following injection, and a steady-state stage which generally begins 5 to 7 minutes after injection.[5]

Q3: Can this compound be administered subcutaneously (SC) for small animal imaging?

A3: Yes, subcutaneous administration is a viable alternative to the intravenous route in mice.[4] However, the time-to-peak enhancement is significantly longer, at approximately 45.0 minutes for this compound.[4] This slower uptake should be considered when planning experimental timelines.[4]

Q4: How does the albumin binding of this compound differ between species, and how does this impact imaging?

A4: The binding of this compound to serum albumin is species-dependent. The binding affinity is highest in humans, followed by pigs and rabbits, and is lower in dogs, rats, and mice. This variation in protein binding will affect the agent's relaxivity and pharmacokinetic profile in different species. The lower binding in rodents may necessitate adjustments to the dose to achieve the desired contrast enhancement.

Q5: What are the key pharmacokinetic parameters of this compound in small animals?

A5: In rodents, gadolinium-based contrast agents (GBCAs) are primarily excreted renally, with a half-life of approximately 20 minutes in rats.[6] Over 98% is typically excreted in the urine within 24 hours.[6]

Troubleshooting Guide

Issue 1: Poor or weak contrast enhancement in blood vessels.

Possible Cause Troubleshooting Step
Suboptimal Dose The lower albumin binding affinity in rodents may require a higher dose than what is typically used in human studies. Consider a dose titration study, starting from 0.03 mmol/kg and increasing incrementally, to determine the optimal dose for your specific animal model and imaging protocol.
Incorrect Imaging Window For dynamic imaging, ensure that acquisition begins immediately after IV injection. For steady-state imaging, allow sufficient time for the agent to distribute, typically starting 5-7 minutes post-injection.[5] If using subcutaneous injection, the imaging window will be significantly delayed (around 45 minutes post-injection).[4]
Improper Injection Technique Ensure the full dose is delivered intravenously. Infiltration of the contrast agent into the surrounding tissue will result in poor vascular enhancement. Consider using a catheter for reliable venous access.

Issue 2: Image artifacts.

Possible Cause Troubleshooting Step
Motion Artifacts Ensure the animal is properly anesthetized and secured to minimize movement during the scan. Respiratory and cardiac gating can also be employed to reduce motion-related artifacts.
High Local Concentration A high concentration of this compound, particularly during the initial bolus injection, can lead to susceptibility artifacts, appearing as dark bands.[7] Using a slower injection rate or a saline flush can help to mitigate this.
Metal Implants Metallic implants can cause significant artifacts in MR images. If possible, use non-metallic materials for any necessary surgical implants or monitoring equipment.

Issue 3: Low signal-to-noise ratio (SNR).

Possible Cause Troubleshooting Step
Suboptimal Imaging Parameters Optimize the pulse sequence parameters (e.g., TR, TE, flip angle) for the specific magnetic field strength and the contrast agent being used.
High Magnetic Field Strength The longitudinal relaxivity of this compound decreases at higher magnetic field strengths (e.g., 7T).[8] This can lead to lower signal enhancement. Consider using alternative imaging techniques like spin locking to increase relaxivity at high fields.[8]

Quantitative Data Summary

Table 1: Recommended Dosing and Timing for this compound in Small Animals

Parameter Mouse (Intravenous) Mouse (Subcutaneous) Rat (Intravenous - extrapolated)
Starting Dose (mmol/kg) 0.03[1]0.03 (based on IV dose)0.03 - 0.1
Injection Volume 0.1 mL[4]0.1 mL[4]Dependent on concentration and weight
Time-to-Peak (minutes) 5.4[4]45.0[4]~5-10 (estimated)
Steady-State Imaging Start (minutes) ~5-7N/A~5-10

Table 2: Species-Dependent Plasma Protein Binding of this compound

Species Binding Percentage
Human >90%
Pig High
Rabbit High
Dog Moderate
Rat Lower
Mouse Lower

Experimental Protocols

Protocol 1: Intravenous Administration of this compound for MRI in Mice

  • Animal Preparation: Anesthetize the mouse using an appropriate anesthetic agent (e.g., isoflurane). Place a catheter in the tail vein for intravenous injection.

  • Contrast Agent Preparation: Prepare a solution of this compound at the desired concentration. The recommended starting dose is 0.03 mmol/kg.

  • Injection: Inject a total volume of 0.1 mL of the this compound solution as a bolus via the tail vein catheter.[4] Follow immediately with a saline flush.

  • Image Acquisition:

    • Dynamic Imaging: Begin T1-weighted image acquisition immediately upon injection.

    • Steady-State Imaging: Commence steady-state imaging sequences approximately 5-7 minutes after injection.

Protocol 2: Subcutaneous Administration of this compound for MRI in Mice

  • Animal Preparation: Anesthetize the mouse.

  • Contrast Agent Preparation: Prepare a solution of this compound.

  • Injection: Inject a total volume of 0.1 mL of the this compound solution subcutaneously in the dorsal region.[4]

  • Image Acquisition: Begin T1-weighted image acquisition approximately 45 minutes after injection to coincide with the time-to-peak enhancement.[4]

Visualizations

ExperimentalWorkflow cluster_prep Preparation cluster_admin Administration cluster_acq Image Acquisition cluster_analysis Analysis AnimalPrep Animal Preparation (Anesthesia, Catheterization) Injection Injection (IV or SC) AnimalPrep->Injection ContrastPrep This compound Preparation (Dose Calculation) ContrastPrep->Injection Dynamic Dynamic Imaging (Immediate Post-Injection) Injection->Dynamic IV Route SteadyState Steady-State Imaging (5-7 min Post-Injection) Injection->SteadyState IV Route (Delayed) Injection->SteadyState SC Route (Delayed ~45 min) ImageAnalysis Image Analysis (Contrast Enhancement, SNR) Dynamic->ImageAnalysis SteadyState->ImageAnalysis

Caption: Experimental workflow for this compound-enhanced small animal MRI.

TroubleshootingFlowchart Start Poor Image Quality WeakContrast Weak Contrast? Start->WeakContrast Artifacts Artifacts Present? WeakContrast->Artifacts No Dose Increase Dose WeakContrast->Dose Yes LowSNR Low SNR? Artifacts->LowSNR No Motion Improve Animal Stabilization Use Gating Artifacts->Motion Yes Parameters Optimize Pulse Sequence LowSNR->Parameters Yes End Improved Image Quality LowSNR->End No Timing Adjust Imaging Time Dose->Timing Injection Check Injection Technique Timing->Injection Injection->End Susceptibility Slow Injection Rate Use Saline Flush Motion->Susceptibility Susceptibility->End FieldStrength Consider Alternative Sequences (e.g., Spin Locking) Parameters->FieldStrength FieldStrength->End

Caption: Troubleshooting flowchart for common issues in this compound imaging.

References

Technical Support Center: Gadofosveset in High-Field MRI

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the use of Gadofosveset (B1198095) Trisodium (B8492382) in high-field magnetic resonance imaging (MRI). This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance for optimizing experimental outcomes. This compound's unique property of reversibly binding to serum albumin presents distinct behaviors at high magnetic fields.[1][2][3]

Disclaimer: this compound trisodium (Ablavar/Vasovist) production was discontinued (B1498344) in 2017.[4] This guide is intended for researchers who may still have access to or be working with this agent.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is the contrast enhancement from this compound lower than expected on our high-field (≥ 3T) MRI scanner?

A1: This is a known characteristic of this compound. Its high longitudinal relaxivity (r1), which is responsible for T1-weighted contrast enhancement, is significantly greater at lower magnetic fields (≤3.0 T) due to its binding to serum albumin.[1][2] As the magnetic field strength increases, the relaxivity of the albumin-bound this compound decreases, approaching the levels of conventional non-binding gadolinium-based contrast agents (GBCAs).[2]

Troubleshooting Steps:

  • Verify Field Strength Dependence: If possible, compare enhancement at different field strengths (e.g., 1.5T vs. 3T or 7T) to confirm this effect.

  • Consider Alternative Imaging Techniques: Spin-locking techniques (T1ρ imaging) can be used to increase the relaxivity of this compound at high fields, as they are more sensitive to the macromolecular environment.[1][2]

  • Optimize Imaging Parameters: While increasing the dose is a potential option, it's crucial to adhere to approved dosage guidelines (0.03 mmol/kg) and consider potential safety implications.[4][5]

Q2: We are observing significant signal loss and image distortion (artifacts) when using this compound at 7T. What could be the cause and how can we mitigate this?

A2: High-field MRI is inherently more susceptible to certain artifacts, which can be exacerbated by the presence of a contrast agent.[6] The primary culprits are likely:

  • Magnetic Susceptibility Artifacts: These occur at the interface of tissues with different magnetic susceptibilities, causing signal loss and geometric distortion.[7][8] Gadolinium-based agents are paramagnetic and can increase these effects, especially at high concentrations.[9]

  • B1 Field Inhomogeneity: At high field strengths, the radiofrequency (B1) field can be non-uniform across the imaging volume, leading to variations in signal intensity and contrast.[10][11]

Troubleshooting Steps:

  • Pulse Sequence Selection: Use spin-echo (SE) or turbo spin-echo (TSE) sequences instead of gradient-echo (GRE) sequences, as they are less sensitive to susceptibility artifacts.[8][12]

  • Reduce Echo Time (TE): Shorter TE values minimize the time for dephasing caused by magnetic field inhomogeneities, thereby reducing signal loss.[7]

  • Increase Bandwidth: A wider receiver bandwidth can help to reduce susceptibility artifacts.[7]

  • Shimming: Perform careful shimming of the magnetic field over the region of interest to improve homogeneity.

  • Dielectric Pads: For imaging areas near the surface, dielectric pads can help to improve B1 field homogeneity.

Q3: Can we use standard T1-weighted sequences to quantify tissue albumin concentration with this compound at high field strengths?

A3: It is challenging. While the binding of this compound to albumin is the basis for its use as a potential biomarker for albumin concentration, the reduced relaxivity at high fields makes this difficult with standard T1-weighted sequences.[2][13] The difference in T1 relaxation times between bound and unbound this compound diminishes at higher field strengths.[2]

Alternative Approaches:

  • T1ρ (Spin-Lock) Imaging: As mentioned, T1ρ is more sensitive to the bound state of this compound at high fields and may provide a more accurate quantification of albumin binding.[1][2]

  • Quantitative T1 Mapping: Instead of standard T1-weighted imaging, quantitative T1 mapping sequences can be used to measure the actual T1 relaxation time. However, the reduced relaxivity will still impact the sensitivity of this measurement.

Q4: Are there any specific safety concerns with using this compound at high magnetic fields?

A4: Preclinical studies have shown this compound to be well-tolerated with a reasonable safety margin at standard clinical doses.[14] The primary safety concerns with gadolinium-based contrast agents are related to gadolinium deposition and nephrogenic systemic fibrosis (NSF), particularly in patients with renal impairment. While there is no specific evidence to suggest that high magnetic fields increase these risks, it is crucial to adhere to all standard safety protocols for GBCAs.

Quantitative Data Summary

The relaxivity of this compound is highly dependent on the magnetic field strength and its binding state to albumin.

ParameterCondition1.5 T3.0 T4.7 T7.0 T
r1 Relaxivity (mM⁻¹s⁻¹) In Plasma/Serum (Bound)18-20[4]~2x other GBCAs[2]Decreased[1][2]Significantly Decreased[15]
In PBS/Water (Unbound)--5.5[2]-
r2 Relaxivity (mM⁻¹s⁻¹) In Serum (Bound)--Significantly higher than unbound[1]-

Note: Specific relaxivity values at 3T and 7T are not consistently reported in the literature but the trend of decreasing r1 relaxivity with increasing field strength is well-established.[2][15]

Experimental Protocols

Protocol 1: In Vitro Evaluation of this compound Relaxivity

This protocol is adapted from methodologies described for evaluating MRI contrast agents.[16][17]

  • Preparation of Phantoms:

    • Prepare a series of phantoms with varying concentrations of this compound (e.g., 0.1, 0.25, 0.5, 1.0 mM) in both phosphate-buffered saline (PBS) to represent the unbound state and in a solution of 4% bovine serum albumin (BSA) or human serum albumin (HSA) to mimic the bound state in plasma.

    • Include a phantom with only PBS and another with only the albumin solution as controls.

  • MRI Acquisition:

    • Place the phantoms in the MRI scanner at the desired field strength (e.g., 3T, 7T).

    • Acquire T1 maps using an inversion recovery spin-echo or similar quantitative T1 mapping sequence.

    • Acquire T2 maps using a multi-echo spin-echo sequence.

  • Data Analysis:

    • Measure the T1 and T2 relaxation times in each phantom.

    • Calculate the relaxation rates (R1 = 1/T1 and R2 = 1/T2).

    • Plot R1 and R2 against the concentration of this compound for both the PBS and albumin series.

    • The slope of the line in the linear regression of this plot represents the r1 and r2 relaxivity, respectively.

Visualizations

Gadofosveset_High_Field_Challenge cluster_challenge Primary Challenge with this compound at High Field cluster_cause Underlying Cause cluster_consequences Consequences cluster_solutions Potential Solutions Reduced_T1_Relaxivity Reduced T1 Relaxivity (r1) Lower_Enhancement Lower T1 Contrast Enhancement Reduced_T1_Relaxivity->Lower_Enhancement Quant_Difficulty Difficulty in Albumin Quantification Reduced_T1_Relaxivity->Quant_Difficulty High_Field High Magnetic Field (≥ 3T) High_Field->Reduced_T1_Relaxivity Albumin_Binding Albumin Binding Dynamics Albumin_Binding->Reduced_T1_Relaxivity Spin_Lock Spin-Locking (T1ρ) Imaging Lower_Enhancement->Spin_Lock Parameter_Opt Pulse Sequence Optimization Lower_Enhancement->Parameter_Opt Quant_Difficulty->Spin_Lock Troubleshooting_Workflow cluster_problem Problem Identification cluster_diagnosis Artifact Diagnosis cluster_solutions_contrast Solutions for Low Contrast cluster_solutions_artifact Solutions for Artifacts Start Suboptimal Image Quality at High Field Is_Low_Contrast Low Contrast Enhancement? Start->Is_Low_Contrast Is_Distortion Signal Loss / Distortion? Start->Is_Distortion Use_T1rho Implement T1ρ (Spin-Lock) Is_Low_Contrast->Use_T1rho Yes Optimize_Params Optimize T1w Parameters Is_Low_Contrast->Optimize_Params Yes Use_SE_TSE Use Spin-Echo / Turbo Spin-Echo Is_Distortion->Use_SE_TSE Yes Shorten_TE Shorten Echo Time (TE) Is_Distortion->Shorten_TE Yes Increase_BW Increase Bandwidth Is_Distortion->Increase_BW Yes Improve_Shim Improve B0 Shimming Is_Distortion->Improve_Shim Yes

References

Technical Support Center: Minimizing Motion Artifacts in Gadofosveset-Enhanced MRA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing motion artifacts during Gadofosveset-enhanced Magnetic Resonance Angiography (MRA) experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of motion artifacts in MRA?

Motion artifacts in MRA are primarily caused by voluntary or involuntary patient movement, as well as physiological processes such as breathing, cardiac pulsation, and blood flow.[1][2] These movements during the relatively long acquisition times of MRA sequences can lead to ghosting, blurring, and misregistration of vascular structures, potentially compromising diagnostic accuracy.[1][2]

Q2: How does this compound's profile as a blood pool agent help in mitigating motion artifacts?

This compound (B1198095) is a gadolinium-based contrast agent that reversibly binds to serum albumin, giving it a longer intravascular residence time compared to conventional extracellular agents.[3][4] This prolonged enhancement window allows for the use of longer, motion-compensated imaging sequences, such as steady-state MRA, which are less susceptible to motion artifacts than rapid first-pass acquisitions.[5][6] The ability to perform high-resolution imaging over an extended period facilitates the use of techniques like respiratory and cardiac gating.[7][8]

Q3: What is the difference between first-pass and steady-state MRA with this compound, and which is better for minimizing motion?

  • First-pass MRA captures the initial arrival of the contrast agent in the vasculature. It is a rapid imaging technique but is highly susceptible to motion artifacts if the patient moves during the brief acquisition window.[5][9]

  • Steady-state MRA is performed after the contrast agent has distributed throughout the blood pool and reached a relatively constant concentration.[5] This technique allows for longer acquisition times, enabling the use of motion correction strategies like respiratory gating and navigator echoes, resulting in superior image quality and fewer motion-related artifacts.[5][6]

For minimizing motion artifacts, steady-state MRA with appropriate motion compensation techniques is generally superior to first-pass MRA.[5]

Q4: What are navigator echoes and how do they reduce motion artifacts?

Navigator echoes are brief MRI pulses that are used to track the position of anatomical structures, typically the diaphragm, in real-time during the scan.[4] The information from the navigator echo is used to either "gate" the acquisition, meaning data is only collected when the structure is within a predefined position range, or to prospectively correct the imaging volume's position to follow the motion.[4][7] This is particularly effective for compensating for respiratory motion during free-breathing acquisitions.[4]

Q5: Can cardiac gating be used with this compound-enhanced MRA?

Yes, cardiac gating, often triggered by an electrocardiogram (ECG), is frequently used in this compound-enhanced MRA, especially for cardiac and thoracic imaging.[7][8] By synchronizing data acquisition with the cardiac cycle, motion artifacts arising from the beating heart and pulsatile blood flow can be significantly reduced.[7] Combining cardiac gating with respiratory motion compensation techniques can further enhance image quality.[7]

Troubleshooting Guides

Issue: Persistent ghosting artifacts in the phase-encoding direction.

  • Possible Cause: Patient motion, breathing, or vascular pulsation.

  • Troubleshooting Steps:

    • Patient Comfort and Instruction: Ensure the patient is comfortable and well-instructed to remain still. Use padding and immobilization aids if necessary.

    • Respiratory Compensation:

      • For thoracic and abdominal imaging, implement respiratory gating or navigator echoes to acquire data only during quiescent respiratory phases.[4][8]

      • Consider breath-holding techniques for shorter acquisitions if the patient can comply.[9]

    • Cardiac Gating: For cardiac and thoracic aorta imaging, use ECG gating to minimize artifacts from cardiac motion and blood flow.[7]

    • Sequence Optimization:

      • Switch to a steady-state MRA sequence, which allows for longer acquisition times and the effective use of motion compensation techniques.[5]

      • Increase the number of signal averages (NEX/NSA) to average out random motion, though this will increase scan time.

    • Post-Processing: If prospective correction is insufficient, retrospective motion correction algorithms can be applied to the acquired data.

Issue: Blurring of vessel edges and reduced vessel sharpness.

  • Possible Cause: Gross patient motion or inefficient motion compensation.

  • Troubleshooting Steps:

    • Review Motion Correction Parameters: Check the settings of your navigator or gating system. The acceptance window for motion may be too wide.

    • Utilize Steady-State Imaging: The longer acquisition window of steady-state MRA with this compound allows for higher spatial resolution, which can improve vessel sharpness.[5]

    • Optimize Imaging Parameters:

      • Ensure an adequate signal-to-noise ratio (SNR) by optimizing flip angle, TR, and TE.

      • Consider using a 3D acquisition with isotropic voxels for better multiplanar reformation and vessel analysis.[4]

    • Patient Sedation: In cases of uncooperative patients or significant involuntary movement, sedation may be considered, following appropriate clinical protocols.

Issue: Misregistration between pre- and post-contrast images in subtraction angiography.

  • Possible Cause: Patient movement between the acquisition of the mask (pre-contrast) and the contrast-enhanced images.

  • Troubleshooting Steps:

    • Immobilization: Use head coils, straps, or vacuum bags to minimize patient movement between scans.

    • Rapid Acquisition: Minimize the time between the mask and the contrast-enhanced scans.

    • Image Registration Software: Utilize post-processing software with robust image registration algorithms to align the pre- and post-contrast images before subtraction.

    • Consider Non-Subtracted Imaging: With the high signal provided by this compound, especially in steady-state MRA, diagnostic-quality images can often be obtained without the need for subtraction, thus avoiding this specific artifact.

Quantitative Data

Table 1: Comparison of First-Pass vs. Steady-State this compound-Enhanced MRA

FeatureFirst-Pass MRASteady-State MRAReference
Image Quality Score (Subjective) LowerSignificantly Higher[5]
Vessel Sharpness LowerSignificantly Higher[5]
Motion Artifacts More PrevalentFewer[5]
Signal-to-Noise Ratio (SNR) Generally high during peak enhancementCan be optimized for high SNR over a longer period[1][6]
Contrast-to-Noise Ratio (CNR) Higher during initial passCan be lower than peak first-pass but more stable[5]

Table 2: Impact of Motion Correction on Image Quality in Contrast-Enhanced MRA

Motion Correction TechniqueImprovement in Image Quality ScoreReduction in Motion ArtifactsReference
Respiratory Gating/Navigation Significant improvement in thoracic and abdominal imagingSubstantial reduction in respiratory ghosts and blurring[4][8]
Cardiac Gating Essential for high-quality cardiac and aortic root imagingMinimizes artifacts from cardiac motion and pulsatile flow[7]
Prospective Motion Correction (General) Subjectively and quantitatively improved image qualitySignificant reduction in blurring and ghosting[10]
Post-processing Motion Correction Can improve initially degraded imagesEffective for correcting residual motion artifacts[11]

Experimental Protocols

Protocol 1: Respiratory-Gated Steady-State MRA of the Thoracic Aorta with this compound

  • Patient Preparation:

    • Explain the procedure to the patient, emphasizing the importance of remaining still.

    • Place ECG leads for cardiac gating.

    • Position a respiratory bellows or navigator pencil beam over the dome of the right hemidiaphragm.

  • Contrast Administration:

    • Administer this compound (0.03 mmol/kg) intravenously.

  • Imaging Sequence:

    • Sequence Type: 3D Spoiled Gradient Echo (e.g., FLASH, VIBE).[8]

    • Gating:

      • ECG-gating to trigger acquisition during diastole.[7]

      • Respiratory navigator gating with an acceptance window of 3-5 mm.[4]

    • Acquisition Parameters (Example for 1.5T):

      • TR/TE: 3.7/1.4 ms

      • Flip Angle: 25 degrees

      • Voxel Size: 1.2 x 1.2 x 1.5 mm³

      • Field of View (FOV): Adapted to patient anatomy

      • Acquisition Time: 5-10 minutes, depending on navigator efficiency.[7]

  • Image Reconstruction:

    • Reconstruct the 3D dataset.

    • Perform multiplanar reformations (MPR) and maximum intensity projections (MIP) for visualization.

Protocol 2: Navigator-Gated 3D Inversion-Recovery Coronary MRA with this compound

  • Patient Preparation:

    • As in Protocol 1, with careful placement of ECG leads.

  • Contrast Administration:

    • A dual-injection protocol can be used to achieve a steady-state of contrast concentration. For a 5-10 minute scan, a bolus of 60-70% of the total dose (0.1 mmol/kg) is followed by a slow infusion of the remaining 30-40%.

  • Imaging Sequence:

    • Sequence Type: 3D Inversion-Recovery prepared Gradient Echo.[12]

    • Gating:

      • ECG-gating to acquire data in mid-diastole.

      • Real-time respiratory navigator gating of the right hemidiaphragm.[12]

    • Acquisition Parameters (Example for 1.5T):

      • TR/TE: 4.2/1.8 ms

      • Flip Angle: 20 degrees

      • Inversion Time (TI): Adjusted to null the myocardial signal.

      • Voxel Size: Isotropic, e.g., 1.3 x 1.3 x 1.3 mm³

      • Acquisition Time: Dependent on heart rate and navigator efficiency.

  • Image Reconstruction:

    • Reconstruct the high-resolution 3D dataset of the coronary arteries.

Visualizations

Motion_Artifact_Troubleshooting_Workflow start Motion Artifacts Observed (Ghosting, Blurring) check_cause Identify Primary Motion Source start->check_cause resp_motion Respiratory Motion (Breathing) check_cause->resp_motion Breathing cardiac_motion Cardiac/Pulsatile Motion check_cause->cardiac_motion Pulsation patient_motion Gross Patient Motion check_cause->patient_motion Random apply_resp_corr Apply Respiratory Compensation: - Gating - Navigator Echoes - Breath-hold resp_motion->apply_resp_corr apply_cardiac_corr Apply Cardiac Gating (ECG) cardiac_motion->apply_cardiac_corr improve_patient_comfort Improve Patient Comfort: - Instructions - Immobilization patient_motion->improve_patient_comfort re_evaluate Re-evaluate Image Quality apply_resp_corr->re_evaluate apply_cardiac_corr->re_evaluate improve_patient_comfort->re_evaluate acceptable Image Quality Acceptable re_evaluate->acceptable Yes not_acceptable Artifacts Persist re_evaluate->not_acceptable No post_process Apply Post-Processing Motion Correction not_acceptable->post_process post_process->acceptable Gadofosveset_MRA_Motion_Correction_Strategy cluster_pre_scan Pre-Scan Planning cluster_scan During Scan cluster_post_scan Post-Scan patient_prep Patient Preparation - Clear Instructions - Comfort Measures sequence_selection Sequence Selection - Steady-State vs. First-Pass patient_prep->sequence_selection prospective_correction Prospective Motion Correction sequence_selection->prospective_correction resp_comp Respiratory Compensation (Gating/Navigator) prospective_correction->resp_comp cardiac_gate Cardiac Gating (ECG) prospective_correction->cardiac_gate image_quality_assessment Image Quality Assessment resp_comp->image_quality_assessment cardiac_gate->image_quality_assessment retrospective_correction Retrospective Motion Correction (If Needed) image_quality_assessment->retrospective_correction Artifacts Present final_image Final High-Quality Image image_quality_assessment->final_image No Significant Artifacts retrospective_correction->final_image

References

Gadofosveset signal to noise ratio optimization techniques

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental workflows and troubleshooting common issues when using gadofosveset (B1198095). Please note that this compound (formerly marketed as Ablavar® and Vasovist®) was discontinued (B1498344) by the manufacturer in 2017 due to commercial reasons.[1][2][3] However, it remains a subject of scientific interest, and existing stocks may still be in use in research settings.

Troubleshooting Guides

This section provides solutions to specific problems that may be encountered during experiments with this compound.

Issue: Low Signal-to-Noise Ratio (SNR) in Magnetic Resonance Angiography (MRA)

Question: We are experiencing low SNR in our this compound-enhanced MRA images. What steps can we take to improve signal intensity?

Answer: Low SNR can arise from several factors, including suboptimal imaging parameters, incorrect contrast agent concentration, and patient-specific physiological variables. Here is a step-by-step guide to troubleshoot and optimize your SNR:

  • Optimize Pulse Sequence Parameters for Steady-State Imaging: this compound's long intravascular residence time makes it ideal for steady-state MRA, which allows for high-resolution imaging.

    • Pulse Sequence Selection: Utilize a T1-weighted 3D gradient-echo (GRE) sequence.

    • Repetition Time (TR) and Echo Time (TE): Use the shortest possible TR and TE to maximize signal from blood and minimize motion artifacts.

    • Flip Angle: Optimize the flip angle to maximize the signal from blood based on its T1 value after this compound administration. The T1 of blood is significantly shortened in the presence of this compound.[4]

  • Ensure Correct Dosage and Administration:

    • The recommended dose for MRA is 0.03 mmol/kg body weight.[5] Doses higher than this may not necessarily improve SNR and could lead to T2* shortening effects, which can decrease signal intensity.[6]

    • Administer as an intravenous bolus injection followed by a saline flush to ensure the entire dose reaches circulation.

  • Consider Magnetic Field Strength:

    • This compound's T1 relaxivity is highly dependent on the magnetic field strength. It is significantly higher at lower field strengths (e.g., 1.5T) compared to higher field strengths (e.g., 3T and above) when bound to albumin.[6][7] If you are using a high-field scanner, the expected signal enhancement will be lower.

  • Verify Albumin Concentration:

    • The signal enhancement of this compound is directly related to its binding to serum albumin.[8] In in vitro or ex vivo experiments, ensure that the albumin concentration is within the physiological range (typically 3.5 to 5.0 g/dL). Low albumin levels will result in a lower bound fraction of this compound and consequently, lower relaxivity and signal enhancement.

Issue: Venous Contamination in Steady-State MRA

Question: Our steady-state MRA images show significant venous overlay, making it difficult to visualize the arteries. How can we reduce venous contamination?

Answer: Venous contamination is a common challenge with blood pool contrast agents like this compound due to the simultaneous enhancement of both arteries and veins during steady-state imaging.[5][8] Here are some strategies to mitigate this issue:

  • Timing of Acquisition: While true steady-state imaging implies that timing is less critical than with first-pass MRA, acquiring images in the earlier phase of the steady state (a few minutes post-injection) may offer a better balance of arterial enhancement before peak venous enhancement.

  • Post-processing Techniques: Several post-processing methods can be employed to separate arterial and venous structures:

    • Maximum Intensity Projection (MIP): While simple and widely used, MIPs can sometimes exacerbate the issue of vessel overlap.

    • Multiplanar Reformatting (MPR): Carefully scrolling through thin MPR slices can help in distinguishing arteries from veins based on their anatomical course.

    • Vessel Segmentation and Subtraction: More advanced techniques involve segmenting the veins and digitally subtracting them from the image. This can be done manually or with specialized software.

  • k-space Segmentation: Some advanced acquisition schemes with k-space segmentation have been developed to suppress venous signal.[9]

Issue: Motion Artifacts in Long Acquisitions

Question: We are observing significant motion artifacts in our steady-state this compound images due to the long scan times. How can we minimize these artifacts?

Answer: Motion artifacts are a common problem in long MRI acquisitions. Here are several techniques to reduce their impact:[10]

  • Patient Comfort and Immobilization:

    • Ensure the subject is comfortable to minimize voluntary movement.

    • Use pads and straps for immobilization.

  • Respiratory Gating/Compensation:

    • For thoracic and abdominal imaging, use respiratory gating or navigator echoes to acquire data only during specific phases of the respiratory cycle.

  • Cardiac Gating:

    • For cardiac and thoracic imaging, electrocardiogram (ECG) gating is essential to minimize artifacts from cardiac motion.

  • Fast Imaging Techniques:

    • Employ parallel imaging techniques (e.g., SENSE, GRAPPA) to reduce acquisition time.

    • Consider using motion-insensitive pulse sequences like radial or spiral k-space acquisitions.

  • Post-processing Motion Correction:

    • Various algorithms can be applied retrospectively to correct for motion in the acquired data.[11]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a gadolinium-based contrast agent that reversibly binds to endogenous serum albumin in the blood.[8][9] This binding has two main consequences:

  • Increased Molecular Size: The binding to albumin, a large protein, significantly increases the effective size of the this compound molecule. This restricts its diffusion out of the blood vessels, prolonging its intravascular residence time and making it a "blood pool" agent.[4]

  • Enhanced Relaxivity: The binding to albumin slows down the molecular tumbling rate of the gadolinium chelate. This leads to a significant increase in its T1 relaxivity, especially at lower magnetic field strengths, resulting in strong signal enhancement of the blood on T1-weighted MR images.[4]

Q2: Why was this compound discontinued?

A2: The manufacturer of this compound, Lantheus Medical Imaging, discontinued its production in 2017 due to poor sales.[1][3][12]

Q3: Can I still use this compound in my research?

A3: While no longer commercially produced, existing stocks of this compound may still be available and used for preclinical and clinical research, provided it is done in accordance with institutional and regulatory guidelines.

Q4: How does magnetic field strength affect the performance of this compound?

A4: The T1 relaxivity of albumin-bound this compound is highly dependent on the magnetic field strength. It exhibits its highest relaxivity at lower field strengths (around 0.5-1.5T). As the field strength increases (e.g., to 3T and higher), the T1 relaxivity decreases significantly.[6][7] This means that the signal enhancement from this compound will be less pronounced at higher field strengths.

Q5: What is the recommended imaging protocol for MRA with this compound?

A5: A typical MRA protocol with this compound includes two phases:

  • First-Pass (Dynamic) MRA: Acquired immediately after bolus injection to capture the arterial phase with minimal venous contamination. This is similar to imaging with conventional extracellular gadolinium agents.

  • Steady-State MRA: Acquired a few minutes after injection, taking advantage of the prolonged intravascular enhancement. This phase allows for high-resolution imaging of the vasculature.

Quantitative Data

The following tables summarize key quantitative data for this compound to aid in experimental design and data interpretation.

Table 1: Recommended Dosage and Administration

ParameterValueReference
Recommended Dose0.03 mmol/kg body weight[5]
AdministrationIntravenous bolus injection[6]
Saline Flush20-30 mL[13]

Table 2: T1 Relaxivity (r1) of this compound in Human Blood at 37°C

Field StrengthThis compound ConcentrationT1 Relaxivity (r1) [mM⁻¹s⁻¹]Reference
1.5T0 - 3 mmol~30[6]
1.5T3 - 10 mmol~10[6]
3T0 - 3 mmol~18[6]
3T3 - 10 mmol~8[6]
3TIn Plasma9.9[7]

Note: The relaxivity of this compound is non-linear with concentration due to the saturation of albumin binding sites at higher concentrations.[6]

Experimental Protocols

Protocol 1: Quantitative T1 Mapping

Quantitative T1 mapping can be used to determine the concentration of this compound in tissue, which can be valuable for perfusion and permeability studies.

1. Pre-contrast T1 Mapping:

  • Acquire a baseline T1 map of the region of interest before contrast administration.
  • A common sequence for cardiac T1 mapping is the Modified Look-Locker Inversion recovery (MOLLI) sequence. For other tissues, an inversion recovery spin-echo or gradient-echo sequence with multiple inversion times can be used.

2. This compound Administration:

  • Administer this compound at the desired dose (e.g., 0.03 mmol/kg for MRA).

3. Post-contrast T1 Mapping:

  • Acquire a series of T1 maps at different time points after contrast injection to capture the dynamic changes in T1.
  • The timing of post-contrast scans will depend on the specific application (e.g., for perfusion, rapid imaging immediately after injection is needed; for steady-state measurements, imaging can be performed several minutes post-injection).

4. Data Analysis:

  • Calculate the change in the longitudinal relaxation rate (ΔR1 = 1/T1_post-contrast - 1/T1_pre-contrast).
  • The concentration of this compound can be estimated using the equation: [Gd] = ΔR1 / r1, where r1 is the relaxivity of this compound under the specific experimental conditions (field strength, albumin concentration).

Visualizations

cluster_0 This compound Administration cluster_1 Binding and Distribution cluster_2 MRI Signal Enhancement Intravenous Injection Intravenous Injection This compound This compound Intravenous Injection->this compound Bound Complex Bound Complex This compound->Bound Complex Binds to Serum Albumin Serum Albumin Serum Albumin->Bound Complex Intravascular Space Intravascular Space Bound Complex->Intravascular Space Remains in Reduced T1 of Blood Reduced T1 of Blood Intravascular Space->Reduced T1 of Blood Increased Signal on T1-w Images Increased Signal on T1-w Images Reduced T1 of Blood->Increased Signal on T1-w Images Low SNR Low SNR Check Imaging Parameters Check Imaging Parameters Low SNR->Check Imaging Parameters Optimize Pulse Sequence Optimize Pulse Sequence Check Imaging Parameters->Optimize Pulse Sequence Suboptimal Check Dosage Check Dosage Check Imaging Parameters->Check Dosage Optimal SNR Optimized SNR Optimized Optimize Pulse Sequence->SNR Optimized Administer 0.03 mmol/kg Administer 0.03 mmol/kg Check Dosage->Administer 0.03 mmol/kg Incorrect Consider Field Strength Consider Field Strength Check Dosage->Consider Field Strength Correct Administer 0.03 mmol/kg->SNR Optimized Lower Field Strength Preferred Lower Field Strength Preferred Consider Field Strength->Lower Field Strength Preferred High Field Check Albumin Concentration Check Albumin Concentration Consider Field Strength->Check Albumin Concentration Low Field Lower Field Strength Preferred->SNR Optimized Ensure Physiological Albumin Levels Ensure Physiological Albumin Levels Check Albumin Concentration->Ensure Physiological Albumin Levels Low Albumin Check Albumin Concentration->SNR Optimized Normal Albumin Ensure Physiological Albumin Levels->SNR Optimized

References

Correcting for albumin concentration variability in Gadofosveset studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Gadofosveset (B1198095) trisodium (B8492382), particularly focusing on correcting for variability in albumin concentration.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments involving this compound and albumin.

Problem Possible Cause Suggested Solution
Inconsistent or unexpected relaxivity values in vitro. 1. Incorrect albumin or this compound concentration: Errors in preparing stock solutions or dilutions. 2. Albumin degradation: Improper storage or handling of albumin. 3. pH of the buffer is incorrect: The binding affinity of this compound to albumin can be pH-dependent. 4. Temperature fluctuations: Relaxivity measurements are sensitive to temperature.1. Verify the concentrations of all stock solutions. Use precise pipetting techniques. 2. Store albumin according to the manufacturer's instructions, typically refrigerated or frozen. Avoid repeated freeze-thaw cycles. 3. Ensure the buffer (e.g., PBS) is at the correct physiological pH (typically 7.4). 4. Maintain a constant and recorded temperature during the experiment and relaxivity measurements.
Poor correlation between MRI signal and expected albumin concentration. 1. Inappropriate magnetic field strength: The difference in relaxivity between bound and free this compound is less pronounced at higher magnetic fields (>3.0T). 2. Model assumptions are not met: The binding and relaxation model assumes a single binding site, which may not be accurate at high this compound concentrations.[1] 3. Presence of other binding competitors: Other molecules in the sample may compete with this compound for albumin binding sites.1. Be aware of the field strength dependency of this compound relaxivity. The greatest sensitivity to albumin binding is observed at lower field strengths.[2][3] 2. Work within a this compound concentration range where the 1:1 binding model is valid.[4][5] 3. If working with complex biological samples, consider potential drug-protein binding interactions.[6]
Low signal enhancement in vivo despite adequate this compound dose. 1. Hypoalbuminemia in the subject: Lower than normal blood albumin levels will result in a smaller fraction of bound this compound.[7] 2. Renal impairment: Altered pharmacokinetics can affect the concentration of the contrast agent in the blood pool.1. Measure the subject's serum albumin levels to correlate with the MRI signal. 2. Assess the subject's renal function. Dose adjustments may not be necessary, but altered clearance will affect the timing of imaging.[6]

Frequently Asked Questions (FAQs)

1. What is this compound and how does it interact with albumin?

This compound trisodium (formerly known as MS-325, and marketed as Ablavar® or Vasovist®) is a gadolinium-based MRI contrast agent.[8] It is designed to reversibly bind to serum albumin, the most abundant protein in human plasma.[4][9] This binding significantly increases the molecular weight of the complex, which in turn slows its tumbling rate and enhances its T1 relaxivity, leading to a stronger MRI signal.[2][6] Over 90% of injected this compound is reported to bind to serum albumin in humans.[4]

2. Why is it important to correct for albumin concentration variability?

The degree of MRI signal enhancement from this compound is dependent on the fraction of the agent that is bound to albumin. Therefore, variations in albumin concentration, either between subjects or within a subject over time (due to physiological or pathological conditions), can directly impact the observed signal intensity. Correcting for this variability is crucial for accurate and reproducible quantitative analysis in this compound-enhanced MRI studies, especially when using it as a biomarker for tissue albumin concentration.[4][5]

3. How does magnetic field strength affect this compound relaxivity?

The longitudinal relaxivity of the bound this compound molecule is highly dependent on the magnetic field strength, peaking at around 0.5 T and decreasing at higher fields.[2] At high field strengths (e.g., 4.7 T and above), the relaxivities of bound and free this compound converge, making it more challenging to differentiate between them based on T1-weighted imaging alone.[1][2] However, the kinetic properties of this compound due to albumin binding are maintained at all field strengths.[2]

4. What is the typical binding ratio of this compound to albumin?

At physiologically relevant concentrations, it is generally assumed that one molecule of this compound binds to a single molecule of albumin.[4] However, at higher concentrations, multiple this compound molecules may bind to a single albumin molecule.[1]

5. Can I use bovine serum albumin (BSA) as a substitute for human serum albumin (HSA) in my in vitro experiments?

While BSA is often used as a substitute for HSA, there can be differences in their ligand-binding characteristics.[10] For studies focused on the precise quantification of binding and relaxivity, it is recommended to use HSA to most accurately model the conditions in humans. If BSA is used, it is important to note this in the experimental details and consider any potential impact on the results.

Data Presentation

Table 1: Relaxivity of this compound in the Presence and Absence of Albumin at Different Magnetic Field Strengths

Magnetic Field Strength (T)Sampler1 (mM⁻¹s⁻¹)
0.47This compound in PBS (unbound)~5.5
0.47This compound in BSA (bound)>30
3.0This compound in PBS (unbound)~5.0
3.0This compound in BSA (bound)~20
4.7This compound in PBS (unbound)~4.5
4.7This compound in BSA (bound)~5.0

Note: These are approximate values compiled from various sources. Actual values may vary depending on the specific experimental conditions.[1][2]

Experimental Protocols

Protocol: In Vitro Measurement of this compound Relaxivity with Varying Albumin Concentrations

Objective: To determine the relationship between albumin concentration and the T1 relaxivity of this compound.

Materials:

  • This compound trisodium

  • Human Serum Albumin (HSA), lyophilized powder

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Deionized water

  • Volumetric flasks and pipettes

  • MRI scanner or relaxometer

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of this compound in deionized water at a known concentration (e.g., 10 mM).

    • Prepare a stock solution of HSA in PBS at a known concentration (e.g., 1.0 mM). The concentration of the HSA stock solution should be confirmed by spectrophotometry.

  • Preparation of Sample Series:

    • Create a series of samples with a constant concentration of this compound and varying concentrations of HSA. For example, for a final this compound concentration of 0.1 mM, prepare samples with HSA concentrations ranging from 0 to 1.0 mM.

    • Prepare a control series with varying concentrations of this compound in PBS without HSA to determine the relaxivity of unbound this compound.

    • Ensure the final volume of all samples is the same.

  • T1 Measurement:

    • Allow samples to equilibrate to the desired temperature (e.g., 37°C).

    • Measure the longitudinal relaxation time (T1) of each sample using an MRI scanner or a relaxometer.

  • Data Analysis:

    • Calculate the relaxation rate (R1) for each sample (R1 = 1/T1).

    • For the control series (this compound in PBS), plot R1 versus this compound concentration. The slope of the linear fit will give the relaxivity of unbound this compound (r1_free).

    • For the experimental series (this compound with HSA), plot the change in relaxation rate (ΔR1 = R1_sample - R1_PBS) against the this compound concentration for each albumin concentration.

    • Use a binding and relaxation model to fit the data and determine the relaxivity of bound this compound (r1_bound) and the binding affinity.

Visualizations

G This compound-Albumin Binding and MRI Signal cluster_0 In Bloodstream cluster_1 MRI Signal Free this compound Free this compound Bound this compound-Albumin Complex Bound this compound-Albumin Complex Free this compound->Bound this compound-Albumin Complex Binds reversibly Albumin Albumin Albumin->Bound this compound-Albumin Complex Increased T1 Relaxivity Increased T1 Relaxivity Bound this compound-Albumin Complex->Increased T1 Relaxivity Leads to Enhanced MRI Signal Enhanced MRI Signal Increased T1 Relaxivity->Enhanced MRI Signal

Caption: this compound reversibly binds to albumin, increasing T1 relaxivity and enhancing the MRI signal.

G Experimental Workflow for In Vitro Relaxivity Measurement Prepare this compound Stock Prepare this compound Stock Create Sample Series Create Sample Series Prepare this compound Stock->Create Sample Series Prepare Albumin Stock Prepare Albumin Stock Prepare Albumin Stock->Create Sample Series Measure T1 Measure T1 Create Sample Series->Measure T1 Calculate R1 Calculate R1 Measure T1->Calculate R1 Plot and Model Data Plot and Model Data Calculate R1->Plot and Model Data

Caption: Workflow for in vitro determination of this compound relaxivity with varying albumin concentrations.

References

Technical Support Center: Dynamic Studies with Long-Residence Time Contrast Agents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing long-residence time contrast agents in dynamic imaging studies.

Frequently Asked Questions (FAQs)

Q1: What are the primary advantages of using long-residence time contrast agents in dynamic studies?

Long-residence time contrast agents, such as macromolecular and nanoparticle-based agents, offer several advantages over traditional small-molecule agents. Their prolonged retention in the bloodstream allows for extended imaging windows, which can be crucial for assessing vascular characteristics with greater accuracy.[1][2] They are particularly sensitive to changes in vascular permeability and blood volume.[2]

Q2: What are the main limitations and challenges associated with these agents?

The primary limitations include:

  • Potential Toxicity: Slower clearance can lead to the accumulation of the contrast agent in various organs. For gadolinium-based agents, this raises concerns about gadolinium retention and potential long-term health effects, such as Nephrogenic Systemic Fibrosis (NSF), particularly in individuals with impaired renal function.[3][4][5][6]

  • Kinetic Modeling Complexity: The extended intravascular presence and slow extravasation of these agents can complicate pharmacokinetic modeling. Standard models may not accurately capture the agent's behavior, especially the washout phase, potentially leading to inaccuracies in parameter estimation.[7][8]

  • Signal Saturation: At high concentrations, the relationship between signal intensity and contrast agent concentration can become non-linear, leading to signal saturation. This can affect the accuracy of quantitative measurements.

  • Variability in Quantification: Perfusion parameters derived from dynamic studies can be influenced by the choice of imaging protocol, scanner hardware and software, and the specific kinetic model and arterial input function (AIF) used for analysis.[9]

Q3: Are there specific safety precautions to consider when using long-residence time gadolinium-based contrast agents?

Yes. Due to the risk of gadolinium retention, it is crucial to screen patients for renal impairment before administration. For preclinical studies, animal welfare protocols should include monitoring for any signs of toxicity. The FDA has issued warnings regarding gadolinium retention and recommends using these agents only when necessary and considering the retention characteristics of the specific agent being used.[3][5] Linear gadolinium-based contrast agents (GBCAs) are associated with greater gadolinium retention than macrocyclic GBCAs.[5][10]

Troubleshooting Guides

Issue 1: Inaccurate or Non-physiological Kinetic Parameter Estimates

Q: My kinetic model is producing unrealistic values for parameters like Ktrans or ve. What could be the cause and how can I troubleshoot this?

A: Inaccurate kinetic parameters often stem from issues with the model selection, the arterial input function (AIF), or the quality of the dynamic data.

Troubleshooting Steps:

  • Verify AIF Selection: An inaccurate AIF is a primary source of error in quantitative DCE-MRI.[9]

    • Placement: Ensure the region of interest (ROI) for the AIF is correctly placed within a large, feeding artery and avoids partial volume effects with surrounding tissue.

    • Signal Integrity: Check the AIF for signal saturation, which can occur at the peak of the bolus. If saturation is present, consider using a lower dose of the contrast agent or employing a dual-bolus technique.

  • Assess Kinetic Model Appropriateness: The standard Tofts model assumes rapid exchange and may not be suitable for the slow kinetics of macromolecular agents.[8][11]

    • Extended Tofts Model: Consider using the extended Tofts model, which accounts for the plasma volume (vp), a parameter that can be significant with long-residence time agents.[8][12]

    • Multi-Compartment Models: For complex biological systems, more advanced multi-compartment models might be necessary to accurately describe the contrast agent's distribution.

  • Check for Motion Artifacts: Patient or animal motion during the dynamic scan can corrupt the signal intensity time-course data.[13]

    • Motion Correction: Apply motion correction algorithms to the dynamic image series before pharmacokinetic analysis.

    • Data Quality Check: Visually inspect the signal intensity curves for sudden spikes or drops that are not related to contrast enhancement.

  • Evaluate for Signal Saturation: At high concentrations, the T1-shortening effect of the contrast agent can lead to signal saturation, violating the linear relationship between signal and concentration.

    • Concentration Conversion: Ensure your signal-to-concentration conversion algorithm accounts for potential non-linearity.

    • Lower Dose: If saturation is a persistent issue, reducing the injected dose of the contrast agent may be necessary.

Issue 2: Poor Signal-to-Noise Ratio (SNR) in Dynamic Images

Q: The dynamic images have low SNR, which is affecting the reliability of my quantitative analysis. How can I improve this?

A: Low SNR can be a result of the imaging sequence parameters, coil selection, or patient/animal physiology.

Troubleshooting Steps:

  • Optimize Imaging Sequence:

    • Flip Angle: Ensure the flip angle is appropriate for T1-weighted contrast.

    • Repetition Time (TR) and Echo Time (TE): Use the shortest possible TR and TE to maximize temporal resolution while maintaining adequate SNR.

    • Averages: Increasing the number of signal averages can improve SNR at the cost of temporal resolution.

  • Coil Selection and Placement:

    • Appropriate Coil: Use a coil that is appropriately sized for the region of interest to maximize signal reception.

    • Coil Positioning: Ensure the coil is positioned correctly and securely to minimize motion and maximize signal.

  • Pre-scan Calibration: Perform thorough pre-scan calibrations, including shimming and center frequency adjustments, to optimize magnetic field homogeneity.

Data Presentation

Table 1: Comparison of Pharmacokinetic Parameters for Different Classes of Contrast Agents

ParameterSmall-Molecule Agents (e.g., Gd-DTPA)Macromolecular Agents (e.g., Albumin-Gd-DTPA)
Molecular Weight ~0.5 kDa> 20 kDa
Primary Application General-purpose, blood-brain barrier disruptionAngiogenesis, vascular permeability studies
Ktrans (Volume Transfer Constant) Reflects both blood flow and permeabilityMore sensitive to changes in permeability
ve (Extravascular Extracellular Volume) Rapidly distributes into the extravascular extracellular spaceSlower and more limited distribution
vp (Plasma Volume) Lower contribution to total signalHigher contribution to total signal
Typical Limitations May overestimate permeability due to rapid extravasation[1]Slow clearance, potential for toxicity, complex kinetic modeling[14]

Note: The values of Ktrans, ve, and vp are highly dependent on the specific tissue and pathological condition being studied.

Experimental Protocols

Protocol: Quantitative DCE-MRI in a Preclinical Tumor Model

This protocol provides a generalized methodology for performing quantitative DCE-MRI in a small animal tumor model using a long-residence time contrast agent.

1. Animal Preparation:

  • Anesthetize the animal according to the approved institutional animal care and use committee (IACUC) protocol.
  • Place a tail-vein catheter for contrast agent administration.
  • Position the animal in the MRI scanner, ensuring the tumor is within the isocenter of the magnet and the imaging coil.
  • Monitor the animal's vital signs (respiration, temperature) throughout the experiment.

2. MRI Acquisition:

  • T1 Mapping: Acquire a pre-contrast T1 map of the tumor using a variable flip angle or inversion recovery method. This is essential for converting signal intensity to contrast agent concentration.
  • Dynamic Scan Setup:
  • Use a T1-weighted spoiled gradient-echo (SPGR) or similar fast imaging sequence.
  • Set the imaging parameters to achieve a temporal resolution of less than 15 seconds.
  • Ensure the field of view (FOV) covers the entire tumor and a major feeding artery for AIF measurement.
  • Dynamic Scan Execution:
  • Begin the dynamic scan and acquire at least 5-10 baseline images before contrast injection.
  • Administer a bolus of the long-residence time contrast agent via the tail-vein catheter, followed by a saline flush.
  • Continue acquiring dynamic images for at least 30-60 minutes to capture the enhancement and washout phases.

3. Data Analysis:

  • Motion Correction: Apply a motion correction algorithm to the dynamic image series.
  • Signal-to-Concentration Conversion: Convert the signal intensity time-course data to contrast agent concentration-time curves using the pre-contrast T1 map and the known relaxivity of the contrast agent.[15]
  • AIF Extraction: Define an ROI in the feeding artery to extract the AIF.
  • Pharmacokinetic Modeling:
  • Fit the tissue concentration-time curves to an appropriate pharmacokinetic model (e.g., extended Tofts model) on a voxel-by-voxel basis.
  • Generate parametric maps of Ktrans, ve, and vp.
  • Statistical Analysis: Perform statistical analysis on the derived parameters to compare different experimental groups.

Mandatory Visualizations

experimental_workflow cluster_prep 1. Preparation cluster_acq 2. MRI Acquisition cluster_analysis 3. Data Analysis animal_prep Animal Preparation catheter Catheter Placement animal_prep->catheter positioning MRI Positioning catheter->positioning t1_map Pre-contrast T1 Mapping positioning->t1_map dyn_scan Dynamic Scan t1_map->dyn_scan contrast_inj Contrast Injection dyn_scan->contrast_inj motion_corr Motion Correction contrast_inj->motion_corr sig_to_conc Signal to Concentration motion_corr->sig_to_conc aif AIF Extraction sig_to_conc->aif pk_model Pharmacokinetic Modeling aif->pk_model param_maps Parametric Maps pk_model->param_maps

Caption: Experimental workflow for a preclinical DCE-MRI study.

tofts_model cluster_tissue Tissue Voxel vp Plasma Space (vp) ve Extravascular Extracellular Space (ve) vp->ve kep Cp Plasma Concentration (Cp) Cp->vp Ktrans

Caption: Diagram of the Extended Tofts pharmacokinetic model.

References

Technical Support Center: Gadofosveset Injection Protocol for Steady-State Imaging

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for gadofosveset-enhanced steady-state imaging. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental protocols and to offer solutions for common issues encountered during imaging procedures.

Frequently Asked Questions (FAQs)

Q1: What is the standard dose of This compound (B1198095) for steady-state MRA?

The recommended dose for this compound trisodium (B8492382) is 0.03 mmol/kg of body weight.[1][2][3] This is administered as an intravenous bolus injection.[1][2]

Q2: When does the steady-state imaging phase begin after this compound injection?

The steady-state imaging phase generally begins 5 to 7 minutes after the injection of this compound.[1] At this point, the contrast agent is well-distributed throughout the blood. Dynamic imaging should always be performed immediately after injection and precede the steady-state phase.[2]

Q3: What are the main contraindications for using this compound?

The primary contraindication for this compound is a history of a prior allergic reaction to a gadolinium-based contrast agent.[2] It should be used with caution in patients with severe renal impairment due to the increased risk of nephrogenic systemic fibrosis (NSF).[2][4]

Q4: How is this compound eliminated from the body?

This compound is primarily eliminated through the kidneys, with about 79% to 94% of the injected dose recovered in the urine.[2] A smaller portion is eliminated via feces. The elimination half-life is approximately 16.3 hours in individuals with normal renal function.[2][4]

Q5: Can this compound be used in pediatric patients?

The safety and effectiveness of this compound have not been established in pediatric patients (under 18 years of age).[1]

Troubleshooting Guide

Issue 1: Suboptimal or inconsistent vessel enhancement during a long scan.

  • Question: My vessel signal intensity is decreasing or fluctuating during a lengthy (10-15 minute) steady-state scan. How can I achieve a more stable intravascular concentration?

  • Answer: For extended imaging durations, a single bolus injection may not maintain a sufficient steady-state concentration of this compound.[5] A dual-injection technique, consisting of an initial bolus followed by a slow infusion, is recommended to achieve and maintain a stable intravascular concentration for longer periods.[5][6] Studies have shown that a 60% bolus followed by a 40% slow infusion can result in a steady concentration for over 10 minutes.[5]

Issue 2: Venous contamination obscuring arterial structures in steady-state images.

  • Question: I am experiencing significant venous overlay in my steady-state MRA, which makes it difficult to assess the arteries. What can I do to minimize this?

  • Answer: Venous contamination is a known issue in steady-state imaging as the contrast agent distributes throughout the entire vascular system. While it can be challenging to eliminate completely, acquiring high-spatial-resolution images can help in distinguishing arteries from veins, especially with the use of multiplanar reformats.[3][7] The extended acquisition time afforded by this compound allows for such high-resolution scans.[3]

Issue 3: Image artifacts affecting diagnostic quality.

  • Question: What are common image artifacts seen with this compound-enhanced MRA and how can they be mitigated?

  • Answer: Common artifacts include motion artifacts and those related to fat suppression.[8] For motion artifacts, especially in cardiac and respiratory-sensitive areas, navigator-based gating and motion correction techniques are beneficial.[6] Fat suppression-related artifacts can sometimes cause mild shading, which should be recognized during image interpretation.[8] Additionally, susceptibility artifacts can occur due to local magnetic field distortions caused by the contrast agent.[9]

Issue 4: Concern about Nephrogenic Systemic Fibrosis (NSF) in patients with renal impairment.

  • Question: What precautions should be taken when considering this compound for a subject with known or suspected kidney problems?

  • Answer: Gadolinium-based contrast agents (GBCAs) increase the risk of NSF in patients with impaired drug elimination.[2][4] It is crucial to screen all patients for renal dysfunction by obtaining a patient history and/or laboratory tests to estimate the glomerular filtration rate (GFR).[2] For patients with moderate to severe renal impairment (GFR < 60 mL/min/1.73m²), the dose of this compound should be reduced to 0.01 to 0.02 mmol/kg, and it should only be used if no satisfactory diagnostic alternatives are available.[1]

Quantitative Data Summary

ParameterValueNotes
Standard Adult Dose 0.03 mmol/kg (0.12 mL/kg)Administered as an intravenous bolus.[1][2]
Injection Rate (Bolus) Up to 30 secondsFollowed by a 25-30 mL normal saline flush.[1][2]
Dose for Moderate to Severe Renal Impairment 0.01 - 0.02 mmol/kgFor patients with GFR < 60 mL/kg/m².[1]
Dynamic Imaging Phase Immediately following injectionPrecedes the steady-state phase.[2]
Steady-State Imaging Phase Begins 5-7 minutes post-injectionCan last for up to an hour.[1]
Elimination Half-Life 16.3 ± 2.6 hoursIn patients with normal renal function.[2][4]
Plasma Protein Binding 79.8% to 87.4%Primarily to albumin.[2]

Experimental Protocols

Protocol 1: Standard Single-Bolus Injection for Steady-State MRA

  • Patient Screening: Obtain a thorough medical history to screen for renal impairment, allergies to contrast agents, and other contraindications.[2][10] If renal impairment is suspected, perform laboratory testing to determine the GFR.[2]

  • Dose Calculation: Calculate the appropriate this compound dose based on the patient's body weight (0.03 mmol/kg).[1]

  • Administration: Administer the calculated dose as an intravenous bolus over a period of up to 30 seconds.[1][2]

  • Saline Flush: Immediately follow the injection with a 25-30 mL normal saline flush.[1][2]

  • Dynamic Imaging: Begin dynamic imaging sequences immediately upon injection to capture the initial arterial distribution.[2][10]

  • Steady-State Imaging: Commence steady-state imaging sequences approximately 5-7 minutes after the initial injection.[1][10]

Protocol 2: Dual-Injection Technique for Extended Steady-State Imaging

  • Patient Screening and Dose Calculation: Follow steps 1 and 2 from the Standard Single-Bolus Protocol.

  • Bolus Injection: Inject 60% of the total calculated dose as an initial bolus.[5][6]

  • Slow Infusion: Immediately follow the bolus with a slow infusion of the remaining 40% of the dose over the desired steady-state imaging period (e.g., 5-10 minutes).[5][6]

  • Imaging: Begin steady-state MRA sequences at the start of the slow infusion.

Visualizations

experimental_workflow This compound Injection and Imaging Workflow cluster_pre_procedure Pre-Procedure cluster_injection Injection cluster_imaging Imaging screening Patient Screening (Renal Function, Allergies) dose_calc Dose Calculation (0.03 mmol/kg) screening->dose_calc injection IV Bolus Injection (<30 seconds) dose_calc->injection saline_flush Saline Flush (25-30 mL) injection->saline_flush dynamic_imaging Dynamic Imaging (Immediate) saline_flush->dynamic_imaging wait Wait (5-7 minutes) dynamic_imaging->wait steady_state_imaging Steady-State Imaging wait->steady_state_imaging

Caption: Standard workflow for this compound administration and subsequent MRA imaging.

troubleshooting_logic Troubleshooting Common Issues start Imaging Issue Identified issue_unstable_signal Unstable Signal in Long Scans? start->issue_unstable_signal issue_venous_overlay Venous Contamination? start->issue_venous_overlay solution_dual_injection Use Dual-Injection (Bolus + Infusion) issue_unstable_signal->solution_dual_injection Yes solution_high_res Acquire High-Resolution Images issue_venous_overlay->solution_high_res Yes

Caption: Decision logic for addressing common problems in this compound-enhanced imaging.

References

Technical Support Center: Signal Quantification in Heterogeneous Tumors with Gadofosveset

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Gadofosveset-enhanced MRI for signal quantification in heterogeneous tumors.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used for imaging heterogeneous tumors?

This compound trisodium (B8492382) is a gadolinium-based contrast agent that reversibly binds to serum albumin.[1] This binding prolongs its circulation time in the bloodstream, making it a "blood pool" agent.[2] This property is particularly advantageous for imaging heterogeneous tumors for two main reasons:

  • Enhanced Vascular Assessment: The extended intravascular residence time allows for high-resolution imaging of the tumor vasculature, which is often chaotic and disorganized in heterogeneous tumors.

  • Permeability Insights: The slow extravasation of the albumin-bound agent into the tumor interstitium can provide information about vascular permeability, a key characteristic of tumor angiogenesis.

Q2: How does the binding of this compound to albumin affect its relaxivity?

The binding of this compound to albumin significantly increases its T1 relaxivity, especially at lower magnetic field strengths (e.g., 1.5T).[3] This is because the binding slows down the molecular tumbling rate of the gadolinium chelate, leading to more efficient T1 relaxation of water protons.[1] However, this advantage diminishes at higher field strengths (3T and above).[2]

Q3: What are the key differences in signal enhancement patterns between viable and necrotic tumor regions with this compound?

In viable, well-perfused tumor regions, this compound administration leads to an intensive signal enhancement.[4] In contrast, necrotic or poorly perfused areas typically show minimal or no enhancement.[4][5] This difference in enhancement allows for the delineation of viable tumor tissue from necrotic cores.

Troubleshooting Guides

Problem 1: Low Signal-to-Noise Ratio (SNR) in the acquired images.

Q: I am observing low SNR in my this compound-enhanced images, making quantification difficult. What are the possible causes and solutions?

A: Low SNR can significantly impact the accuracy of signal quantification. Here are some potential causes and troubleshooting steps:

  • Suboptimal Imaging Parameters: The choice of MRI sequence parameters is critical for maximizing SNR.

    • Solution: Optimize your imaging protocol. Ensure you are using appropriate coil selection for the region of interest. Consider increasing the number of signal averages (NEX/NSA) and optimizing the receiver bandwidth.[6] A balance must be struck between spatial resolution (matrix size) and SNR.[6]

  • Low Contrast Agent Dose: An insufficient dose of this compound will result in weak signal enhancement.

    • Solution: Ensure the recommended dose of 0.03 mmol/kg is being administered.[7]

  • High Magnetic Field Strength: The T1 relaxivity advantage of this compound is less pronounced at higher field strengths (3T and above), which can affect the expected signal enhancement.[2]

    • Solution: While higher field strengths generally offer better intrinsic SNR, specific pulse sequence adjustments may be necessary to optimize contrast enhancement with this compound.

Problem 2: High Signal Heterogeneity within the Tumor.

Q: My tumor shows highly variable signal enhancement, making it difficult to define a representative region of interest (ROI) for quantification. How should I approach this?

A: Tumor heterogeneity is a known challenge in cancer imaging.[8]

  • Underlying Biology: Heterogeneous tumors are characterized by spatial variations in cellularity, angiogenesis, and necrosis, all of which influence contrast enhancement.[8]

  • Data Analysis Approach:

    • Solution 1: Sub-regional Analysis: Instead of a single ROI for the entire tumor, perform a sub-regional analysis. Manually or with segmentation software, delineate areas of strong enhancement (likely viable tumor), weak enhancement, and no enhancement (likely necrosis).[4][9] Analyze the signal kinetics in each of these regions separately.

    • Solution 2: Texture Analysis: This is an advanced quantitative method that can characterize the spatial variation of signal intensity within the tumor. It provides a more comprehensive assessment of tumor heterogeneity.[10]

Problem 3: Difficulty in Differentiating Perfused from Permeable Tumor Regions.

Q: I am struggling to distinguish between signal changes due to blood perfusion and those due to vessel permeability. How can I better separate these effects?

A: Differentiating perfusion and permeability is a key aspect of dynamic contrast-enhanced (DCE)-MRI.

  • Dynamic Analysis: The temporal resolution of your acquisition is crucial.

    • Solution: Employ a dynamic T1-weighted gradient echo sequence with high temporal resolution (ideally acquiring image sets every few seconds for the initial phase).[11] The early phase of enhancement (first pass of the contrast agent) is more reflective of perfusion, while the later phase enhancement is influenced by permeability and the extravasation of the contrast agent into the interstitial space.[12]

  • Pharmacokinetic Modeling:

    • Solution: Apply pharmacokinetic models (e.g., the Tofts model) to your dynamic data. These models can estimate quantitative parameters such as Ktrans (volume transfer coefficient, related to permeability) and vp (plasma volume fraction, related to perfusion).

Data Presentation

Table 1: Relaxivity of this compound in Human Blood

Magnetic Field Strengthr1 Relaxivity (0-3 mmol) (L·mmol⁻¹·s⁻¹)r1 Relaxivity (3-10 mmol) (L·mmol⁻¹·s⁻¹)
1.5THighDecreases and becomes similar to non-binding agents
3.0TLower than at 1.5TFurther decreases

Data synthesized from a study by Pintaske et al., as cited in an ISMRM proceeding.[3]

Table 2: Comparison of CNR for Coronary MRA at 3T

Contrast AgentArtery-Myocardium CNR
Gadobenate DimeglumineBaseline
This compound Trisodium24% increase over Gadobenate

Note: While this data is from coronary MRA, it illustrates the potential for improved CNR with this compound due to its properties.[13]

Experimental Protocols

Recommended Protocol for Quantitative DCE-MRI with this compound in Tumors

This protocol is a general guideline and should be optimized for your specific scanner and experimental setup.

ParameterRecommendation
Contrast Agent & Dose This compound trisodium, 0.03 mmol/kg body weight
Injection Intravenous bolus injection followed by a saline flush
Imaging Sequence 3D T1-weighted fast spoiled gradient-echo
Temporal Resolution High temporal resolution for the dynamic scan (e.g., image acquisition every 5-10 seconds) for at least 5-10 minutes.[11]
Pre-contrast Imaging T1 mapping sequence to determine baseline T1 values of the tissue.
Post-contrast Imaging Dynamic acquisition before, during, and after contrast injection.
Image Analysis - ROI placement in enhancing and non-enhancing tumor regions. - Generation of time-intensity curves. - Application of pharmacokinetic modeling (e.g., Tofts model) to derive quantitative parameters (Ktrans, ve, vp).

Mandatory Visualization

G Troubleshooting Workflow for this compound Signal Quantification cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Troubleshooting Paths cluster_3 Advanced Analysis Problem Poor Signal Quantification CheckProtocol Review Imaging Protocol (Sequence, Dose, Timing) Problem->CheckProtocol CheckSNR Assess Signal-to-Noise Ratio (SNR) Problem->CheckSNR HighHeterogeneity Issue: High Heterogeneity CheckProtocol->HighHeterogeneity If protocol is standard but signal is variable LowSNR Issue: Low SNR CheckSNR->LowSNR If SNR is low OptimizeParams Solution: - Increase NEX/NSA - Optimize Bandwidth - Check Coil LowSNR->OptimizeParams SubregionAnalysis Solution: - Delineate Viable/Necrotic ROIs - Texture Analysis HighHeterogeneity->SubregionAnalysis PK_Modeling Apply Pharmacokinetic Models (e.g., Tofts) OptimizeParams->PK_Modeling After re-acquisition SubregionAnalysis->PK_Modeling QuantifyParams Derive Quantitative Parameters (Ktrans, vp, ve) PK_Modeling->QuantifyParams

Caption: Troubleshooting workflow for this compound signal quantification.

G This compound-Albumin Binding in the Tumor Microenvironment cluster_0 Systemic Circulation cluster_1 Tumor Microenvironment Gadofosveset_inj Injected this compound Bound_Complex This compound-Albumin Complex (High Relaxivity, Long Half-life) Gadofosveset_inj->Bound_Complex Binds to Albumin_blood Serum Albumin Albumin_blood->Bound_Complex LeakyVasculature Leaky Tumor Vasculature Bound_Complex->LeakyVasculature Extravasates through SignalEnhancement T1 Signal Enhancement Bound_Complex->SignalEnhancement Causes TumorInterstitium Tumor Interstitium LeakyVasculature->TumorInterstitium Albumin_tumor Interstitial Albumin TumorInterstitium->Albumin_tumor Albumin_tumor->SignalEnhancement Modulates local concentration

Caption: this compound-albumin binding and its effect in tumors.

References

Technical Support Center: Managing Gadofosveset Effects in Perfusion Studies

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Gadofosveset (B1198095) Trisodium (B8492382) (Ablavar®, Vasovist®) is a blood-pool magnetic resonance imaging (MRI) contrast agent that was discontinued (B1498344) by its manufacturer in 2017 and is no longer commercially available for clinical or research use.[1][2] This guide is provided for informational and academic purposes, intended for researchers analyzing historical data or developing similar intravascular agents.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what was its primary mechanism of action?

This compound is a gadolinium-based contrast agent (GBCA) designed for contrast-enhanced magnetic resonance angiography (MRA).[3] Its key feature is its ability to reversibly bind to endogenous serum albumin, the most abundant protein in blood plasma.[4] This binding has two major consequences:

  • Intravascular Confinement: The large size of the albumin-Gadofosveset complex restricts the agent to the blood vessels, making it a "blood-pool" agent. This contrasts with conventional extracellular GBCAs which quickly leak into the surrounding tissue.[1][5]

  • Increased Relaxivity: Binding to albumin dramatically slows the molecular tumbling rate of the gadolinium chelate. This optimized motion leads to a more efficient energy exchange with surrounding water protons, resulting in a significantly higher T1 relaxivity compared to extracellular agents, particularly at magnetic field strengths of 1.5T.[6]

Q2: How does this compound affect T1 and T2* relaxation times?

Like all gadolinium-based agents, this compound is paramagnetic and shortens both the T1 (longitudinal) and T2/T2* (transverse) relaxation times of nearby water protons.[7][8]

  • T1 Shortening: This is the primary desired effect. By shortening T1, this compound causes a rapid recovery of longitudinal magnetization, which produces a strong positive signal (brightening) on T1-weighted images.[4]

  • T2/T2* Shortening: This effect causes a rapid decay of transverse magnetization, leading to signal loss (darkening). While always present, its impact is highly dependent on the agent's concentration.[9]

Q3: In perfusion imaging, why is T1 shortening desirable while T2* shortening can be problematic?

In perfusion MRI, the goal is to track the signal enhancement as the contrast agent bolus passes through the vasculature. The T1-shortening effect provides this signal enhancement, allowing for the calculation of hemodynamic parameters.[10] However, during the first pass of a concentrated bolus, the local concentration of this compound can become very high. At these high concentrations, the T2*-shortening effect can overwhelm the T1 effect, leading to a paradoxical decrease in signal intensity.[9][11] This signal loss can corrupt the data, leading to inaccurate measurements of the arterial input function (AIF) and perfusion metrics.[11]

Q4: What was the recommended dosage for this compound in perfusion studies?

The standard dose for MRA was 0.03 mmol/kg.[1] However, for first-pass perfusion studies, particularly in the myocardium, significantly lower doses were found to be optimal to avoid T2* artifacts. Studies recommended doses as low as 0.00375 mmol/kg at 1.5T and 0.0075 mmol/kg at 3T to achieve reliable quantitative results.[12][13]

Troubleshooting Guide

Q5: I am analyzing historical data and see a signal drop in the aorta or left ventricle during the first pass of this compound. What caused this?

This is a classic sign of T2* susceptibility effects dominating over T1 enhancement. It occurs when the concentration of the gadolinium bolus is too high. This effect is more pronounced at higher magnetic field strengths (e.g., 3T) and with pulse sequences that have a longer echo time (TE).[11][12] The high magnetic susceptibility of the concentrated agent dephases the protons in and around the blood vessel, causing significant signal loss.

Q6: My data shows dark banding artifacts during myocardial perfusion scans. How could this have been prevented?

Dark banding artifacts during first-pass perfusion with this compound are also a manifestation of T2* signal loss at high concentrations.[12] To mitigate these artifacts, the following strategies were employed:

  • Dose Reduction: Using the lowest effective dose was the primary strategy. Studies showed that higher doses significantly increased the frequency of these artifacts.[12][13]

  • Field Strength Consideration: The issue is more severe at 3T than at 1.5T. A lower dose was often necessary at 3T to achieve artifact-free images.[12]

  • Pulse Sequence Optimization: Using a T1-weighted pulse sequence with the shortest possible echo time (TE) helps to minimize signal loss from T2* decay.

Q7: My quantitative perfusion values (e.g., Myocardial Blood Flow) seem overestimated in this old dataset. Could this be related to this compound's properties?

Yes, this is a known potential pitfall. Overestimation of quantitative perfusion parameters could occur for a few reasons:

  • Non-linear Signal Response: At higher doses, the relationship between this compound concentration and T1 signal enhancement becomes non-linear. This can lead to an underestimation of the peak arterial input function (AIF), which in turn causes an overestimation of calculated blood flow when deconvolution algorithms are used.[13]

  • Recirculation and Steady State: As a blood-pool agent, this compound has a long intravascular half-life. Recirculation of the agent can raise the baseline signal intensity, which could affect the analysis of a second perfusion scan if not properly accounted for.[10][12] Studies found that using higher doses at 1.5T led to lower upslope values during a second perfusion, indicating signal saturation issues.[12]

Data Presentation

Table 1: this compound Properties

PropertyValueField StrengthReference(s)
Mechanism Reversible albumin bindingN/A[2][4]
Primary Use Blood-Pool MRA AgentN/A[1][14]
Standard MRA Dose 0.03 mmol/kgN/A[1]
T1 Relaxivity (r1) in Plasma ~18-20 mM⁻¹s⁻¹1.5 T[1]
33.4 - 45.7 mM⁻¹s⁻¹0.47 T[4]
Decreases with increasing field strength> 1.5 T[15][16]
T2 Relaxivity (r2) in Plasma Increases with increasing field strength> 1.5 T[16]

Table 2: Recommended Dosing for Quantitative Myocardial Perfusion Studies

Field StrengthRecommended Dose (mmol/kg)RationaleReference(s)
1.5 T 0.00375Avoids overestimation of Myocardial Blood Flow (MBF) seen with higher doses.[13]
3.0 T 0.0075Optimal for a single perfusion scan; avoids dark banding artifacts seen at higher doses.[12][13]

Experimental Protocols

Generalized Protocol for First-Pass Perfusion Imaging with this compound

This protocol is a generalized summary based on methodologies described in perfusion studies. Specific parameters must be optimized for the scanner, field strength, and tissue of interest.

  • Patient Preparation:

    • Establish intravenous access with a large-bore catheter (e.g., 18-20 gauge), preferably in an antecubital vein.

    • Connect the IV line to a power injector to ensure a consistent and rapid injection rate.

  • Pre-Contrast Imaging:

    • Acquire localizer images.

    • Perform baseline T1 mapping of the region of interest to determine pre-contrast T1 values.

    • Acquire pre-contrast T1-weighted images using the same sequence parameters as the planned perfusion scan to establish a baseline signal.

  • Perfusion Scan Acquisition:

    • Pulse Sequence: Employ a T1-weighted, saturation-recovery turboFLASH or similar gradient-echo sequence with parallel imaging capabilities to ensure rapid acquisition.[12][13]

    • Key Parameters:

      • Echo Time (TE): Use the shortest possible TE to minimize T2* susceptibility artifacts.

      • Repetition Time (TR): Keep TR short to maximize temporal resolution.

      • Flip Angle: Optimize for maximum signal enhancement based on the tissue's pre-contrast T1 and the chosen TR.

    • Initiate Dynamic Scan: Begin continuous acquisition of images through the region of interest (typically one image per heartbeat for cardiac studies).

  • Contrast Injection:

    • Dose: Use a low dose (e.g., 0.00375 - 0.0075 mmol/kg) as determined by field strength and experimental goals.[12][13]

    • Injection Rate: Inject rapidly (e.g., 3-5 mL/s) using a power injector.

    • Saline Flush: Immediately follow the contrast bolus with a saline flush (e.g., 20-30 mL) at the same injection rate to ensure the entire bolus is delivered to central circulation.

    • Timing: Start the injection after acquiring a few baseline images in the dynamic series.

  • Post-Processing and Analysis:

    • Perform motion correction on the dynamic image series.

    • Define regions of interest (ROIs) in the target tissue (e.g., myocardium) and in a major artery (e.g., left ventricular blood pool) to determine the Arterial Input Function (AIF).

    • Convert signal intensity-time curves to concentration-time curves, correcting for T2* effects if possible (e.g., using dual-echo sequences).[11]

    • Apply a tracer-kinetic model (e.g., deconvolution) to the tissue and AIF curves to generate quantitative perfusion maps (e.g., Blood Flow, Blood Volume, Mean Transit Time).

Visualizations

G cluster_0 Mechanism of T1 Enhancement A This compound Injection B Reversible Binding to Serum Albumin A->B C Slower Molecular Tumbling B->C D Efficient T1 Relaxation (High Relaxivity) C->D E Signal Increase on T1-Weighted Images D->E

Caption: Mechanism of action for this compound T1 enhancement.

G cluster_1 Concentration-Dependent Signal Effects A This compound Concentration B Dominant T1 Shortening A->B Low C Significant T2* Shortening A->C High (e.g., Bolus Peak) D Net Signal Increase (Enhancement) B->D E Net Signal Decrease (Artifact) C->E

Caption: Concentration-dependent T1 vs. T2* effects of this compound.

G cluster_2 Troubleshooting Workflow for Signal Loss Artifacts Start Issue: Unexpected Signal Loss During First Pass CheckDose Was a high dose (>0.01 mmol/kg) used? Start->CheckDose CheckField Is the field strength high (≥3T)? CheckDose->CheckField Yes CheckDose->CheckField No CheckTE Is the Echo Time (TE) as short as possible? CheckField->CheckTE Yes CheckField->CheckTE No Cause Primary Cause: T2* Susceptibility Effect from High Concentration CheckTE->Cause No CheckTE->Cause Yes Solution Mitigation: Use lower dose, especially at 3T. Ensure minimal TE sequence. Cause->Solution

Caption: Troubleshooting workflow for signal loss artifacts.

References

Technical Support Center: Impact of Anesthesia on Gadofosveset Pharmacokinetics

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the pharmacokinetics of Gadofosveset in animal models. The choice of anesthesia can significantly alter physiological parameters, thereby impacting the absorption, distribution, metabolism, and excretion (ADME) of drugs, including contrast agents like this compound.

Frequently Asked Questions (FAQs)

Q1: Why is the choice of anesthetic critical for this compound pharmacokinetic studies?

Q2: How do common anesthetics like isoflurane (B1672236) and ketamine/xylazine (B1663881) mixtures differ in their physiological effects?

A2: Isoflurane, an inhalant anesthetic, is known to depress respiration and can cause vasodilation, potentially leading to hypotension.[5][6] Injectable combinations like ketamine/xylazine can reduce heart rate and cardiac output.[2][5] These differing physiological effects can lead to distinct pharmacokinetic outcomes for this compound. For example, reduced cardiac output might slow the distribution of the agent, while hypotension could affect renal filtration and clearance.

Q3: My pharmacokinetic data for this compound shows high inter-animal variability. Could the anesthetic be the cause?

A3: Yes, high variability is a common challenge in preclinical pharmacokinetic studies and the anesthetic protocol is a significant potential contributor.[7][8] Inconsistent depth of anesthesia can lead to fluctuating physiological states between animals. Furthermore, factors such as the route of administration (inhalation vs. injection), the specific agents used, and the animal's health status can all interact to increase variability.[1][9]

Q4: What are the expected effects of anesthetic-induced cardiovascular changes on the pharmacokinetics of this compound?

A4: this compound's pharmacokinetics are tightly linked to cardiovascular function.

  • Distribution: Changes in cardiac output and blood pressure can alter the rate and extent of the agent's distribution into tissues. Anesthetics that decrease cardiac output may slow the initial distribution phase.

  • Elimination: As this compound is cleared by the kidneys, anesthetic-induced alterations in renal blood flow and glomerular filtration rate (GFR) will directly impact its clearance rate. Anesthetics causing significant hypotension may reduce renal perfusion and decrease the clearance of the agent.

Troubleshooting Guide

Issue 1: Inconsistent Pharmacokinetic Profiles Across Study Groups

  • Symptoms: You observe significant differences in this compound's Area Under the Curve (AUC), clearance (CL), or volume of distribution (Vd) when comparing groups anesthetized with different agents (e.g., isoflurane vs. ketamine/xylazine).

  • Possible Causes:

    • Different Hemodynamic Effects: The anesthetic agents are inducing different cardiovascular responses, directly impacting the drug's pharmacokinetics.[2][3] For instance, one agent might be causing more significant cardiac depression than another.[10]

    • Metabolic Differences: Some anesthetics can influence the activity of drug-metabolizing enzymes, though this is less critical for this compound which is excreted unchanged.[5]

  • Troubleshooting Steps:

    • Monitor Physiology: During the study, monitor and record key physiological parameters such as heart rate, respiratory rate, and body temperature. If possible, measure blood pressure.

    • Standardize Anesthesia Depth: Use a consistent method to ensure a similar plane of anesthesia across all animals and groups.

    • Acknowledge Effects in Analysis: When reporting, discuss the specific anesthetic used and its known physiological effects as a potential reason for the observed pharmacokinetic differences.

Issue 2: High Variability Within a Single Anesthetic Group

  • Symptoms: Even when using the same anesthetic, you find large standard deviations in pharmacokinetic parameters among animals in the same group.

  • Possible Causes:

    • Inconsistent Anesthetic Depth: Variations in the depth of anesthesia from one animal to another can lead to different physiological states.

    • Dosing Inaccuracies: For injectable anesthetics, small errors in dosing can lead to significant differences in effect. For inhalant anesthetics, leaks in the delivery system can cause variability.

    • Animal Health: Underlying, subclinical health issues in some animals can alter their response to both anesthesia and the contrast agent.[9]

    • Stress: Stress from handling and injection can cause physiological changes that affect pharmacokinetics.[1]

  • Troubleshooting Steps:

    • Refine Anesthetic Protocol: Ensure precise dosing for injectable agents and calibrate vaporizers for inhalant agents. Confirm proper placement of masks or endotracheal tubes.

    • Acclimatize Animals: Allow for a sufficient acclimatization period for the animals to their environment to minimize stress.[1]

    • Health Screening: Perform thorough health checks on all animals before inclusion in the study.

    • Use a Crossover Design: If feasible, a crossover study design, where each animal receives multiple treatments, can help reduce inter-animal variability.[11]

Data Presentation: Anesthetic Effects on Cardiovascular Function

While direct comparative data on this compound pharmacokinetics under different anesthetics is limited, the following tables summarize the reported effects of common anesthetic agents on cardiovascular parameters in rats, which are expected to influence the pharmacokinetics of blood-pool agents.

Table 1: Comparative Effects of Anesthetics on Left Ventricular Function in Rats

ParameterPentobarbital (PB)Isoflurane (ISF)Ketamine/Xylazine (K/X)
Heart Rate Higher vs. ISF & K/XLower vs. PBLower vs. PB
LV Ejection Fraction Significantly HigherLowerLower
LV Fractional Shortening Significantly HigherLowerLower
Cardiac Output Higher vs. K/XHigher vs. K/XSignificantly Lower
Data synthesized from Stein et al.[2]

Table 2: Hemodynamic Indices Under Different Anesthetics in Rats

ParameterIsofluranePentobarbitalKetamine/XylazineTiletamine/Zolazepam
Heart Rate -Highest--
Stroke Volume -Lowest--
Systolic Aortic Pressure Lower vs. T/ZLower vs. T/ZLower vs. T/ZSignificantly Higher
Diastolic Aortic Pressure Lower vs. T/ZLower vs. T/ZLower vs. T/ZSignificantly Higher
Data synthesized from Redfors et al.[3]

Experimental Protocols

Protocol: General Pharmacokinetic Study of this compound in Rodents

This protocol outlines a general methodology for assessing the impact of anesthesia on this compound pharmacokinetics.

  • Animal Model:

    • Species/Strain: Sprague-Dawley rats (or specified model).

    • Weight and Age: Specify weight range (e.g., 250-300g) and age.

    • Acclimatization: Acclimatize animals for at least 7 days before the experiment.[12] Provide a 12-hour light/dark cycle and access to food and water ad libitum. A fasting period of 8-12 hours may be required before the study.[1]

  • Anesthesia Administration:

    • Group 1 (Inhalant): Anesthetize rats with isoflurane (e.g., 3-5% for induction, 1.5-2% for maintenance) delivered in oxygen via a precision vaporizer and a facemask or endotracheal tube.[2][13]

    • Group 2 (Injectable): Anesthetize rats with a combination of ketamine (e.g., 35-75 mg/kg) and xylazine (e.g., 5-10 mg/kg) administered via intraperitoneal (IP) or intramuscular (IM) injection.[2][13]

  • This compound Administration:

    • Administer a single bolus of this compound (specify dose) via a cannulated tail vein. The precise timing of the dose is critical.[14]

  • Blood Sampling:

    • Collect serial blood samples (e.g., 30-50 µL) at predetermined time points (e.g., pre-dose, 2, 5, 15, 30, 60, 120, 240 minutes post-dose).[14]

    • Use a consistent collection site, such as the submandibular vein or a cannulated carotid artery.[14]

    • Place samples into tubes containing an appropriate anticoagulant (e.g., EDTA).

  • Sample Processing and Analysis:

    • Centrifuge blood samples to separate plasma. Store plasma at -80°C until analysis.[11][15]

    • Quantify the concentration of gadolinium in plasma using a validated analytical method, such as Inductively Coupled Plasma Mass Spectrometry (ICP-MS).

  • Pharmacokinetic Analysis:

    • Use non-compartmental or compartmental analysis with appropriate software to calculate key pharmacokinetic parameters (e.g., Cmax, AUC, t1/2, CL, Vd).

Visualizations

The following diagrams illustrate the conceptual relationships and workflows discussed.

G cluster_0 Anesthetic Choice cluster_1 Physiological Impact cluster_2 Pharmacokinetic Outcome Anesthetic Anesthetic Agent (e.g., Isoflurane, Ketamine/Xylazine) Cardio Cardiovascular System - Heart Rate - Cardiac Output - Blood Pressure Anesthetic->Cardio alters Renal Renal System - Renal Blood Flow - GFR Cardio->Renal influences PK This compound Pharmacokinetics - Distribution (Vd) - Clearance (CL) - Half-life (t1/2) Cardio->PK affects Renal->PK determines

Caption: Logical relationship between anesthetic choice, physiological impact, and this compound pharmacokinetics.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis AnimalPrep Animal Preparation (Acclimatization, Fasting) Catheter Catheter Placement (Optional) AnimalPrep->Catheter Anesthesia Anesthesia Induction & Maintenance Catheter->Anesthesia Dosing This compound IV Dose Anesthesia->Dosing Sampling Serial Blood Sampling Dosing->Sampling Processing Sample Processing (Plasma Separation) Sampling->Processing Quantification Bioanalysis (ICP-MS) Processing->Quantification PK_Model Pharmacokinetic Modeling Quantification->PK_Model

Caption: Standard experimental workflow for a rodent pharmacokinetic study.

References

Validation & Comparative

A Comparative Guide: Gadofosveset vs. Gadopentetate Dimeglumine for DCE-MRI

Author: BenchChem Technical Support Team. Date: December 2025

In the field of Dynamic Contrast-Enhanced Magnetic Resonance Imaging (DCE-MRI), the choice of a gadolinium-based contrast agent (GBCA) is critical for accurately assessing tissue perfusion and permeability. This guide provides a detailed comparison between Gadofosveset (B1198095) Trisodium, a blood-pool agent, and Gadopentetate Dimeglumine, a conventional extracellular agent, for researchers, scientists, and drug development professionals.

Note: this compound (Ablavar/Vasovist) was discontinued (B1498344) by its manufacturer in 2017 due to poor sales, but its unique properties remain of significant scientific interest.[1]

Mechanism of Action: A Fundamental Distinction

The primary difference between these two agents lies in their interaction with serum albumin, which dictates their pharmacokinetic behavior.

  • This compound Trisodium: This agent is designed to reversibly bind to endogenous serum albumin.[2][3][4] This binding has two major consequences: it restricts the agent's distribution primarily to the intravascular space (blood pool) and significantly prolongs its vascular residence time.[2][4] The protein binding also enhances the T1 relaxivity of this compound by five to ten times compared to non-protein-binding agents, leading to a stronger signal increase in blood.[2][4][5]

  • Gadopentetate Dimeglumine: As a conventional extracellular fluid (ECF) agent, gadopentetate dimeglumine is a small molecule that does not bind to proteins.[6] Following intravenous injection, it rapidly distributes from the intravascular space into the entire extracellular (interstitial) fluid compartment.[6][7] It is then quickly eliminated by the kidneys.[6]

G cluster_this compound This compound Trisodium (Blood-Pool Agent) cluster_gadopentetate Gadopentetate Dimeglumine (Extracellular Agent) G_Inject IV Injection G_Vascular Intravascular Space (Blood) G_Inject->G_Vascular G_Albumin Binds Reversibly to Serum Albumin G_Vascular->G_Albumin G_Retained Prolonged Intravascular Retention & High Relaxivity G_Albumin->G_Retained G_Excretion Slow Renal Excretion G_Retained->G_Excretion P_Inject IV Injection P_Vascular Intravascular Space (Blood) P_Inject->P_Vascular P_Extravascular Rapid Distribution to Extracellular Space P_Vascular->P_Extravascular P_Excretion Rapid Renal Excretion P_Extravascular->P_Excretion

Caption: Comparative mechanism of action for this compound and Gadopentetate.

Comparative Performance Data

The differing mechanisms of action translate to distinct physicochemical and pharmacokinetic properties, which are crucial for DCE-MRI applications.

ParameterThis compound TrisodiumGadopentetate DimeglumineSignificance for DCE-MRI
Agent Type Blood-Pool AgentExtracellular Fluid (ECF) AgentThis compound is ideal for measuring vascular parameters like blood volume and flow. Gadopentetate measures a combination of perfusion and permeability.
Serum Albumin Binding 79.8% to 87.4%[2][4]Negligible / None[6]High binding leads to prolonged intravascular retention and higher relaxivity for this compound.
T1 Relaxivity (in plasma) ~33.4 to 45.7 mM⁻¹s⁻¹ (at 0.47T)[4]~4.1 L/(mmol•sec) (at 1.5T)[6]Higher relaxivity means a greater signal enhancement per unit of concentration, allowing for lower doses.
Elimination Half-Life ~16.3 hours[2][4]~1.6 hours[6][8]The long half-life of this compound allows for steady-state imaging long after injection.
Standard Dose 0.03 mmol/kg[5][9]0.1 - 0.2 mmol/kg[10][11]Lower gadolinium dose is required for this compound due to its high relaxivity.
Primary Distribution Intravascular (Blood Pool)[2]Extracellular Fluid[6][7]Determines which physiological parameters (e.g., Ktrans, vp, ve) can be accurately modeled.

Experimental Protocols in Comparative Studies

To ensure reproducible and comparable results, adherence to a detailed experimental protocol is essential. Below is a representative protocol synthesized from typical DCE-MRI studies.

Objective: To quantitatively compare vascular parameters derived from DCE-MRI using this compound and Gadopentetate Dimeglumine.

Study Design:

  • Subjects: Human patients or animal models with the pathology of interest (e.g., tumors, inflammation).[10][12]

  • Imaging System: 1.5T or 3.0T MRI scanner.[9][13][14]

Imaging Protocol:

  • Baseline Imaging:

    • Acquire pre-contrast T1-weighted images to establish a baseline. A T1 map is often generated at this stage using a variable flip angle (VFA) approach or other T1 mapping sequences.[15][16]

  • Contrast Administration:

    • A bolus of the contrast agent is injected intravenously via a power injector at a controlled rate (e.g., 2-3 mL/sec).[16]

    • Dose for this compound: 0.03 mmol/kg.[12]

    • Dose for Gadopentetate: 0.1 mmol/kg.[10]

  • Dynamic Scanning:

    • Immediately upon injection, a series of fast T1-weighted images are acquired continuously. A fast spoiled gradient-echo (GRE) sequence is commonly used.[10][13]

    • Temporal Resolution: High temporal resolution (e.g., < 15 seconds per acquisition) is crucial to accurately capture the first pass of the contrast agent.[13][14]

    • Duration: Scanning continues for several minutes to capture the wash-in and wash-out kinetics of the agent.[17] For this compound, delayed imaging (e.g., up to 4 hours) can be performed to assess steady-state enhancement.[2][12]

  • Data Analysis:

    • Regions of Interest (ROIs) are drawn on the target tissue and a major feeding artery (to determine the Arterial Input Function, AIF).[13][17]

    • The signal intensity-time curves are converted to concentration-time curves using the baseline T1 map and the known relaxivity of the agent.[13]

    • Pharmacokinetic models (e.g., Tofts, Brix) are fitted to the tissue concentration curves to derive quantitative parameters such as Ktrans (volume transfer constant), vp (plasma volume), and ve (extracellular extravascular space volume).[16][18]

G cluster_pre Pre-Acquisition cluster_acq Image Acquisition cluster_post Data Analysis p1 Patient Recruitment & Informed Consent p2 Positioning in MRI Scanner p1->p2 a1 Acquire Pre-Contrast T1 Maps (VFA) p2->a1 a2 IV Bolus Injection (this compound or Gadopentetate) a1->a2 a3 Start Dynamic T1-Weighted GRE Sequence a2->a3 a4 Acquire Images for 5-10 minutes a3->a4 d1 Motion Correction a4->d1 Post-Processing d2 Define ROIs (Tissue & Artery for AIF) d1->d2 d3 Convert Signal Intensity to Gd Concentration d2->d3 d4 Fit Pharmacokinetic Model (e.g., Tofts) d3->d4 d5 Generate Parameter Maps (Ktrans, vp, ve) d4->d5

References

A Comparative Guide to Blood Pool Imaging Agents: Gadofosveset vs. Ferumoxytol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two prominent blood pool contrast agents used in magnetic resonance imaging (MRI): gadofosveset (B1198095) trisodium (B8492382) and ferumoxytol. While this compound production was discontinued (B1498344) in 2017, its extensive research data provides a valuable benchmark for understanding the performance of current and future blood pool agents like ferumoxytol, which is often used off-label for this purpose.[1][2] This comparison focuses on their performance characteristics, supported by experimental data, to aid researchers in selecting the appropriate agent for their specific blood pool imaging needs.

At a Glance: Key Performance Metrics

The selection of a blood pool contrast agent is dictated by several key performance indicators that directly impact image quality and diagnostic utility. Below is a summary of the quantitative data comparing this compound and ferumoxytol.

FeatureThis compound TrisodiumFerumoxytol
Mechanism of Action Reversibly binds to human serum albumin, restricting it to the intravascular space.[3]Ultrasmall superparamagnetic iron oxide (USPIO) nanoparticle with a carbohydrate coating, leading to a long intravascular residence time.[4]
T1 Relaxivity (1.5 T) 18-20 L/mmol/s[1]~15-19 mM⁻¹s⁻¹[5]
Recommended Dosage 0.03 mmol/kg[1][2]1-5 mg/kg (off-label for imaging)[6]
Intravascular Half-life Approximately 90 minutesApproximately 14.5 hours[7]
Signal-to-Noise Ratio (SNR) Lower compared to ferumoxytol in 4D flow studies (Median: 22)[8]Higher compared to this compound in 4D flow studies (Median: 65)[8]
Contrast-to-Noise Ratio (CNR) Lower compared to ferumoxytol in 4D flow studies (Median: 4)[8]Higher compared to ferumoxytol in 4D flow studies (Median: 40)[8]
Image Quality (Likert Score) Lower median score of 3 (IQR, 2-3) in 4D flow studies.[8]Higher median score of 5 (IQR, 5-5) in 4D flow studies.[8]
Regulatory Status Production discontinued in 2017.[1][2]Approved for iron-deficiency anemia; used off-label for MRI.[4][7]

Experimental Insights: A Deeper Dive

The superior performance of ferumoxytol in providing higher SNR and CNR is a consistent finding across comparative studies. A study evaluating 4D flow image quality reported a median cavity SNR of 65 for ferumoxytol, significantly higher than the 22 observed with this compound trisodium.[8] Similarly, the median CNR for ferumoxytol was 40, a tenfold increase compared to this compound's median of 4.[8] This enhanced contrast is attributed to ferumoxytol's high T1 relaxivity and its prolonged intravascular residence time, which allows for a longer imaging window and more stable signal enhancement.[4][9]

The extended half-life of ferumoxytol also presents a significant advantage in clinical workflow. It allows for repeat imaging without the need for additional contrast administration and facilitates longer, more detailed imaging sequences.[4] This is particularly beneficial for complex cardiovascular examinations.[10]

Visualizing the Comparison Workflow

The following diagram illustrates the logical workflow for comparing these two contrast agents, from initial agent selection to final data analysis.

G cluster_0 Pre-Imaging cluster_1 Imaging Protocol cluster_2 Post-Processing & Analysis cluster_3 Comparative Evaluation Agent_Selection Contrast Agent Selection This compound This compound Agent_Selection->this compound Ferumoxytol Ferumoxytol Agent_Selection->Ferumoxytol Administration Administration This compound->Administration Ferumoxytol->Administration MRI_Acquisition MRI Sequence Acquisition (e.g., 4D Flow, MRA) Administration->MRI_Acquisition Image_Reconstruction Image Reconstruction MRI_Acquisition->Image_Reconstruction Quantitative_Analysis Quantitative Analysis (SNR, CNR) Image_Reconstruction->Quantitative_Analysis Qualitative_Analysis Qualitative Analysis (Image Quality Score) Image_Reconstruction->Qualitative_Analysis Performance_Comparison Performance Comparison Quantitative_Analysis->Performance_Comparison Qualitative_Analysis->Performance_Comparison

Comparison workflow for blood pool agents.

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. The following are detailed methodologies for key experiments cited in the comparison of this compound and ferumoxytol.

4D Flow Cardiac MRI

This protocol is designed to assess cardiac function and blood flow dynamics.

  • Subject Preparation: Patients are positioned supine in the MRI scanner. For studies involving ferumoxytol, vital signs are monitored before, during, and after contrast administration.

  • Contrast Administration:

    • This compound Trisodium: Administered as an intravenous bolus injection at a dose of 0.03 mmol/kg.[2]

    • Ferumoxytol: Administered as a slow intravenous infusion. For a typical dose of 4 mg/kg, the agent is diluted and infused over approximately 15 minutes to minimize the risk of adverse reactions.[4]

  • Imaging Sequence: A 4D flow sequence with three-dimensional, time-resolved, phase-contrast MRI is used. Typical parameters include a 3D spoiled gradient-echo sequence with short repetition time (TR) and echo time (TE).[11]

  • Image Analysis:

    • Signal-to-Noise Ratio (SNR): Calculated as the mean signal intensity within a region of interest (ROI) in the blood pool divided by the standard deviation of the signal in a background ROI (e.g., air).

    • Contrast-to-Noise Ratio (CNR): Calculated as the difference in mean signal intensity between the blood pool and the myocardium, divided by the standard deviation of the signal in a background ROI.

    • Image Quality: Assessed by experienced radiologists using a Likert scale (e.g., 1-5, where 5 is excellent) based on the clarity of anatomical structures and the absence of artifacts.[8]

Magnetic Resonance Angiography (MRA)

This protocol is optimized for visualizing vascular structures.

  • Subject Preparation: Similar to the 4D flow protocol.

  • Contrast Administration:

    • This compound Trisodium: Administered as a single intravenous bolus injection (0.03 mmol/kg) followed by a saline flush. Imaging can be performed in both the first-pass and steady-state phases.[2][12]

    • Ferumoxytol: For first-pass imaging, a bolus injection of diluted ferumoxytol (e.g., 1-2 mL/s) can be used.[4] For steady-state imaging, a slow infusion is preferred. The long intravascular half-life of ferumoxytol allows for a wide imaging window.[4]

  • Imaging Sequence: A high-resolution 3D gradient-echo sequence is typically employed. For time-resolved MRA, sequences like TWIST (Time-resolved angiography With Interleaved Stochastic Trajectories) can be utilized.

  • Image Analysis: Evaluation focuses on the delineation of vascular anatomy, detection of stenosis or other abnormalities, and overall image quality. Quantitative analysis of vessel signal intensity can also be performed.

Signaling Pathways and Mechanisms

The following diagram illustrates the distinct mechanisms of action of this compound and ferumoxytol that lead to their blood pool imaging characteristics.

G cluster_this compound This compound Pathway cluster_ferumoxytol Ferumoxytol Pathway Gadofosveset_Inject IV Injection of This compound Albumin_Binding Reversible Binding to Serum Albumin Gadofosveset_Inject->Albumin_Binding Enters Bloodstream Intravascular_Retention_G Intravascular Retention Albumin_Binding->Intravascular_Retention_G T1_Shortening_G Enhanced T1 Shortening Intravascular_Retention_G->T1_Shortening_G Signal_Enhancement_G Signal Enhancement in Blood Pool T1_Shortening_G->Signal_Enhancement_G Ferumoxytol_Inject IV Injection of Ferumoxytol USPIO_Core USPIO Nanoparticle with Carbohydrate Coat Ferumoxytol_Inject->USPIO_Core Enters Bloodstream Intravascular_Retention_F Prolonged Intravascular Residence USPIO_Core->Intravascular_Retention_F T1_Shortening_F High T1 Relaxivity Intravascular_Retention_F->T1_Shortening_F Signal_Enhancement_F Sustained Signal Enhancement T1_Shortening_F->Signal_Enhancement_F

References

A Comparative Guide to the Histological Validation of Gadofosveset-Enhanced MRI for Vascular Permeability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of gadofosveset-enhanced Magnetic Resonance Imaging (MRI) for quantifying vascular permeability against other common contrast agents. It includes supporting experimental data, detailed protocols for MRI-based permeability assessment and its histological validation, and visual diagrams of the workflows involved.

Introduction: The Role of This compound (B1198095) in Assessing Vascular Permeability

Vascular permeability is a critical indicator of endothelial barrier integrity and is implicated in a range of pathologies, including inflammation, tumor angiogenesis, and atherosclerosis. Non-invasive imaging techniques that can accurately quantify changes in vascular permeability are therefore invaluable tools in both preclinical research and clinical settings.

This compound trisodium (B8492382) (formerly known as Ablavar or Vasovist) is a gadolinium-based MRI contrast agent with a unique mechanism of action. Unlike conventional extracellular agents that rapidly diffuse into the interstitial space, this compound reversibly binds to serum albumin.[1][2][3] This binding prolongs its intravascular residence time and increases its T1 relaxivity, making it a blood pool agent.[2][3] When vascular endothelium is compromised, the this compound-albumin complex extravasates into the surrounding tissue. The resulting accumulation and enhancement on T1-weighted MRI scans can be used to quantify the degree of vascular leakage.[1][4][5]

The validity of this compound-enhanced MRI as a surrogate marker for vascular permeability has been corroborated by histological methods, which provide a direct measure of macromolecular leakage into the tissue.[4][5] This guide will delve into these validation techniques and compare this compound with other MRI contrast agents. Although production of this compound was discontinued (B1498344) in 2017 due to commercial reasons, its principles and the validation methodologies remain highly relevant for the development and assessment of next-generation blood pool agents.[2]

Comparison of MRI Contrast Agents for Vascular Permeability Assessment

The choice of contrast agent is crucial for accurately measuring vascular permeability with Dynamic Contrast-Enhanced MRI (DCE-MRI). The ideal agent for this application would remain within the vasculature in healthy tissue but would extravasate in regions of increased permeability.

Contrast Agent Mechanism of Action Key Properties Advantages for Permeability Imaging Disadvantages for Permeability Imaging
This compound Trisodium Reversibly binds to serum albumin (blood pool agent).[1][2][3]High T1 relaxivity (19 L mmol⁻¹ s⁻¹ at 1.5T).[6] Long intravascular half-life.[2]Direct measurement of albumin leakage.[1] High signal-to-noise ratio in vasculature. Stronger enhancement compared to non-binding agents.[2]Production discontinued.[2] Potential for overestimation of remodeling in acute injury phases.[4]
Gadopentetate Dimeglumine (Gd-DTPA) Small molecule, extracellular agent.Low T1 relaxivity. Rapidly diffuses into the extracellular space.Widely available and well-characterized for DCE-MRI.Non-specific to albumin leakage; measures general leakage of small molecules. Shorter imaging window due to rapid clearance.
Gadobenate Dimeglumine (MultiHance) Weak and transient binding to serum albumin.[2]Intermediate T1 relaxivity (6.3 L mmol⁻¹ s⁻¹ at 1.5T).[6]Better vascular retention than purely extracellular agents.[2]Weaker protein binding than this compound, leading to more rapid extravasation.[2]
Ferumoxytol Ultrasmall superparamagnetic iron oxide (USPIO) nanoparticle.High T1 and T2* relaxivity. Long intravascular half-life.Excellent for vascular imaging due to long residence time.[7]Primarily a blood pool agent; its utility for quantifying permeability is still under investigation. Different signal characteristics (T2* effects).
Albumin-(Gd-DTPA) Macromolecular contrast agent (preclinical).High molecular weight, remains intravascular.Considered a "gold standard" for preclinical permeability measurements.[8]Not approved for clinical use due to potential toxicity and slow excretion.[9]

Quantitative Data Summary

The following table summarizes key quantitative parameters for this compound in comparison to other agents.

Parameter This compound Trisodium Gadobenate Dimeglumine Gadopentetate Dimeglumine Ferumoxytol
Binding to Serum Albumin ~85-90%[1][2]Weak/Transient[2]NoneNone
T1 Relaxivity (at 1.5T) ~19 L mmol⁻¹ s⁻¹[6]~6.3 L mmol⁻¹ s⁻¹[6]~4 L mmol⁻¹ s⁻¹High
Typical Dose 0.03 mmol/kg[2][3]0.1 mmol/kg0.1-0.2 mmol/kg4 mg/kg (equivalent to 0.07 mmol/kg)[7]
Signal-to-Noise Ratio (SNR) in Vasculature HighModerateModerateSignificantly higher than this compound[7]
Contrast-to-Noise Ratio (CNR) in Vasculature HighModerateModerateSignificantly higher than this compound[7]

Experimental Protocols

This compound-Enhanced MRI for Vascular Permeability

This protocol outlines a typical experimental procedure for assessing vascular permeability using this compound-enhanced MRI in a preclinical model.

  • Animal Preparation: Anesthetize the subject animal (e.g., mouse) and place it in the MRI scanner. A tail vein catheter is typically inserted for contrast agent administration.

  • Pre-Contrast Imaging: Acquire baseline T1-weighted images and T1 maps of the region of interest.

  • Contrast Administration: Inject a sterile solution of this compound trisodium (typically 0.03 mmol/kg) intravenously.

  • Post-Contrast Imaging: Acquire a series of T1-weighted images (for dynamic contrast enhancement) or delayed T1 maps at specific time points post-injection (e.g., 3, 10, and 21 days post-injury, as in some studies).[5]

  • Data Analysis:

    • Calculate the change in T1 relaxation rate (ΔR1 = 1/T1_post - 1/T1_pre).

    • For DCE-MRI, pharmacokinetic models (e.g., Tofts model) can be applied to calculate parameters like Ktrans (volume transfer constant), which reflects permeability.

    • For delayed enhancement imaging, the signal enhancement in the tissue of interest is quantified relative to a reference tissue.

Histological Validation: Evans Blue Dye Assay

Evans blue dye binds tightly to serum albumin and can be used as a histological marker for vascular permeability.[4] Where the endothelial barrier is compromised, the Evans blue-albumin complex leaks into the tissue, causing a visible blue staining.

  • Dye Preparation: Prepare a sterile solution of Evans blue dye (e.g., 0.5-1% w/v) in saline, potentially containing 5% bovine serum albumin (BSA).[4]

  • Intravenous Injection: Inject the Evans blue solution into the subject animal via the tail vein.

  • Circulation Time: Allow the dye to circulate for a defined period (e.g., 30-60 minutes).

  • Perfusion and Tissue Collection:

    • After the circulation time, perfuse the animal with phosphate-buffered saline (PBS) to remove intravascular dye.

    • Fix the tissue by perfusion with a fixative like 4% paraformaldehyde.

    • Excise the tissue of interest.

  • Quantification:

    • Visual Assessment: The tissue can be photographed to visually assess the extent of blue staining.

    • Spectrophotometry: The dye can be extracted from the tissue (e.g., using formamide) and quantified by measuring its absorbance at ~620 nm.

    • Fluorescence Microscopy: Evans blue fluoresces in the red spectrum, allowing for microscopic visualization of leakage sites.

Histological Validation: Immunohistochemistry for Albumin

Immunohistochemistry (IHC) can be used to specifically detect the extravasation of endogenous albumin, providing a highly specific validation of permeability.

  • Tissue Preparation: The tissue of interest is collected, fixed in formalin, and embedded in paraffin (B1166041).

  • Sectioning and Deparaffinization: Thin sections (e.g., 4-5 µm) are cut and mounted on slides. The paraffin is removed using xylene, and the sections are rehydrated through a series of ethanol (B145695) washes.

  • Antigen Retrieval: This step is crucial to unmask the albumin epitopes. Heat-induced antigen retrieval in a citrate (B86180) buffer (pH 6.0) is commonly used.[10]

  • Blocking: The sections are incubated with a blocking solution (e.g., 5% normal serum) to prevent non-specific antibody binding.[11][12]

  • Primary Antibody Incubation: The slides are incubated with a primary antibody specific for albumin (e.g., anti-mouse albumin).

  • Secondary Antibody and Detection:

    • A biotinylated secondary antibody is applied, followed by an avidin-biotin complex (ABC) conjugated to an enzyme like horseradish peroxidase (HRP).

    • A substrate-chromogen solution (e.g., DAB) is added, which results in a colored precipitate at the site of the antigen.

  • Counterstaining and Mounting: The sections are counterstained (e.g., with hematoxylin) to visualize cell nuclei, dehydrated, and mounted with a coverslip.

  • Analysis: The slides are examined under a microscope to assess the location and intensity of albumin staining in the extravascular space.

Visualizing the Workflows

G cluster_prep Preparation cluster_mri MRI Acquisition cluster_analysis Data Analysis prep Animal Anesthesia & Positioning catheter Tail Vein Catheterization prep->catheter pre_contrast Acquire Pre-Contrast T1 Maps catheter->pre_contrast injection Inject this compound (0.03 mmol/kg) pre_contrast->injection post_contrast Acquire Post-Contrast T1 Maps / DCE Images injection->post_contrast analysis Calculate ΔR1 or apply Pharmacokinetic Model post_contrast->analysis quantify Quantify Vascular Permeability (e.g., Ktrans) analysis->quantify

G cluster_evans_blue Evans Blue Protocol cluster_ihc Immunohistochemistry (IHC) for Albumin eb_inject Inject Evans Blue Dye IV eb_circulate Circulate for 30-60 min eb_inject->eb_circulate eb_perfuse Perfuse with PBS & Fixative eb_circulate->eb_perfuse eb_collect Excise Tissue eb_perfuse->eb_collect eb_quantify Quantify Blue Staining (Visual/Spectrophotometry) eb_collect->eb_quantify ihc_collect Collect, Fix & Embed Tissue ihc_section Section & Deparaffinize ihc_collect->ihc_section ihc_retrieval Antigen Retrieval ihc_section->ihc_retrieval ihc_block Blocking ihc_retrieval->ihc_block ihc_primary Incubate with Anti-Albumin Antibody ihc_block->ihc_primary ihc_secondary Add Secondary Antibody & Detection System ihc_primary->ihc_secondary ihc_visualize Visualize & Analyze Albumin Staining ihc_secondary->ihc_visualize

Conclusion

This compound-enhanced MRI provides a powerful, non-invasive method for assessing vascular permeability by directly tracking the leakage of albumin, a key plasma protein. Its high relaxivity and long intravascular persistence offer significant advantages over conventional extracellular contrast agents for this application. Histological techniques, particularly Evans blue dye assays and immunohistochemistry for albumin, serve as the gold standard for validating these MRI-based measurements. By providing a direct visualization and quantification of macromolecular extravasation, these histological methods have robustly confirmed that this compound enhancement is a reliable surrogate for vascular permeability. While this compound itself is no longer in production, the principles of its application and the methodologies for its validation continue to guide the development of new and improved contrast agents for vascular imaging.

References

A Comparative Guide to Gadofosveset-Enhanced MRA and CT Angiography in Preclinical Vascular Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of preclinical research, accurate and detailed visualization of the vasculature is paramount for studying a wide array of diseases, from atherosclerosis to cancer. Two powerful imaging modalities, Gadofosveset-enhanced Magnetic Resonance Angiography (MRA) and Computed Tomography Angiography (CTA), stand out for their ability to provide high-resolution anatomical and functional data in small animal models. This guide offers an objective comparison of these techniques, supported by experimental data and detailed protocols, to aid researchers in selecting the most appropriate imaging strategy for their preclinical studies.

At a Glance: This compound (B1198095) MRA vs. CT Angiography

FeatureThis compound-Enhanced MRACT Angiography
Imaging Principle Magnetic resonance imaging with a blood-pool contrast agent that binds to albumin, providing a long intravascular residence time.X-ray-based imaging that utilizes an iodinated contrast agent to opacify blood vessels.
Primary Advantages - Excellent soft tissue contrast.[1] - No ionizing radiation. - Ability to perform steady-state imaging for high-resolution anatomical and functional assessment. - Potential for molecular imaging of vascular biology (e.g., vessel wall permeability).- High spatial and temporal resolution.[1][2] - Fast acquisition times.[2] - Excellent visualization of calcifications. - Relatively lower cost and wider availability.
Primary Limitations - Lower spatial resolution compared to CTA.[3] - Longer acquisition times. - Susceptible to motion artifacts. - Higher cost of MRI systems.- Use of ionizing radiation, which can affect longitudinal studies. - Poorer soft tissue differentiation compared to MRI.[1] - Potential for contrast-induced nephrotoxicity with iodinated agents.
Typical Preclinical Applications - Atherosclerosis imaging (plaque characterization).[4] - Assessment of vascular permeability and inflammation. - High-resolution angiography of complex vascular beds. - Longitudinal studies requiring repeated imaging.- General vascular mapping and anatomical assessment.[5] - Detection of stenosis and aneurysms. - Planning for interventional procedures. - Studies where high spatial resolution is critical.

Quantitative Data from Preclinical Studies

The following tables summarize quantitative data extracted from preclinical studies for each modality. It is important to note that these values are not from direct comparative studies but provide an indication of the performance of each technique.

Table 1: this compound-Enhanced MRA in a Rabbit Model of Atherosclerosis[4][6]
ParameterAtherosclerotic AortaControl AortaP-value
Postcontrast Signal Enhancement (%) Significantly greater than controlLower than atherosclerotic.022

This study demonstrates the ability of this compound MRA to differentiate between atherosclerotic and normal vessel walls based on signal enhancement.[4][6]

Table 2: Micro-CT Angiography Performance in Small Animal Models
ParameterReported ValueAnimal ModelReference
Spatial Resolution Up to 16 µm (isotropic)Mouse[2]
Spatial Resolution 30-100 µm (in vivo)General small animals[5]
Scan Time Less than 1 minuteMouse[2]

These values highlight the exceptional spatial resolution and rapid scanning capabilities of micro-CTA in preclinical settings.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable experimental outcomes. Below are typical protocols for this compound MRA and CT angiography in preclinical models.

This compound-Enhanced MRA Protocol (Rabbit Atherosclerosis Model)[4]
  • Animal Model: New Zealand White rabbits with induced aortic atherosclerosis (endothelial denudation and cholesterol-enriched diet).

  • Anesthesia: Anesthesia is induced and maintained throughout the imaging procedure.

  • Imaging System: A clinical 1.5T or 3T MRI scanner is commonly used with a dedicated small animal coil.

  • Image Acquisition (Pre-contrast): T1-weighted images of the aortic vessel wall are acquired before contrast administration.

  • Contrast Administration: this compound trisodium (B8492382) is administered intravenously at a typical dose of 0.03 mmol/kg.

  • Image Acquisition (Post-contrast): Post-contrast T1-weighted images are acquired to assess signal enhancement. Both first-pass dynamic and steady-state high-resolution imaging can be performed.

  • Data Analysis: Relative signal enhancement is calculated by comparing pre- and post-contrast image signal intensities in the region of interest.

CT Angiography Protocol (Mouse Model)[2]
  • Animal Model: Mouse models of various vascular diseases.

  • Anesthesia: Anesthesia is administered to prevent motion artifacts during the scan.

  • Imaging System: A high-resolution micro-CT scanner.

  • Contrast Administration: An iodinated contrast agent is administered, typically via a tail vein catheter. Both bolus injection for dynamic imaging and continuous infusion for steady-state imaging can be employed.

  • Image Acquisition: A high-resolution scan is performed with isotropic voxel sizes. Scan times are typically short, often under one minute.

  • Image Reconstruction: The acquired projection data is reconstructed into a 3D volume.

  • Data Analysis: The 3D dataset is analyzed for vascular morphology, vessel diameter, and other quantitative parameters.

Visualizing the Workflow

To better understand the experimental processes, the following diagrams illustrate the typical workflows for this compound MRA and CT angiography in a preclinical setting.

Gadofosveset_MRA_Workflow cluster_prep Preparation cluster_imaging Imaging cluster_analysis Analysis Animal_Model Animal Model Preparation (e.g., Atherosclerosis Induction) Anesthesia Anesthesia Administration Animal_Model->Anesthesia Positioning Positioning in MRI Coil Anesthesia->Positioning Pre_Contrast Pre-contrast T1-weighted Scan Positioning->Pre_Contrast Contrast_Injection IV Injection of this compound Pre_Contrast->Contrast_Injection Post_Contrast Post-contrast T1-weighted Scan (Dynamic and/or Steady-State) Contrast_Injection->Post_Contrast Data_Processing Image Data Processing Post_Contrast->Data_Processing Quantification Quantitative Analysis (e.g., Signal Enhancement) Data_Processing->Quantification Interpretation Biological Interpretation Quantification->Interpretation

Caption: Experimental workflow for this compound-enhanced MRA.

CT_Angiography_Workflow cluster_prep_cta Preparation cluster_imaging_cta Imaging cluster_analysis_cta Analysis Animal_Model_CTA Animal Model Preparation Anesthesia_CTA Anesthesia Administration Animal_Model_CTA->Anesthesia_CTA Positioning_CTA Positioning in Micro-CT Scanner Anesthesia_CTA->Positioning_CTA Contrast_Injection_CTA IV Injection of Iodinated Contrast Positioning_CTA->Contrast_Injection_CTA Scan High-Resolution Micro-CT Scan Contrast_Injection_CTA->Scan Reconstruction 3D Image Reconstruction Scan->Reconstruction Quantification_CTA Quantitative Analysis (e.g., Vessel Diameter, Volume) Reconstruction->Quantification_CTA Interpretation_CTA Anatomical Interpretation Quantification_CTA->Interpretation_CTA

Caption: Experimental workflow for CT Angiography.

Conclusion

Both this compound-enhanced MRA and CT angiography are indispensable tools in preclinical vascular research, each offering a unique set of capabilities. The choice between these modalities should be guided by the specific research question. For studies requiring high spatial resolution, rapid imaging, and the assessment of calcifications, CTA is often the preferred method. Conversely, when superior soft tissue contrast, the absence of ionizing radiation for longitudinal studies, and the potential for molecular imaging of vascular biology are critical, this compound MRA presents a compelling alternative. By understanding the principles, strengths, and limitations of each technique, researchers can optimize their imaging strategies to gain deeper insights into the pathophysiology of vascular diseases and accelerate the development of novel therapeutics.

References

Lack of Direct Correlation Data for Gadofosveset Perfusion Imaging Against Microspheres

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of existing scientific literature reveals a notable absence of direct comparative studies validating quantitative perfusion imaging using gadofosveset (B1198095) trisodium (B8492382) against the gold-standard microsphere technique. While microspheres are widely accepted as a reference for validating perfusion measurements in preclinical research, no published experimental data directly correlates this compound-based magnetic resonance imaging (MRI) perfusion values with those obtained from colored or radioactive microspheres.

This guide, therefore, aims to provide researchers, scientists, and drug development professionals with a framework for understanding how such a validation is performed. It will detail the established methodologies for MRI perfusion validation using microspheres with other contrast agents and present the kind of quantitative data that would be expected from such a study. This will serve as a benchmark for any future validation of this compound or other perfusion imaging agents.

Principles of Perfusion Validation with Microspheres

Microspheres, typically 15 micrometers in diameter, are considered a gold standard for measuring regional blood flow. When injected into the arterial circulation, they distribute throughout the body and lodge in the capillaries in proportion to the blood flow to that region. By measuring the number of microspheres in a given tissue sample, a highly accurate quantification of regional perfusion can be obtained. This technique is invasive and typically terminal, making it suitable for preclinical animal studies.

The validation of a non-invasive imaging technique like MRI perfusion involves a direct comparison of the perfusion values obtained from the imaging method with those derived from the microsphere assay in the same animal and the same tissue region. A strong correlation between the two measurements provides confidence in the accuracy of the imaging-based perfusion quantification.

Experimental Protocols for MRI Perfusion Validation

While no specific protocols for this compound are available, the following outlines a general experimental workflow for validating a gadolinium-based contrast-enhanced MRI perfusion technique against microsphere data, based on studies using other contrast agents.

Animal Model and Surgical Preparation
  • Animal Selection: Studies often utilize porcine or rodent models due to their cardiovascular and physiological similarities to humans.

  • Anesthesia and Monitoring: Animals are anesthetized, and vital signs such as heart rate, blood pressure, and oxygen saturation are continuously monitored to ensure physiological stability.

  • Catheter Placement: Catheters are surgically placed in a major artery (e.g., femoral or carotid artery) for microsphere and contrast agent administration and in another artery for reference blood sampling. For cardiac studies, a catheter is often placed in the left atrium or ventricle for direct injection of microspheres into the systemic circulation.

Microsphere Injection and Reference Sampling
  • Baseline and Stress Conditions: Perfusion is often measured at rest (baseline) and under pharmacological stress (e.g., using adenosine (B11128) or dipyridamole (B1670753) to induce hyperemia) to assess the technique's ability to quantify a range of flow values.

  • Microsphere Injection: A known quantity of distinctly colored or radiolabeled microspheres is injected at each physiological state (e.g., green microspheres at rest, red microspheres at stress).

  • Reference Blood Sample: Simultaneously with the microsphere injection, a reference blood sample is withdrawn from an arterial catheter at a constant rate. This sample is used to calculate the absolute blood flow.

MRI Perfusion Imaging
  • Imaging Protocol: A dynamic contrast-enhanced (DCE)-MRI sequence is performed. This involves the rapid acquisition of T1-weighted images before, during, and after the bolus injection of a gadolinium-based contrast agent.

  • Contrast Agent Administration: A precise dose of the contrast agent is injected, followed by a saline flush. For this compound, which is a blood-pool agent, the imaging protocol might be adapted for its longer intravascular residence time.

  • Image Analysis: The acquired dynamic images are post-processed to generate time-intensity curves for the tissue of interest (e.g., myocardium, renal cortex) and for the arterial input function (AIF) from a major artery in the imaging field of view. Mathematical models (e.g., deconvolution techniques) are then applied to these curves to calculate quantitative perfusion parameters such as myocardial blood flow (MBF) or renal blood flow (RBF) in units of ml/min/100g.

Post-Mortem Tissue Processing and Data Analysis
  • Euthanasia and Tissue Harvesting: Following the imaging and microsphere injections, the animal is euthanized, and the organ of interest is excised.

  • Tissue Sectioning: The tissue is sectioned into well-defined regions corresponding to the regions of interest analyzed in the MRI data.

  • Microsphere Quantification: The number of microspheres in each tissue section and in the reference blood sample is determined. For fluorescent microspheres, this involves chemical digestion of the tissue and subsequent analysis using flow cytometry or spectrophotometry. For radioactive microspheres, a gamma counter is used.

  • Calculation of Microsphere-Derived Perfusion: The absolute blood flow to each tissue region is calculated using the formula: Flow = (Tissue Microsphere Count × Reference Sample Withdrawal Rate) / Reference Sample Microsphere Count

  • Correlation Analysis: The perfusion values obtained from MRI are then statistically correlated with the values obtained from the microsphere analysis for the corresponding tissue regions.

Representative Data from Non-Gadofosveset Studies

The following tables summarize the kind of quantitative data presented in studies that have successfully validated other MRI perfusion techniques against microsphere data. These serve as an example of the expected outcomes from a validation study of this compound.

Table 1: Myocardial Perfusion CMR vs. Fluorescent Microspheres in a Mouse Model

Perfusion StateCMR-derived MBF (ml/g/min) (Mean ± SD)Microsphere-derived MBF Ratio (Stress/Rest) (Mean ± SD)Myocardial Perfusion Reserve (CMR)
Rest4.1 ± 0.52.4 ± 0.51 (Confocal Microscopy)2.4 ± 0.54
Stress (Dipyridamole)9.6 ± 2.52.6 ± 0.46 (Fluorescence)

This table is based on data from a study validating hyperemic stress myocardial perfusion CMR in mice using Gadobutrol. There was good agreement between the myocardial perfusion reserve measured by CMR and the microsphere-derived flow ratio.

Table 2: Renal Cortex Perfusion using ASL-MRI vs. Fluorescent Microspheres in a Swine Model

InterventionASL-MRI Perfusion (ml/min/100g) (Mean)Microsphere Perfusion (ml/min/100g) (Mean)Correlation (r-value)
BaselineLower than microspheresHigher than ASL0.81 (p < 0.0001)
Acetylcholine Challenge (Increased Perfusion)IncreasedIncreased
Isoflurane Anesthesia (Decreased Perfusion)DecreasedDecreased

This table is based on data from a study validating Arterial Spin Labeling (ASL) MRI for renal perfusion. While ASL values were systematically lower, a very good linear correlation was observed with microsphere data for perfusion values in the expected physiological range.

Visualizing the Validation Workflow

The following diagrams illustrate the key workflows in a typical perfusion imaging validation study.

experimental_workflow Animal_Model Animal_Model Anesthesia Anesthesia Catheter_Placement Catheter_Placement Rest_State Rest_State Catheter_Placement->Rest_State Stress_State Stress_State Catheter_Placement->Stress_State Microsphere_Injection Microsphere_Injection Rest_State->Microsphere_Injection Contrast_Injection Contrast_Injection Rest_State->Contrast_Injection Stress_State->Microsphere_Injection Stress_State->Contrast_Injection Reference_Blood_Sample Reference_Blood_Sample Microsphere_Injection->Reference_Blood_Sample Microsphere_Quantification Microsphere_Quantification Reference_Blood_Sample->Microsphere_Quantification Dynamic_Imaging Dynamic_Imaging Contrast_Injection->Dynamic_Imaging MRI_Quantification MRI_Quantification Dynamic_Imaging->MRI_Quantification Tissue_Harvesting Tissue_Harvesting Microsphere_Quantification->Tissue_Harvesting Correlation_Analysis Correlation_Analysis Microsphere_Quantification->Correlation_Analysis MRI_Quantification->Correlation_Analysis

Figure 1. General experimental workflow for MRI perfusion validation.

data_analysis_flow cluster_mri_pathway MRI Data Pathway cluster_microsphere_pathway Microsphere Data Pathway cluster_comparison Validation Dynamic_Images Dynamic_Images AIF_Extraction AIF_Extraction Dynamic_Images->AIF_Extraction Tissue_ROI_Curves Tissue_ROI_Curves Dynamic_Images->Tissue_ROI_Curves Deconvolution_Modeling Deconvolution_Modeling AIF_Extraction->Deconvolution_Modeling Tissue_ROI_Curves->Deconvolution_Modeling MRI_Perfusion_Value MRI_Perfusion_Value Deconvolution_Modeling->MRI_Perfusion_Value Correlation_Plot Correlation_Plot MRI_Perfusion_Value->Correlation_Plot Excised_Tissue Excised_Tissue Tissue_Digestion Tissue_Digestion Excised_Tissue->Tissue_Digestion Tissue_Microsphere_Count Tissue_Microsphere_Count Tissue_Digestion->Tissue_Microsphere_Count Flow_Calculation Flow_Calculation Tissue_Microsphere_Count->Flow_Calculation Reference_Blood Reference_Blood Reference_Microsphere_Count Reference_Microsphere_Count Reference_Blood->Reference_Microsphere_Count Reference_Microsphere_Count->Flow_Calculation Microsphere_Perfusion_Value Microsphere_Perfusion_Value Flow_Calculation->Microsphere_Perfusion_Value Microsphere_Perfusion_Value->Correlation_Plot

Figure 2. Data analysis pathways for MRI and microsphere perfusion.

This compound Trisodium: Properties and Perfusion Imaging Potential

This compound trisodium is a gadolinium-based contrast agent that reversibly binds to albumin in the blood. This property gives it a much longer intravascular half-life compared to conventional extracellular gadolinium agents. This characteristic is highly advantageous for high-resolution magnetic resonance angiography (MRA).

For perfusion imaging, the use of a blood-pool agent like this compound presents both opportunities and challenges. The long intravascular residence time could potentially allow for steady-state perfusion measurements, which might be more robust and less susceptible to the timing of a bolus injection. However, the quantification models used for first-pass perfusion imaging with extracellular agents would need to be adapted or completely re-engineered for a blood-pool agent. The relationship between the change in signal intensity and the concentration of this compound in the tissue microvasculature would need to be carefully characterized.

Conclusion and Future Directions

While this compound trisodium has established utility in MRA, its role in quantitative perfusion imaging remains unvalidated against the gold-standard microsphere method. The experimental and analytical frameworks for such a validation are well-established from studies using other contrast agents. The data presented in this guide from non-gadofosveset studies provide a clear benchmark for the level of accuracy and correlation that would be expected.

For researchers and drug development professionals, this represents a significant gap in the literature. A direct comparison of this compound-based perfusion MRI with microsphere data would be a valuable contribution to the field, potentially opening new avenues for robust and quantitative assessment of tissue perfusion in various disease models. Such a study would need to carefully consider the unique pharmacokinetic properties of this blood-pool contrast agent and adapt the image acquisition and analysis protocols accordingly. Until such data becomes available, the use of this compound for quantitative perfusion imaging should be considered investigational.

Assessing Angiogenesis: A Comparative Guide to Gadofosveset-Enhanced MRI and CD31 Staining

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate assessment of angiogenesis is critical for understanding disease progression and evaluating the efficacy of novel therapeutics. This guide provides a comprehensive comparison of two powerful techniques for quantifying angiogenesis: Gadofosveset-enhanced Magnetic Resonance Imaging (MRI), a non-invasive in vivo imaging method, and CD31 immunohistochemical staining, a widely accepted ex vivo histological standard.

This document details the principles behind each method, provides extensive experimental protocols, and presents a comparative analysis of their performance based on available data. While direct head-to-head validation studies are emerging, this guide draws upon established correlations between dynamic contrast-enhanced MRI (DCE-MRI) using macromolecular contrast agents and histological markers to offer a thorough comparison.

Principles of Angiogenesis Assessment

This compound-Enhanced MRI: this compound is a gadolinium-based, blood-pool contrast agent.[1][2][3] Its unique property lies in its reversible binding to serum albumin, which prolongs its circulation time within the vasculature.[1][2][3] This extended intravascular residence time allows for high-resolution imaging of blood vessels and the assessment of vascular characteristics associated with angiogenesis, such as increased blood volume and vessel permeability.[4][5] In the context of tumors, the leaky and disorganized nature of newly formed blood vessels leads to the accumulation of this compound, which can be quantified using DCE-MRI techniques to derive parameters that correlate with angiogenesis.[4][5]

CD31 Staining: CD31, also known as Platelet Endothelial Cell Adhesion Molecule-1 (PECAM-1), is a transmembrane glycoprotein (B1211001) highly expressed on the surface of endothelial cells.[6] Immunohistochemical (IHC) staining for CD31 is a gold-standard method for identifying and quantifying blood vessels in tissue sections.[6] The density of CD31-positive vessels, or microvessel density (MVD), is a widely used metric to quantify the extent of angiogenesis within a tissue sample.[6]

Comparative Performance

The following table summarizes the key performance characteristics of this compound-enhanced MRI and CD31 staining for angiogenesis assessment. The data is compiled from studies evaluating blood-pool contrast agents and their correlation with histological markers.

FeatureThis compound-Enhanced MRICD31 Immunohistochemistry
Methodology In vivo, non-invasive imagingEx vivo, histological staining
Primary Output Quantitative maps of vascular parameters (e.g., Ktrans, blood volume)Quantitative microvessel density (MVD)
Key Advantages - Longitudinal studies in the same subject- Whole-organ/tumor assessment- Provides functional information (e.g., permeability)- High-resolution visualization of individual vessels- Direct quantification of vessel number- Well-established and validated
Limitations - Indirect measure of vessel density- Lower spatial resolution than histology- Requires specialized imaging equipment and analysis software- Invasive (requires tissue biopsy/excision)- Provides a static snapshot in time- Prone to sampling bias
Correlation DCE-MRI parameters show strong correlation with CD31 MVD[7]Gold standard for histological validation of angiogenesis

Experimental Protocols

This compound-Enhanced MRI for Angiogenesis Assessment

This protocol outlines a general procedure for assessing tumor angiogenesis in a preclinical xenograft model using this compound-enhanced MRI.

1. Animal Model and Tumor Induction:

  • Appropriate animal models (e.g., immunodeficient mice) are selected.

  • Tumor cells are implanted subcutaneously or orthotopically.

  • Tumors are allowed to grow to a suitable size for imaging (e.g., 100-200 mm³).

2. MRI System and Coil:

  • A high-field small-animal MRI scanner (e.g., 7T or 9.4T) is used for optimal signal-to-noise ratio and spatial resolution.

  • A volume or surface coil appropriate for the tumor location and animal size is selected.

3. Animal Preparation:

  • The animal is anesthetized using a suitable anesthetic agent (e.g., isoflurane).

  • A tail vein catheter is placed for the administration of the contrast agent.

  • The animal's physiological parameters (respiration, heart rate, temperature) are monitored throughout the imaging session.

4. Imaging Protocol:

  • Pre-contrast Imaging:

    • T2-weighted anatomical images are acquired to localize the tumor.

    • A baseline T1 map is acquired using a variable flip angle or inversion recovery sequence.

  • Dynamic Contrast-Enhanced (DCE) Imaging:

    • A T1-weighted fast gradient echo sequence is initiated.

    • After acquiring a few baseline scans, this compound trisodium (B8492382) is injected as a bolus via the tail vein catheter (typical dose: 0.03 mmol/kg).[2]

    • Dynamic scanning continues for a specified duration (e.g., 30-60 minutes) to capture the contrast agent kinetics.

  • Post-contrast Imaging:

    • High-resolution T1-weighted images can be acquired after the dynamic scan to visualize vascular morphology.

5. Data Analysis:

  • Regions of interest (ROIs) are drawn around the tumor and a reference tissue (e.g., muscle) on the anatomical images.

  • The signal intensity-time curves from the DCE-MRI data are converted to contrast agent concentration-time curves using the pre-contrast T1 map.

  • Pharmacokinetic models (e.g., Tofts model, extended Tofts model) are applied to the concentration-time curves to generate quantitative parametric maps of:

    • Ktrans (volume transfer constant): Reflects vessel permeability and blood flow.

    • vp (plasma volume fraction): Represents the fraction of tissue volume occupied by blood plasma.

    • ve (extracellular extravascular space volume fraction): Represents the volume of the interstitial space.

  • Mean values of these parameters within the tumor ROI are calculated.

CD31 Immunohistochemistry for Microvessel Density Quantification

This protocol describes the steps for staining tissue sections with an anti-CD31 antibody to quantify microvessel density.

1. Tissue Collection and Preparation:

  • Following the final MRI scan, the animal is euthanized.

  • The tumor is excised and fixed in 10% neutral buffered formalin for 24-48 hours.

  • The fixed tissue is processed and embedded in paraffin.

  • 5 µm thick sections are cut using a microtome and mounted on positively charged slides.

2. Immunohistochemical Staining:

  • Deparaffinization and Rehydration: Slides are deparaffinized in xylene and rehydrated through a graded series of ethanol (B145695) to distilled water.

  • Antigen Retrieval: Heat-induced epitope retrieval is performed by immersing the slides in a retrieval solution (e.g., citrate (B86180) buffer, pH 6.0) and heating in a pressure cooker or water bath.

  • Peroxidase Blocking: Endogenous peroxidase activity is quenched by incubating the slides in a hydrogen peroxide solution.

  • Blocking: Non-specific antibody binding is blocked by incubating the slides in a blocking solution (e.g., normal goat serum).

  • Primary Antibody Incubation: Slides are incubated with a primary antibody against CD31 (e.g., rat anti-mouse CD31) at an optimized dilution overnight at 4°C.

  • Secondary Antibody and Detection:

    • Slides are incubated with a biotinylated secondary antibody (e.g., goat anti-rat IgG).

    • This is followed by incubation with a streptavidin-horseradish peroxidase (HRP) conjugate.

    • The signal is visualized using a chromogen such as 3,3'-diaminobenzidine (B165653) (DAB), which produces a brown precipitate at the site of the antigen.

  • Counterstaining: Slides are counterstained with hematoxylin (B73222) to visualize cell nuclei.

  • Dehydration and Mounting: Slides are dehydrated through a graded series of ethanol and xylene and coverslipped with a permanent mounting medium.

3. Image Acquisition and Analysis:

  • Stained slides are scanned using a brightfield microscope or a digital slide scanner.

  • "Hot spots" of high vascularity are identified at low magnification.

  • At high magnification (e.g., 200x), individual CD31-positive vessels or endothelial cell clusters are counted within a defined area in several hot spot regions.

  • Microvessel density (MVD) is expressed as the average number of vessels per unit area (e.g., vessels/mm²).

  • Alternatively, image analysis software can be used to quantify the percentage of the tissue area that is positively stained for CD31.

Visualizations

Signaling Pathway

Angiogenesis_Signaling cluster_0 Angiogenic Factors cluster_1 Endothelial Cell VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds to PI3K/Akt Pathway PI3K/Akt Pathway VEGFR2->PI3K/Akt Pathway Activates PLCγ/PKC Pathway PLCγ/PKC Pathway VEGFR2->PLCγ/PKC Pathway Activates Proliferation & Survival Proliferation & Survival PI3K/Akt Pathway->Proliferation & Survival Migration & Permeability Migration & Permeability PLCγ/PKC Pathway->Migration & Permeability CD31 (PECAM-1) CD31 (PECAM-1) Proliferation & Survival->CD31 (PECAM-1) Upregulation Migration & Permeability->CD31 (PECAM-1) Involvement in Cell Adhesion

Caption: VEGF signaling pathway in endothelial cells leading to angiogenesis.

Experimental Workflow

Experimental_Workflow cluster_invivo In Vivo Assessment cluster_exvivo Ex Vivo Validation Tumor Model Tumor Model Gadofosveset_MRI This compound-Enhanced MRI Tumor Model->Gadofosveset_MRI DCE_Analysis DCE-MRI Data Analysis (Ktrans, vp) Gadofosveset_MRI->DCE_Analysis Tissue_Harvest Tumor Excision & Fixation Gadofosveset_MRI->Tissue_Harvest Terminal Endpoint Correlation_Analysis Correlation Analysis DCE_Analysis->Correlation_Analysis Quantitative Comparison CD31_Staining CD31 Immunohistochemistry Tissue_Harvest->CD31_Staining MVD_Quantification Microvessel Density (MVD) Quantification CD31_Staining->MVD_Quantification MVD_Quantification->Correlation_Analysis

Caption: Workflow for angiogenesis assessment using MRI and histology.

Conclusion

This compound-enhanced MRI and CD31 immunohistochemistry are complementary techniques for the assessment of angiogenesis. This compound-MRI provides a non-invasive, functional, and longitudinal assessment of the tumor vasculature, making it a powerful tool for monitoring therapeutic responses over time.[4][5] CD31 staining, on the other hand, offers a high-resolution, gold-standard quantification of microvessel density at a specific endpoint.[6] The strong correlation between DCE-MRI parameters and CD31 MVD underscores the validity of using this compound-enhanced MRI as a reliable in vivo biomarker for angiogenesis.[7] The choice of technique will depend on the specific research question, with a combined approach offering the most comprehensive understanding of tumor angiogenesis.

References

A Comparative Guide to First-Pass and Steady-State Imaging with Gadofosveset Trisodium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Gadofosveset (B1198095) trisodium (B8492382), a blood-pool contrast agent, offers a unique advantage in magnetic resonance angiography (MRA) by enabling both dynamic, first-pass arterial phase imaging and subsequent high-resolution, steady-state imaging. This guide provides an objective comparison of these two techniques, supported by experimental data, to aid in the selection of optimal imaging strategies for vascular assessment.

Principle of Action

This compound trisodium reversibly binds to serum albumin, which prolongs its intravascular residence time.[1][2][3] This characteristic is fundamental to its dual imaging capability.

  • First-Pass (Dynamic) Imaging: This phase captures the initial arrival of the contrast agent in the arterial system, providing dynamic information about blood flow.[4][5][6] It is analogous to conventional contrast-enhanced MRA with extracellular agents but benefits from the higher relaxivity of this compound.[1]

  • Steady-State (Blood-Pool) Imaging: Following the initial distribution, this compound remains in the vasculature for an extended period, allowing for high-spatial-resolution imaging of the entire vascular system without the immediate concern of contrast washout.[1][4][5][6][7] This phase is particularly useful for detailed morphological assessment of blood vessels.[1][7]

Comparative Performance: Quantitative Data

The following tables summarize the quantitative comparisons between first-pass and steady-state MRA with this compound from various clinical studies.

Table 1: Thoracic Vasculature Imaging in Adults[8]
ParameterFirst-Pass MRASteady-State MRASignificance
Image Quality (Overall) LowerSignificantly Higherp < 0.05
Vessel Sharpness (LSPV & LPA) LowerSignificantly Higherp < 0.05
Contrast Ratio (CR) HigherLowerp < 0.05
Intra-observer Variability (Vessel Diameters) HigherLowerNot specified
Inter-observer Variability (Vessel Diameters) HigherLowerNot specified

LSPV: Left Superior Pulmonary Vein; LPA: Left Pulmonary Artery

Table 2: Carotid Artery Stenosis Assessment (Comparison with Digital Subtraction Angiography - DSA)[9]
ParameterFirst-Pass ImagingSteady-State ImagingCombined Imaging
Sensitivity for Stenosis Grading 90%95%96%
Specificity for Stenosis Grading 92%95%99%
Positive Predictive Value (PPV) 91%95%99%
Negative Predictive Value (NPV) 91%97%97%
Accuracy for Plaque Morphology 84% - 88%97% - 98%97% - 100%
Table 3: Thoracic MR Venography[10][11]
ParameterFirst-Pass Dynamic Multi-Phase (DMP)Steady-State (SS)Significance
Image Quality 2.92 ± 0.603.14 ± 0.73p < 0.001
Identification of Stenoses (>50%) HigherLowerp = 0.013
Artifacts 10185p = 0.073 (Not statistically significant)

Experimental Protocols

The successful application of both first-pass and steady-state imaging with this compound relies on specific imaging protocols.

Subject Population and Preparation
  • Patients with known or suspected vascular disease of the thoracic or carotid arteries were recruited for these studies.[7][8]

  • Written informed consent was obtained from all participants.[8]

This compound Administration
  • Dosage: A dose of 0.03 mmol/kg body weight is recommended and was used in the cited studies.[1][2][9]

  • Injection: Administered as an intravenous bolus.[6] Injection rates can be optimized, with suggestions of prolonging the injection time for the second half of the bolus to potentially improve results.[10] This is followed by a saline flush.[11]

Imaging Parameters
  • First-Pass MRA: Imaging is initiated immediately upon injection to capture the arterial phase.[4][5][6] This is a dynamic acquisition, often with temporal resolution to visualize the flow of contrast.

  • Steady-State MRA: Performed after the initial dynamic imaging, typically with a delay of 5 to 10 minutes, allowing the contrast to distribute throughout the blood pool.[4][5][6][12] This phase utilizes high-resolution, often ECG-gated and motion-compensated sequences, to achieve detailed anatomical images.[7]

Visualizing the Workflow and Comparison

The following diagrams illustrate the experimental workflow and a comparative summary of the two imaging techniques.

G cluster_workflow Experimental Workflow for this compound MRA A Patient Preparation & Informed Consent B This compound Injection (0.03 mmol/kg) A->B C Immediate First-Pass (Dynamic) MRA B->C D Delay (5-10 minutes) C->D E Steady-State (High-Resolution) MRA D->E F Image Analysis & Comparison E->F G cluster_comparison First-Pass vs. Steady-State Imaging: A Comparative Overview FP First-Pass MRA Captures dynamic blood flow Higher contrast ratio Provides functional information SS Steady-State MRA High spatial resolution Superior image quality Detailed morphological assessment Lower inter/intra-observer variability This compound This compound Trisodium This compound->FP Immediate Imaging This compound->SS Delayed Imaging

References

Reproducibility of Gadofosveset-Based Perfusion Measurements: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the reproducibility of perfusion measurements using gadofosveset (B1198095) trisodium (B8492382), a blood-pool contrast agent, with other gadolinium-based contrast agents (GBCAs). Due to the discontinuation of this compound production in 2017, this guide synthesizes data from studies conducted prior to its withdrawal from the market. While direct head-to-head comparisons of perfusion reproducibility with metrics such as the intraclass correlation coefficient (ICC) and coefficient of variation (CoV) are limited for this compound, this document compiles available data to infer its performance and compares it with alternative agents.

Executive Summary

This compound trisodium, formerly marketed as Ablavar® or Vasovist®, was a gadolinium-based contrast agent designed for magnetic resonance angiography (MRA). Its unique characteristic was its strong, reversible binding to serum albumin, which conferred a long intravascular half-life, making it a "blood-pool" agent. This property offered the potential for high-resolution, steady-state imaging and perfusion measurements with distinct pharmacokinetics compared to conventional extracellular fluid (ECF) agents like gadobutrol (B1674391) and gadoterate (B1198928) meglumine.

This guide will delve into the available data on the reproducibility of perfusion measurements with this compound, present comparative data with other agents, detail relevant experimental protocols, and visualize the underlying mechanisms and workflows.

Data Presentation: Quantitative Comparison of Perfusion Measurement Reproducibility

Table 1: Reproducibility of Perfusion MRI with Different Contrast Agents (Inferred and Direct Data)

Contrast AgentPerfusion ParameterReproducibility MetricValueStudy PopulationAnatomic RegionCitation
This compound Trisodium Myocardial Blood Flow (MBF)Second perfusion MBF valuesOverestimation at higher doses at 3THealthy VolunteersMyocardium[1]
This compound Trisodium UpslopeSignificant differences between 1st & 2nd perfusionAt medium and high doses at 1.5THealthy VolunteersMyocardium[2]
Gadopentetate Dimeglumine (Gd-DTPA) Relative Blood Volume (rBV)wsCV11.78%Mice with breast cancer xenograftsTumor
Gadopentetate Dimeglumine (Gd-DTPA) Relative Blood Volume (rBV)ICC0.940Mice with breast cancer xenograftsTumor
Macromolecular Agent (P792) Relative Blood Volume (rBV)wsCV6.64%Mice with breast cancer xenograftsTumor
Macromolecular Agent (P792) Relative Blood Volume (rBV)ICC0.978Mice with breast cancer xenograftsTumor

Note: The data for this compound is inferred from studies assessing dose-response with two sequential perfusion scans, not dedicated test-retest reproducibility studies. The macromolecular agent P792, while not this compound, shares the characteristic of a higher molecular weight and longer intravascular residence time compared to standard ECF agents, providing a conceptual comparison.

Table 2: Qualitative and Quantitative Image Quality Comparison of this compound with other GBCAs

ComparisonMetricThis compound TrisodiumGadobutrolGadobenate DimeglumineStudy FocusCitation
This compound vs. Gadobutrol Image QualityLower at 5 min post-injectionHigher at 5 min post-injectionN/AGlioblastoma Imaging[3][4]
Contrast-to-Noise Ratio (CNR)Lower at 5 min, higher at 6 hoursHigher at 5 minN/AGlioblastoma Imaging[3][4]
This compound vs. Gadobenate Dimeglumine Signal-to-Noise Ratio (SNR)No significant differenceN/ANo significant differenceThoracic MRA[5][6]
Image QualityEqually good to excellentN/AEqually good to excellentThoracic MRA[7]

Mechanism of Action and Signaling Pathway

The "signaling pathway" of a contrast agent pertains to its mechanism of enhancing the MR signal. For this compound, this is dictated by its pharmacokinetic property of binding to albumin.

Gadofosveset_Mechanism cluster_blood_vessel Blood Vessel cluster_tissue Tissue Interstitium Gadofosveset_Injected This compound (intravenous injection) Free_this compound Free this compound Gadofosveset_Injected->Free_this compound Dissociation Albumin Serum Albumin Bound_Complex This compound-Albumin Complex Signal_Enhancement T1 Relaxation Time Shortening (Signal Enhancement) Bound_Complex->Signal_Enhancement Prolonged intravascular residence Increased relaxivity Free_this compound->Signal_Enhancement Lower relaxivity Faster extravasation (minor component) Free_GadofosvesetAlbumin Free_GadofosvesetAlbumin Free_GadofosvesetAlbumin->Bound_Complex Reversible Binding (>90%)

Caption: Mechanism of action of this compound trisodium.

Experimental Protocols

Detailed experimental protocols are crucial for reproducible research. Below are summaries of methodologies from key studies.

Protocol 1: Dose-Response and Intra-Scan Reproducibility of Myocardial Perfusion with this compound

This protocol is based on studies evaluating the optimal injection dose of this compound for myocardial perfusion imaging, which included two perfusion scans.

  • Study Population: Healthy adult volunteers.

  • Imaging System: 1.5T and 3T MRI scanners.

  • Contrast Agent and Dose: this compound trisodium administered at varying doses (e.g., 0.00375, 0.0075, and 0.0150 mmol/kg bodyweight).

  • Injection Protocol: Bolus injection followed by a saline flush.

  • Imaging Sequence: T1-weighted saturation recovery turboFLASH sequence with parallel imaging.

  • Experimental Workflow:

    • Acquisition of baseline (pre-contrast) images.

    • First intravenous administration of this compound.

    • First-pass perfusion imaging during contrast injection.

    • A waiting period to allow for contrast washout.

    • Second intravenous administration of this compound.

    • Second-pass perfusion imaging.

  • Data Analysis:

    • Measurement of peak signal-to-noise ratio (SNR), maximum contrast enhancement ratio (CER), and upslope values for semiquantitative analysis.[2]

    • Calculation of myocardial blood flow (MBF) for quantitative analysis.[1]

    • Comparison of the perfusion parameters between the first and second scans to assess intra-scan reproducibility at different doses.

Protocol 2: Comparative Evaluation of this compound and Gadobutrol for Glioblastoma Imaging

This protocol outlines an intra-individual comparison of this compound and an extracellular agent, gadobutrol.

  • Study Population: Patients with histologically proven glioblastoma.

  • Imaging System: 1.5T MRI scanner.

  • Contrast Agents and Doses:

    • Gadobutrol: 0.1 mmol/kg.

    • This compound: 0.03 mmol/kg.

  • Experimental Workflow:

    • Session 1: Acquisition of baseline anatomic images (T1-weighted, T2-weighted, FLAIR).

    • Injection of gadobutrol.

    • Post-contrast T1-weighted imaging at 5 minutes.

    • Session 2 (48 hours later): Injection of this compound.

    • Post-contrast T1-weighted imaging at multiple time points (e.g., 1 minute, 3 hours, 6 hours, and 24 hours).

  • Data Analysis:

    • Qualitative: Blinded reader assessment of enhancement, lesion extent, delineation, and morphology.

    • Quantitative: Measurement of SNR, contrast-to-noise ratio (CNR), and tumor contrast enhancement.[3][4]

Mandatory Visualization

Experimental Workflow for Assessing Perfusion Reproducibility

The following diagram illustrates a typical test-retest workflow for evaluating the reproducibility of perfusion measurements with a contrast agent.

Reproducibility_Workflow cluster_scan1 Scan Session 1 (Test) cluster_scan2 Scan Session 2 (Retest) Baseline_Scan1 Baseline MRI Scan Injection1 Inject this compound Baseline_Scan1->Injection1 Perfusion_Scan1 Dynamic Perfusion MRI Injection1->Perfusion_Scan1 Data_Analysis1 Quantitative Perfusion Analysis (e.g., MBF, rBV) Perfusion_Scan1->Data_Analysis1 Washout Washout Period (e.g., 24-48 hours) Data_Analysis1->Washout Statistical_Analysis Statistical Analysis (ICC, CoV, Bland-Altman) Data_Analysis1->Statistical_Analysis Baseline_Scan2 Baseline MRI Scan Injection2 Inject this compound Baseline_Scan2->Injection2 Perfusion_Scan2 Dynamic Perfusion MRI Injection2->Perfusion_Scan2 Data_Analysis2 Quantitative Perfusion Analysis (e.g., MBF, rBV) Perfusion_Scan2->Data_Analysis2 Data_Analysis2->Statistical_Analysis Washout->Baseline_Scan2

Caption: A typical test-retest workflow for assessing perfusion reproducibility.

Conclusion

This compound trisodium presented a unique profile as a blood-pool contrast agent with a prolonged intravascular residence time due to its binding to albumin. This characteristic had the potential to offer advantages for certain perfusion imaging applications. However, a comprehensive assessment of its perfusion measurement reproducibility, with direct comparisons to extracellular agents using standardized metrics like ICC and CoV, is lacking in the available literature. Studies that performed repeated perfusions suggest that factors such as dose and magnetic field strength can influence the consistency of measurements. While this compound is no longer commercially available, understanding its properties and the methodologies used to evaluate it can inform the development and assessment of future blood-pool and macromolecular contrast agents for perfusion imaging. For current research and clinical applications requiring high reproducibility, established extracellular agents with well-documented reproducibility data are the standard of care.

References

Safety Operating Guide

Navigating the Disposal of Gadofosveset: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical agents is a critical component of laboratory safety and environmental responsibility. Gadofosveset, a gadolinium-based contrast agent, requires careful handling and disposal to mitigate potential environmental impact and ensure regulatory compliance. Although the manufacturer, Lantheus Medical, discontinued (B1498344) production of this compound (formerly under the trade names Vasovist and Ablavar) in 2017 due to commercial reasons, legacy vials may still be present in laboratories, necessitating clear disposal protocols.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult the material safety data sheet (MSDS) for this compound. General handling precautions include avoiding exposure, inhalation, and contact with skin and eyes.[1] In the event of a spill, the material should be contained using a non-combustible absorbent material such as sand, earth, or vermiculite.[1][2] The collected spillage should then be placed in a suitable container for disposal in accordance with local regulations.[1] It is crucial to prevent the release of this compound into drains and waterways to avoid environmental contamination.[1] Empty containers of this compound may retain product residues and should be treated as hazardous waste, observing all product warnings and precautions.[1]

Environmental Considerations

Recent studies have highlighted the environmental persistence of gadolinium, the active component of agents like this compound, in water systems.[3][4][5][6] The increasing use of gadolinium-based contrast agents (GBCAs) has led to concerns about their potential long-term ecological effects.[3][5][6] Therefore, responsible disposal is not only a matter of regulatory compliance but also of environmental stewardship.

Step-by-Step Disposal Protocol

Disposal of this compound and its associated waste must adhere to local, regional, and national regulations for chemical and pharmaceutical waste.[1][7]

  • Consult Institutional Guidelines: Your institution's Environmental Health & Safety (EH&S) department is the primary resource for specific disposal protocols. They will be familiar with the relevant local and national regulations.

  • Segregate Waste: Do not mix this compound waste with other chemical waste streams unless explicitly approved by your EH&S department. Unused or expired vials, contaminated personal protective equipment (PPE), and spill cleanup materials should be segregated.

  • Containerize and Label: Place all this compound waste in a designated, properly sealed, and clearly labeled hazardous waste container. The label should accurately identify the contents.

  • Arrange for Pickup: Contact your institution's hazardous waste management service to arrange for the collection and disposal of the container.

  • Document: Maintain a record of the disposal, including the date, quantity of waste, and the disposal vendor.

Quantitative Data Summary

The available safety data sheets and environmental studies do not provide specific quantitative limits for the disposal of this compound. The primary directive is to follow all applicable hazardous waste regulations.

Data PointValue
Disposal Concentration LimitNot specified; treat as hazardous waste.
Regulatory FrameworkLocal, regional, and national regulations.

Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

This compound Disposal Workflow start Start: this compound Waste Generated consult_ehs Consult Institutional EH&S Guidelines start->consult_ehs is_spill Is it a spill? consult_ehs->is_spill contain_spill Contain with non-combustible absorbent material is_spill->contain_spill Yes unused_product Unused/Expired Product or Contaminated Materials is_spill->unused_product No segregate_waste Segregate Waste in Designated Container contain_spill->segregate_waste unused_product->segregate_waste label_container Label Container as Hazardous Waste segregate_waste->label_container arrange_pickup Arrange for Professional Disposal label_container->arrange_pickup document_disposal Document Disposal Details arrange_pickup->document_disposal end End: Proper Disposal Complete document_disposal->end

Caption: Workflow for the safe and compliant disposal of this compound.

By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, protecting both personnel and the environment.

References

Essential Safety and Operational Guide for Handling Gadofosveset

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety, handling, and disposal information for Gadofosveset (formerly marketed as Ablavar® or Vasovist®) for researchers, scientists, and drug development professionals. The following procedural guidance is designed to ensure the safe and effective handling of this gadolinium-based contrast agent in a laboratory setting.

Key Safety and Handling Information

This compound is a gadolinium-based contrast agent and should be handled with care, following standard laboratory safety protocols for chemical agents. Personal protective equipment (PPE) is crucial to minimize exposure.

Personal Protective Equipment (PPE)

When handling this compound, the following personal protective equipment is mandatory:

  • Gloves: Wear nitrile or other chemically resistant gloves.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are required.

  • Lab Coat: A standard laboratory coat should be worn to protect from spills.

Emergency Procedures

In the event of exposure, follow these procedures immediately:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation develops.

  • Inhalation: Move to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound trisodium (B8492382).

PropertyValue
Molar Mass 975.88 g/mol (monohydrate)[1]
957.9 g/mol (anhydrous)[2][3]
Appearance Clear, colorless to pale yellow solution[4]
Concentration in Vial 0.25 mmol/mL (244 mg/mL)[4][5]
T1 Relaxivity (1.5 T) 18-20 mM⁻¹s⁻¹[5]
Excretion ~95% renal, ~5% hepatic[5]

Experimental Protocol: Preparation of a Diluted this compound Solution for In Vitro Studies

This is a representative protocol and should be adapted based on specific experimental needs.

Objective: To prepare a sterile 1 mM solution of this compound from a commercial vial for use in cell culture experiments.

Materials:

  • This compound (0.25 mmol/mL) in a sealed vial

  • Sterile, pyrogen-free water for injection or appropriate cell culture medium

  • Sterile syringes and needles

  • Sterile, conical tubes (15 mL and 50 mL)

  • Calibrated micropipettes and sterile tips

  • Biological safety cabinet (BSC)

Procedure:

  • Preparation:

    • Don the appropriate PPE (gloves, safety glasses, lab coat).

    • Perform all sterile manipulations within a certified BSC.

    • Wipe down the exterior of the this compound vial with 70% ethanol.

  • Initial Dilution:

    • Using a sterile syringe and needle, withdraw 0.2 mL of the 0.25 mmol/mL this compound solution.

    • Dispense the solution into a sterile 50 mL conical tube.

    • Add 49.8 mL of sterile water for injection or cell culture medium to the conical tube.

    • Cap the tube and gently invert several times to mix thoroughly. This results in a 1 mM solution.

  • Final Dilutions (if required):

    • For lower concentrations, perform serial dilutions from the 1 mM stock solution using sterile technique. For example, to prepare a 100 µM solution, add 1 mL of the 1 mM stock to 9 mL of the desired sterile diluent.

  • Storage:

    • Store the prepared solutions at 2-8°C. Use immediately if possible. The product information states that after first opening, the medicinal product should be used immediately[4].

Disposal Plan

All materials contaminated with this compound, including unused solutions, pipette tips, vials, and gloves, must be disposed of as hazardous chemical waste.

  • Liquid Waste: Collect all liquid waste containing this compound in a clearly labeled, sealed, and chemically resistant container. Do not dispose of it down the drain[6].

  • Solid Waste: All contaminated solid waste (e.g., gloves, pipette tips, empty vials) should be placed in a designated hazardous waste container.

  • Disposal: Arrange for pickup and disposal by a certified hazardous waste management service in accordance with local, state, and federal regulations[6].

Visualizations

Safe Handling Workflow

The following diagram illustrates the essential steps for the safe handling of this compound in a laboratory environment.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_ppe Don PPE: - Nitrile Gloves - Safety Glasses - Lab Coat prep_area Prepare Work Area: - Clean and decontaminate - Use chemical fume hood if necessary prep_ppe->prep_area handle_aliquot Aliquotting and Dilution: - Use calibrated equipment - Avoid splashes and aerosols prep_area->handle_aliquot Proceed to Handling handle_storage Storage: - Store in original container - Protect from light handle_aliquot->handle_storage disp_waste Segregate Waste: - Liquid waste container - Solid waste container handle_storage->disp_waste After Use disp_label Label Waste Containers: - 'Hazardous Waste' - 'this compound' disp_waste->disp_label disp_pickup Arrange for Professional Disposal disp_label->disp_pickup start Start: Gather Materials don_ppe Don Appropriate PPE start->don_ppe bsc_prep Prepare Biological Safety Cabinet withdraw Withdraw 0.2 mL of 0.25 mmol/mL This compound Solution bsc_prep->withdraw don_ppe->bsc_prep dilute Dispense into 49.8 mL of Sterile Diluent withdraw->dilute mix Mix Gently by Inversion dilute->mix result Result: 1 mM this compound Solution mix->result store Store at 2-8°C or Use Immediately result->store end End of Protocol store->end

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.